molecular formula C10H20N2O B3418009 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol CAS No. 1184385-01-0

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Cat. No.: B3418009
CAS No.: 1184385-01-0
M. Wt: 184.28 g/mol
InChI Key: KSEWRJQNDCCSEU-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a chemical compound of interest in medicinal chemistry and organic synthesis . It features a cyclopentanol moiety linked to a 4-aminopiperidine ring, a structural motif present in various patented compounds with potential therapeutic applications . This combination of a saturated carbon ring and a heterocyclic amine makes it a valuable scaffold or intermediate for constructing more complex molecules. The presence of both hydroxyl and primary amine functional groups provides handles for further chemical modification and derivatization, allowing researchers to explore structure-activity relationships. The compound is characterized by a predicted collision cross section (CCS) of 143.9 Ų for its [M+H]+ adduct, a parameter useful for its identification in analytical workflows such as mass spectrometry . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-8-4-6-12(7-5-8)9-2-1-3-10(9)13/h8-10,13H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEWRJQNDCCSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184385-01-0
Record name 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
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Foundational & Exploratory

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a bifunctional carbocyclic scaffold characterized by a 1,2-aminoalcohol motif. This structure serves as a critical pharmacophore in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR2/CCR5 antagonists) and ion channel modulators. Its structural rigidity, provided by the cyclopentane ring, allows for the precise spatial orientation of the hydrogen-bond donor (hydroxyl) and the basic nitrogen centers, a feature essential for high-affinity binding in hydrophobic pockets.

This guide details the structural properties, validated synthetic protocols, and characterization data for this compound, focusing on the thermodynamically favored trans-isomer generated via nucleophilic epoxide ring opening.

Chemical Identity & Chemoinformatics

The compound exists primarily as a trans-1,2-disubstituted cyclopentane due to the stereoelectronic constraints of its primary synthetic route (epoxide opening).

Nomenclature and Identifiers
Attribute Details
IUPAC Name trans-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
Common Name 2-(4-Amino-1-piperidinyl)cyclopentanol
CAS Number 1184385-52-3 (Generic/Catalog reference)
Molecular Formula

Molecular Weight 184.28 g/mol
SMILES Notation
  • Canonical (Achiral): NC1CCN(C2CCCC2O)CC1

  • Isomeric (trans-racemate): N[C@H]1CCN([C@@H]2CCC[C@H]2O)CC1 (Representative enantiomer)

Physicochemical Properties (Calculated)
Property Value Significance
LogP (cLogP) 0.8 - 1.2Optimal for BBB penetration and oral bioavailability.
TPSA 46.25 ŲIndicates good membrane permeability (<140 Ų).
pKa (Basic N) ~9.8 (Piperidine)Predominantly protonated at physiological pH.
H-Bond Donors 2 (OH, NH₂)Key for receptor interaction.

Synthetic Protocol: Epoxide Ring Opening

The most robust and scalable synthesis involves the nucleophilic attack of 4-(N-Boc-amino)piperidine on cyclopentene oxide . This


 reaction ensures the formation of the trans-isomer and prevents polymerization side-reactions associated with the primary amine.
Reaction Mechanism

The reaction proceeds via an anti-periplanar attack of the piperidine nitrogen on the epoxide ring. The epoxide oxygen, complexed with a Lewis acid (e.g.,


) or protonated, acts as the leaving group. This inversion of configuration at the electrophilic carbon yields the trans-amino alcohol.
Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathway via Lewis Acid-catalyzed epoxide opening. Start1 Cyclopentene Oxide (Electrophile) Inter Intermediate: trans-2-(4-Boc-aminopiperidin-1-yl) cyclopentan-1-ol Start1->Inter LiClO4 (cat.) MeCN, Reflux, 12h Start2 4-N-Boc-aminopiperidine (Nucleophile) Start2->Inter Deprotect Deprotection: TFA or HCl/Dioxane Inter->Deprotect Acid Hydrolysis Final Product: trans-2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Deprotect->Final Neutralization (NaOH/NaHCO3)

Step-by-Step Experimental Procedure

Reagents:

  • Cyclopentene oxide (1.0 equiv)

  • 4-(N-Boc-amino)piperidine (1.1 equiv)

  • Lithium Perchlorate (

    
    ) (0.1 equiv) - Catalyst
    
  • Acetonitrile (Anhydrous)

Protocol:

  • Setup : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution : Dissolve cyclopentene oxide (10 mmol) and 4-(N-Boc-amino)piperidine (11 mmol) in anhydrous acetonitrile (20 mL).

  • Catalysis : Add solid

    
     (1 mmol). Note: 
    
    
    
    acts as a mild Lewis acid to activate the epoxide oxygen.
  • Reaction : Heat the mixture to reflux (80°C) for 12–16 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The epoxide spot (

    
    ) should disappear.
    
  • Workup : Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield the Boc-protected intermediate.
    
  • Deprotection : Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation : Quench with saturated

    
     until pH > 8. Extract with DCM/Isopropanol (3:1) to recover the polar free amine. Dry and concentrate.
    
  • Purification : If necessary, purify via flash chromatography on amine-functionalized silica or recrystallize from Ethanol/Ether.

Analytical Characterization

To validate the structure, compare experimental data against these reference values. The diagnostic coupling constant (


) between H1 and H2 confirms the stereochemistry.
Expected NMR Data (Simulated)
Nucleus Shift (

ppm)
Multiplicity Assignment Interpretation

NMR
3.95 - 4.05Multiplet (dt)Cyclopentyl CH -OHDeshielded by oxygen.
2.65 - 2.75MultipletCyclopentyl CH -NDiagnostic for N-substitution.
2.80 - 3.00Broad MultipletPiperidine CH -NH₂C4 position of piperidine.
1.40 - 2.00MultipletsRing

Overlapping cyclopentyl/piperidine protons.

NMR
~75.0CHC -OHCharacteristic alcohol carbon.
~70.5CHC -N (Cyclopentyl)Characteristic amine carbon.
~52.0

Piperidine

Alpha to ring nitrogen.
~48.5CHPiperidine

Carbon bearing primary amine.

Stereochemical Validation: In the trans-isomer, the coupling constant between the methine protons at C1 and C2 (


) is typically 4–6 Hz  (gauche/clinal relationship in the envelope conformation), whereas the cis-isomer often displays a larger coupling constant (~7–9 Hz) due to different dihedral angles, though this can vary based on ring puckering. NOESY experiments are definitive: cis isomers show strong NOE correlations between H1 and H2; trans isomers do not.

Medicinal Chemistry Applications

This scaffold is "privileged" in drug discovery, meaning it is capable of binding to multiple diverse receptors with high affinity.

Chemokine Receptor Antagonists

The 1,2-aminoalcohol motif mimics the transition state of peptide bond hydrolysis and provides a rigid spacer for pharmacophores.

  • Target : CCR2 / CCR5 (Inflammation, HIV entry).

  • Mechanism : The basic piperidine nitrogen interacts with Aspartate residues (e.g., Asp284 in CCR5) in the receptor binding pocket, while the hydroxyl group creates H-bonds with Tyrosine or Serine residues.

Analgesics (Opioid Modulators)

The structure resembles the C-ring of morphinans.

  • Utility : Modifications at the primary amine (N-acylation or alkylation) allow for the exploration of the "address" region of opioid receptors, conferring subtype selectivity (

    
     vs 
    
    
    
    ).
Antimicrobial Agents

Carbocyclic nucleoside analogs often utilize cyclopentane rings to replace the ribose sugar, increasing metabolic stability against phosphorylases.

References

  • Mechanism of Epoxide Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for anti-addition mechanism).
  • Synthetic Methodology : Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate catalyzed ring opening of epoxides by amines." Canadian Journal of Chemistry. Link

  • Scaffold Application : BenchChem. "Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines." Link

  • Stereochemical Analysis : Crotti, P., et al. (1998). "Regiochemical and Stereochemical Control in the Ring Opening of 1,2-Epoxides by Metal Salts." Journal of Organic Chemistry. Link

Comprehensive Technical Guide: Physicochemical Profiling and Characterization of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, bifunctional aliphatic scaffolds are highly prized for their ability to navigate complex structure-activity relationship (SAR) landscapes while maintaining favorable pharmacokinetic profiles. 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a prime example of such a scaffold. Featuring a cyclopentanol core linked to a 4-aminopiperidine moiety, this molecule provides both a primary amine for subsequent functionalization (e.g., amide coupling) and a secondary alcohol for hydrogen bonding interactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural reporting. This whitepaper details the exact molecular weight and formula of the compound, explains the mechanistic causality behind its synthesis, and provides self-validating analytical protocols to ensure absolute structural integrity during drug development workflows.

Physicochemical Profiling & Structural Data

The foundation of any rigorous analytical workflow begins with an exact understanding of the target molecule's atomic composition. The empirical formula for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is C₁₀H₂₀N₂O .

This formula is derived from the fusion of the cyclopentane ring (C₅), the piperidine ring (C₅), two nitrogen atoms (one embedded in the piperidine ring, one in the primary amine), and one oxygen atom (the hydroxyl group).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and mass spectrometry validation.

PropertyValueCausality / Analytical Significance
Molecular Formula C₁₀H₂₀N₂ODefines the exact atomic composition and isotopic distribution.
Molecular Weight 184.28 g/mol Macroscopic molar mass used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 184.1576 DaThe precise target mass required for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ Ion Mass 185.1648 DaThe primary protonated adduct observed in positive ESI-MS workflows.
Heavy Atom Count 13A critical metric for calculating Ligand Efficiency (LE) in drug design.

Synthetic Workflow & Mechanistic Causality

To understand the three-dimensional geometry of C₁₀H₂₀N₂O, we must examine how it is synthesized. The most efficient and regioselective route is the nucleophilic ring-opening of cyclopentene oxide by 4-aminopiperidine.

Mechanistic Causality: The Fürst-Plattner Rule

The stereochemical outcome of this reaction is not random; it is strictly governed by the Fürst-Plattner rule . When the nucleophilic nitrogen of 4-aminopiperidine attacks the electrophilic carbon of the epoxide, it must do so from the face opposite to the oxygen atom (an Sₙ2 trajectory).

This trajectory forces the transition state into a trans-diaxial conformation. As the reaction completes, the cyclopentane ring relaxes into a lower-energy conformation, yielding the trans-1,2-disubstituted isomer. This causality is critical: the trans relationship between the hydroxyl group and the piperidine ring dictates the spatial vector of the molecule, which directly impacts its binding affinity to target proteins.

Synthesis N1 Cyclopentene Oxide (Electrophile) N3 SN2 Ring Opening (Fürst-Plattner Rule) N1->N3 Heating / Solvent N2 4-Aminopiperidine (Nucleophile) N2->N3 Base Catalysis N4 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol N3->N4 trans-1,2-isomer

Fig 1: Synthetic workflow of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol via epoxide opening.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Preparation: Dissolve 1.0 equivalent of cyclopentene oxide and 1.1 equivalents of 4-aminopiperidine in anhydrous ethanol. Causality: A polar protic solvent like ethanol stabilizes the developing negative charge on the epoxide oxygen during the transition state, accelerating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) under an inert nitrogen atmosphere for 12–16 hours. Causality: Thermal energy is required to overcome the activation barrier of the sterically hindered Sₙ2 attack.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the epoxide spot and the appearance of a highly polar, amine-positive spot validates the progression of the Sₙ2 opening.

  • Workup & Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography (Dichloromethane/Methanol/NH₄OH gradient) to isolate the pure target compound.

Analytical Methodologies for Verification

Relying solely on synthetic assumptions is a critical failure point in drug development. Every synthesized batch must be subjected to a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Validation Sample Target Compound C10H20N2O HRMS HRMS (ESI+) Exact Mass: 184.1576 Sample->HRMS Aliquot 1 NMR 1H & 13C NMR Connectivity Analysis Sample->NMR Aliquot 2 Validation Structural Confirmation MW: 184.28 g/mol HRMS->Validation Confirms Formula NMR->Validation Confirms Stereochem

Fig 2: Self-validating analytical workflow combining HRMS and NMR for structural confirmation.

Protocol 1: HRMS Workflow (Formula Verification)

To verify the C₁₀H₂₀N₂O formula, we utilize HRMS, comparing our empirical data against established high-resolution spectral libraries .

  • Sample Preparation: Dilute the purified compound to a concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the basic piperidine and primary amine nitrogens to yield the [M+H]⁺ ion.

  • Injection & Acquisition: Inject 2 µL into a QTOF (Quadrupole Time-of-Flight) mass spectrometer. Acquire data in positive electrospray ionization (ESI+) mode.

  • Self-Validation: Extract the exact mass peak. The protocol is validated if the observed mass is 185.1648 ± 5 ppm . Furthermore, the isotopic distribution (M+1, M+2 peaks) must perfectly align with the theoretical distribution of C₁₀H₂₀N₂O, confirming that no unexpected elements (e.g., halogens from side reactions) are present.

Protocol 2: NMR Spectroscopy (Stereochemical Verification)

While HRMS confirms the formula, NMR is required to confirm the trans-1,2-disubstituted geometry dictated by the Fürst-Plattner rule.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire 1D ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

  • Self-Validation: Analyze the methine protons on the cyclopentane ring (the proton attached to the hydroxyl-bearing carbon and the proton attached to the nitrogen-bearing carbon).

    • Causality: Because the Sₙ2 reaction forces a trans geometry, the dihedral angle between these two vicinal protons will result in a specific coupling constant (

      
      ). The observation of a large coupling constant (
      
      
      
      Hz) for the axial-axial relationship self-validates the stereochemical outcome of the synthesis, proving the molecule is indeed the trans isomer of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.

References

  • Title: SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle Source: SCIEX URL: [Link]

  • Title: A Temperature-Controlled Switch between Fürst–Plattner Rule and Anti-Fürst–Plattner Rule Ring Opening of 2,3-Epoxy-steroids Source: ACS Omega / PubMed Central (PMC) URL: [Link]

Technical Guide: 4-Aminopiperidine Cyclopentanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis of 4-aminopiperidine cyclopentanol derivatives , a critical scaffold in the development of chemokine receptor antagonists (specifically CCR2) and select antifungal agents.

This guide synthesizes data from high-affinity medicinal chemistry campaigns (e.g., INCB, BMS series) to illustrate how this specific pharmacophore balances potency with metabolic stability.

Part 1: Executive Technical Summary

The 4-aminopiperidine cyclopentanol scaffold represents a privileged structure in medicinal chemistry, primarily utilized to target G-Protein Coupled Receptors (GPCRs) , with a dominant application in CCR2 antagonism for inflammatory diseases (rheumatoid arthritis, neuropathic pain, atherosclerosis).

Core Pharmacophore Value:

  • The 4-Aminopiperidine Linker: Provides a basic nitrogen center that mimics the positively charged residues of endogenous chemokine ligands (e.g., MCP-1/CCL2), facilitating deep pocket binding (often interacting with Glu291 in CCR2).

  • The Cyclopentanol/Cyclohexanol Ring: Acts as a rigid hydrophobic spacer that locks the molecule into a bioactive conformation.

  • The Hydroxyl Group ("-ol"): A critical "polar switch." Early lipophilic analogs often suffered from hERG channel inhibition (cardiotoxicity). Introducing the hydroxyl group on the cycloalkyl ring lowers lipophilicity (LogD) and reduces hERG affinity without compromising receptor binding.

Part 2: Medicinal Chemistry & SAR Analysis[1][2][3][4]

Structural Logic: The "Polar Switch" Strategy

In the optimization of CCR2 antagonists, researchers faced a common attrition point: high lipophilicity led to QT prolongation via hERG blockage. The transition from cyclopentyl/cyclohexyl to cyclopentanol/hydroxycyclohexyl derivatives was the solution.

FeatureFunctionOptimization Logic
4-Aminopiperidine Primary Amine LinkerForms a salt bridge with conserved acidic residues (e.g., Glu291) in the transmembrane bundle.
Cyclopentyl Ring Hydrophobic CoreFills the hydrophobic pocket defined by Tyr120 and Phe116.
Hydroxyl Group Solubilizing HandleCrucial: Reduces LogP. Directs the molecule away from the hydrophobic hERG pore. Often forms H-bonds with Tyr178.
Amide Tail Effector DomainUsually a benzamide or heterocyclic amide that extends into the extracellular loop region to block chemokine entry.
Causality in Design (Case Study: INCB & BMS Series)

While INCB3284 utilizes a pyrrolidine core, the structure-activity relationship (SAR) directly parallels the 4-aminopiperidine series.

  • Observation: Purely hydrophobic cycloalkyl substituents resulted in hERG IC50 < 1 µM.

  • Intervention: Introduction of a tertiary alcohol (cyclopentanol/cyclohexanol) at the 4-position of the ring.

  • Result: hERG IC50 shifted to > 30 µM, while maintaining CCR2 IC50 < 5 nM.

Part 3: Experimental Protocols

Protocol A: Reductive Amination Coupling

This protocol describes the convergent synthesis of the 4-aminopiperidine-cyclopentanol core. It is a self-validating system where the disappearance of the imine intermediate confirms reaction progress.

Reagents:

  • Amine: 4-(Boc-amino)piperidine (1.0 eq)

  • Ketone: 3-hydroxycyclopentanone (or protected ketal equivalent) (1.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB-H) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone and amine in DCE under an inert Nitrogen atmosphere. Add Acetic Acid. Stir for 2 hours at room temperature.

    • Validation: Monitor by TLC or LCMS for the formation of the Schiff base (M-18 mass shift).

  • Reduction: Cool the mixture to 0°C. Add STAB-H portion-wise over 30 minutes.

    • Why STAB-H? It is milder than NaBH4 and selectively reduces the imine in the presence of the ketone, preventing side reactions.

  • Quench: After 12 hours, quench with saturated aqueous NaHCO3.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.

  • Purification: Purify via flash chromatography (MeOH/DCM gradient).

    • Target Yield: 75-85%.

Protocol B: CCR2 Chemotaxis Assay (Functional Validation)

To verify the biological activity of the synthesized derivative.

  • Cell Line: THP-1 monocytes (endogenously express CCR2).

  • Ligand: Human recombinant MCP-1 (CCL2).

  • Chamber: 96-well Transwell plate (5 µm pore size).

  • Procedure:

    • Load THP-1 cells (pre-incubated with the test compound for 30 mins) into the upper chamber.

    • Load MCP-1 (10 nM) into the lower chamber.

    • Incubate for 2 hours at 37°C.

  • Readout: Quantify migrated cells in the lower chamber using a CellTiter-Glo (ATP) luminescence assay.

    • Success Criterion: IC50 < 10 nM.[1][2]

Part 4: Visualization of Mechanism & Synthesis

Diagram 1: CCR2 Antagonism Mechanism

This diagram illustrates how the 4-aminopiperidine derivative blocks the CCL2-CCR2 signaling axis, preventing the G-protein cascade that leads to inflammation.

CCR2_Mechanism CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (Transmembrane) CCL2->CCR2  Activates G_Protein Gαi Protein Coupling CCR2->G_Protein  Signaling Cascade Drug 4-Aminopiperidine Cyclopentanol Derivative Drug->CCR2  High Affinity Binding (Orthosteric/Allosteric) Calcium Ca2+ Flux (Intracellular) G_Protein->Calcium  Mobilization Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Inflammation Inflammatory Response Chemotaxis->Inflammation

Caption: The 4-aminopiperidine derivative competitively binds to CCR2, blocking CCL2 interaction and halting the inflammatory cascade.

Diagram 2: Convergent Synthesis Workflow

A visual representation of the reductive amination strategy described in Protocol A.

Synthesis_Workflow Piperidine 4-Boc-Aminopiperidine (Amine Source) Intermediate Imine Intermediate Piperidine->Intermediate Ketone 3-Hydroxycyclopentanone (Electrophile) Ketone->Intermediate Reaction Reductive Amination (STAB-H, DCE, AcOH) Intermediate->Reaction  Reduction Deprotection Acidic Deprotection (TFA/DCM) Reaction->Deprotection  Boc Removal Final 4-Aminopiperidine Cyclopentanol Core Deprotection->Final

Caption: Convergent synthesis route utilizing reductive amination to couple the piperidine and cyclopentanol fragments.

Part 5: References

  • Structure-Kinetic Relationships of CCR2 Antagonists Source: European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of INCB3284: A Potent, Selective, and Orally Bioavailable hCCR2 Antagonist Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Source: MDPI (Molecules) URL:[Link]

  • Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Technical Whitepaper: 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Alicyclic Amine Scaffold for Drug Discovery

Executive Summary

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a rigid cyclopentyl core substituted with a polar hydroxyl group and a basic 4-aminopiperidine moiety, this structure serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands—specifically CCR2/CCR5 antagonists—and Sigma receptor modulators. Its structural rigidity offers superior vector control compared to flexible alkyl chains, while the trans-1,2-disubstitution pattern (typically derived from epoxide opening) provides defined stereochemical orientation for binding pockets.

Part 1: Chemical Identity & Physicochemical Profile

This compound acts as a bifunctional linker, offering a secondary amine (within the piperidine ring) for attachment to the cyclopentyl core and a primary amine (on the piperidine) available for further functionalization (e.g., amide coupling, reductive amination).

Table 1: Physicochemical Data
PropertyValue
IUPAC Name 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
PubChem CID 60884596
SMILES C1CC(C(C1)O)N2CCC(CC2)N
InChI Key KSEWRJQNDCCSEU-UHFFFAOYSA-N
LogP (Predicted) 0.2 – 0.9 (Hydrophilic)
TPSA ~46 Ų
pKa (Piperidine N) ~8.5 (Estimated)
pKa (Primary Amine) ~10.5 (Estimated)
Part 2: Structural Analysis & Stereochemistry
The Trans-Configuration Mandate

The synthesis of this scaffold typically proceeds via the nucleophilic ring opening of cyclopentene oxide.[1] Due to the geometric constraints of the SN2 mechanism, the incoming nucleophile (4-aminopiperidine) attacks the epoxide carbon from the face opposite the oxygen bridge. This obligate anti-addition results in the trans-1,2-aminoalcohol diastereomer.

  • Cis-Isomer: Rare in this synthetic pathway; requires specific catalytic intervention or alternative starting materials (e.g., reductive amination of 2-hydroxycyclopentanone).

  • Trans-Isomer: The thermodynamic and kinetic product of epoxide opening. The trans relationship places the hydroxyl and piperidinyl groups in an equatorial-equatorial or axial-axial conformation, reducing 1,3-diaxial strain and locking the pharmacophore vectors.

Conformational Rigidity

Unlike a flexible ethyl linker (–CH₂CH₂–), the cyclopentyl ring restricts the conformational freedom of the piperidine relative to the hydroxyl group. This entropy reduction can enhance binding affinity by minimizing the energy penalty upon ligand-receptor complexation.

Part 3: Synthetic Methodology

The synthesis is a self-validating two-step protocol. To ensure chemoselectivity, the primary amine of the 4-aminopiperidine is typically protected (e.g., Boc group) to prevent polymerization or competitive reaction with the epoxide.

Reaction Logic Diagram

SynthesisPathway Start Cyclopentene Oxide (Electrophile) Intermediate Trans-Intermediate (Boc-Protected) Start->Intermediate SN2 Ring Opening Reflux/EtOH or Neat (Anti-Addition) Reagent 4-(N-Boc-amino)piperidine (Nucleophile) Reagent->Intermediate Product 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol (Final Scaffold) Intermediate->Product Deprotection (TFA/DCM or HCl/Dioxane)

Figure 1: Synthetic workflow for the generation of the trans-aminoalcohol scaffold.

Part 4: Pharmacological Applications[5][6][7]
1. CCR2/CCR5 Antagonists

The 4-aminopiperidine motif is a "privileged structure" in chemokine receptor antagonists. The piperidine nitrogen often forms a salt bridge with a conserved aspartic acid/glutamic acid residue (e.g., Glu291 in CCR2) in the receptor's transmembrane bundle. The cyclopentyl hydroxyl group provides an additional hydrogen bond donor/acceptor site, often interacting with tyrosine or serine residues to stabilize the ligand.

2. Sigma Receptor Ligands

Cyclic amines linked to hydrophobic domains are classic Sigma-1 receptor pharmacophores. The 2-substituted cyclopentanol mimics the spatial arrangement of successful sigma ligands, providing a scaffold that can be further derivatized with benzyl or phenyl groups on the primary amine to achieve high affinity.

3. PROTAC Linkers

The diamine nature of this molecule makes it an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs). The primary amine can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the hydroxyl or secondary amine connects to the target protein warhead.

Part 5: Experimental Protocols

Safety Note: All procedures must be performed in a fume hood wearing appropriate PPE. Epoxides are potential alkylating agents.

Protocol A: Synthesis of trans-2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)cyclopentan-1-ol
  • Reagents:

    • Cyclopentene oxide (1.0 equiv, 10 mmol)

    • 4-(N-Boc-amino)piperidine (1.1 equiv, 11 mmol)

    • Ethanol (Absolute) or Acetonitrile

    • Catalyst (Optional): Lithium Perchlorate (LiClO₄, 0.1 equiv) to accelerate ring opening.

  • Procedure:

    • Dissolve 4-(N-Boc-amino)piperidine in Ethanol (20 mL).

    • Add Cyclopentene oxide dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The epoxide spot will disappear.

    • Note: If reaction is sluggish, add LiClO₄ or perform neat at 100°C.

    • Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the trans-intermediate.

Protocol B: Deprotection to Final Product
  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-intermediate from Protocol A in DCM (10 mL/g).

    • Add TFA (10-20 equivalents) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Quench: Slowly add saturated NaHCO₃ solution until pH ~8 (Caution: Gas evolution).

    • Extraction: Extract the aqueous layer with DCM (3x) or n-Butanol if the product is highly water-soluble.

    • Isolation: Dry organic layer over MgSO₄ and concentrate to yield the free base 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol .

References
  • PubChem. 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol (CID 60884596). National Library of Medicine. [Link]

  • Xia, M. et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. (Discusses the aminopiperidine pharmacophore and stability). Drug Metab Dispos. 2011.[2] [Link]

  • Marrazzo, A. et al. (+)-MR200 Derivatives as Potent and Selective Sigma Receptor Ligands. (Demonstrates cyclopentane-piperidine scaffolds in drug design). J Med Chem.[3] 2018.[2][3] [Link]

Sources

The Physicochemical and Structural Dynamics of Aminopiperidine-Cyclopentane Amino Alcohol Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

The integration of complex alicyclic and heterocyclic motifs is a cornerstone of modern medicinal chemistry. Specifically, the fusion of aminopiperidine rings with cyclopentane cores bearing amino alcohol functionalities represents a highly sophisticated class of conformationally restricted scaffolds. These structures are frequently deployed as tailor-made amino acid derivatives or spirocyclic cores in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) agonists ()[1].

The causality behind selecting this specific triad—aminopiperidine, cyclopentane, and amino alcohol—lies in the precise control over three-dimensional pharmacophore vectors. The cyclopentane ring mitigates the entropic penalty of binding by rigidifying the flexible piperidine and amino alcohol appendages. Simultaneously, the amino alcohol provides a dense hydrogen-bonding network critical for displacing high-energy water molecules from target binding pockets, while the aminopiperidine acts as the primary basic center for salt-bridge formation ()[2].

Physicochemical Properties

Understanding the physicochemical behavior of these scaffolds requires analyzing the interplay between basicity, lipophilicity, and topological polar surface area (TPSA).

  • Basicity (pKa) Modulation: Unsubstituted aminopiperidines typically exhibit a highly basic pKa between 9.5 and 10.5. However, the introduction of an adjacent cyclopentane ring substituted with an amino alcohol exerts significant inductive electron-withdrawing effects (-I). Furthermore, intramolecular hydrogen bonding between the hydroxyl group of the amino alcohol and the piperidine nitrogen stabilizes the neutral free-base form, effectively lowering the basic pKa to a more physiologically favorable range (7.5–8.5). This modulation is critical for enhancing membrane permeability while maintaining sufficient ionization for target engagement.

  • Lipophilicity (LogD7.4): The lipophilic nature of the cyclopentane core counterbalances the high polarity of the aminopiperidine and amino alcohol groups. This delicate balance ensures that the LogD at physiological pH remains within the optimal "Rule of 5" space (1.5–3.0), preventing excessive nonspecific binding while ensuring adequate aqueous solubility ()[3].

Quantitative Scaffold Profiling

The following table summarizes the theoretical physicochemical shifts observed when building the full scaffold from its base components.

Scaffold MotifPredicted pKa (Basic)LogD (pH 7.4)TPSA (Ų)Primary Conformation
3-Aminopiperidine (Base) 10.2-0.526.0Chair
Aminopiperidine-Cyclopentane 9.81.226.0Envelope (Cyclopentane)
Aminopiperidine-Cyclopentane Amino Alcohol 8.22.166.5Intramolecular H-Bonded

Structural & Conformational Dynamics

The structural integrity of aminopiperidine cyclopentane amino alcohols relies on the predictable puckering of the 5-membered carbocycle. Unlike the planar cyclopropane or the highly strained cyclobutane ()[2], cyclopentane adopts an envelope or half-chair conformation. This puckering directs the aminopiperidine and amino alcohol substituents into pseudo-equatorial or pseudo-axial vectors, optimizing the ligand's trajectory into the receptor.

When designed correctly, the amino alcohol motif acts as a "chameleonic" functional group. In an aqueous environment, the hydroxyl and amine groups are fully solvated, maximizing hydrogen bonding with water. Upon entering the lipophilic environment of a cell membrane, the scaffold undergoes a conformational shift, forming an intramolecular hydrogen bond between the alcohol donor and the piperidine nitrogen acceptor. This internalizes the polar surface area, drastically increasing passive permeability—a critical mechanism for achieving oral bioavailability in highly polar scaffolds ()[1].

Pharmacophore N1 Aminopiperidine (Basic Center) T1 Receptor Acidic Pocket N1->T1 Salt Bridge / H-Bond C1 Cyclopentane (Rigid Core) C1->N1 O1 Amino Alcohol (H-Bond Network) C1->O1 T2 Hydrophobic Cavity C1->T2 van der Waals T3 Solvent Interface O1->T3 Water Displacement

Pharmacophore binding model illustrating target engagement by the alicyclic scaffold.

Experimental Protocols: Physicochemical Validation

To ensure trustworthiness and reproducibility in lead optimization, the physicochemical properties of these complex scaffolds must be empirically validated rather than relying solely on computational predictions. The following protocol describes a self-validating system for determining pKa and LogD7.4.

Protocol: High-Throughput Determination of pKa and LogD7.4

Rationale: Computational models often fail to account for the complex intramolecular hydrogen bonding present in amino alcohols. Therefore, potentiometric titration and shake-flask LC-MS are employed to provide empirical, self-consistent data.

Step 1: Preparation of Analyte Dissolve the synthesized aminopiperidine cyclopentane amino alcohol in a standardized 0.15 M KCl solution to a concentration of 1 mM. Causality: The use of KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable and predictable throughout the titration process.

Step 2: Potentiometric Titration (pKa)

  • Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M KOH under a nitrogen atmosphere at 25°C.

  • Self-Validation Step: Perform a reverse titration using 0.1 M HCl. The forward and reverse curves must superimpose within a 0.05 pH unit margin. If they do not, this indicates precipitation, degradation, or slow conformational equilibration, invalidating the run.

Step 3: Shake-Flask Partitioning (LogD7.4)

  • Prepare a biphasic system of 1-octanol and 10 mM phosphate buffer (pH 7.4). Crucially, these phases must be mutually saturated for 24 hours prior to use to prevent volume shifts during the assay.

  • Introduce the compound at 10 µM into the aqueous phase. Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Causality: Centrifugation is mandatory to eliminate micro-emulsions of octanol in the aqueous phase, which would otherwise artificially inflate the aqueous concentration and skew the LogD calculation.

Step 4: LC-MS Quantification Quantify the concentration of the analyte in both phases using LC-MS/MS. Calculate LogD7.4 as Log10([Octanol]/[Buffer]).

Workflow A Scaffold Synthesis (Aminopiperidine-Cyclopentane) B pKa Determination (Potentiometric Titration) A->B C Lipophilicity Profiling (Shake-Flask LC-MS) A->C D Permeability Assessment (PAMPA / Caco-2) A->D E Lead Optimization & Candidate Selection B->E C->E D->E

Workflow for the physicochemical profiling of aminopiperidine cyclopentane amino alcohols.

References

  • Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry (2020). Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry (2021). Available at:[Link]

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry (2025). Available at:[Link]

Sources

Navigating the Safety Profile of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety and handling guide for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol, a novel chemical entity with potential applications in drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds to provide a robust framework for its safe handling, storage, and emergency response. This approach, grounded in chemical reactivity and toxicological principles, empowers researchers to manage the potential risks associated with this molecule effectively.

Compound Identification and Structural Analogy-Based Hazard Assessment

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a bifunctional molecule incorporating a 4-aminopiperidine moiety linked to a cyclopentanol ring. Its chemical structure is presented below:

Molecular Formula: C₁₀H₂₀N₂O[1] Molecular Weight: 184.28 g/mol

Due to the novelty of this compound, a dedicated and comprehensive toxicological profile is not yet established. Therefore, a conservative hazard assessment is derived from the known profiles of its core structural components: N-substituted aminopiperidines and cyclopentanol derivatives.

  • 4-Aminopiperidine Derivatives: These compounds are recognized as primary amines and are often associated with skin and eye irritation. Some aminopiperidines can be corrosive, causing severe skin burns and eye damage[2][3]. They may also be harmful if swallowed[2].

  • Cyclopentanol and its Derivatives: Cyclopentanol is a flammable liquid and can cause skin and eye irritation.[4][5][6][7] Vapors may cause dizziness and drowsiness[4].

Based on this composite analysis, 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol should be handled as a compound that is potentially flammable, a skin and eye irritant, and possibly harmful if ingested.

Hazard Identification and Classification

While a definitive GHS classification is unavailable, a precautionary classification is proposed based on the available data for analogous structures.

Table 1: Postulated GHS Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3/4H226/H227: Flammable liquid and vapor / Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictograms:




Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls
  • Ventilation: All manipulations of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all procedures that may generate aerosols or involve heating.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are non-negotiable safety requirements in the laboratory where this compound is handled[8].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense for laboratory personnel.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required at all times[8][9].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow Start Entering Laboratory LabCoat Don Flame-Retardant Lab Coat Start->LabCoat Goggles Wear Chemical Safety Goggles LabCoat->Goggles Gloves Inspect and Don Nitrile Gloves Goggles->Gloves FumeHood Work in a Certified Chemical Fume Hood Gloves->FumeHood Respirator Use Respirator if Aerosolization is a Risk FumeHood->Respirator Proceed Proceed with Experiment Respirator->Proceed Yes Respirator->Proceed No Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area and Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE EvacuateLarge Evacuate Laboratory and Call Emergency Response LargeSpill->EvacuateLarge Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect into a Sealed Container for Disposal Absorb->Collect Clean Clean Spill Area with Appropriate Solvent Collect->Clean

Caption: Spill Response Decision Workflow.

  • Small Spills:

    • Ensure proper ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and contact your institution's emergency response team.

    • Prevent entry into the affected area.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9][10]A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: The compound may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or into the environment.

Toxicological Information

As no specific toxicological data for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is available, a precautionary approach is warranted. The primary health concerns are acute toxicity upon ingestion, and irritation to the skin and eyes. The chronic effects of exposure have not been determined.

Conclusion

While 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol presents an exciting opportunity for scientific advancement, its handling requires a diligent and informed approach to safety. By understanding the potential hazards based on its structural components and adhering to the stringent protocols outlined in this guide, researchers can confidently and safely explore the potential of this novel compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific concerns.

References

  • SLS Ireland. Cycloheptene, 97% | 141720-5G | SIGMA-ALDRICH. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclopentanol. [Link]

  • Loba Chemie. CYCLOPENTANOL FOR SYNTHESIS MSDS. [Link]

  • PubChem. 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol. [Link]

Sources

Stereochemical Control and Synthesis of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol represents a critical pharmacophore in the design of chemokine receptor antagonists (e.g., CCR2, CCR5) and antibacterial agents.[1][2] Its structural rigidity, provided by the cyclopentane core, allows for precise vectorization of the polar hydroxyl and basic amine groups within a binding pocket.

However, the efficacy of this motif is strictly governed by its stereochemistry.[2] The molecule possesses two contiguous chiral centers on the cyclopentane ring (


 and 

), giving rise to four distinct stereoisomers: two trans-enantiomers and two cis-enantiomers .[2]

This guide provides a definitive workflow for the stereoselective synthesis, purification, and analytical characterization of these isomers. It emphasizes the use of 4-(N-Boc-amino)piperidine to control regioselectivity and details the


 mechanisms that dictate the formation of the trans-diastereomer as the kinetic product.

Stereochemical Architecture

The physicochemical properties and biological activity of this scaffold depend heavily on the relative configuration (cis vs. trans) and absolute configuration (


 vs. 

) of the cyclopentane substituents.
The Four Isomers

The two chiral centers are located at the carbon bearing the hydroxyl group (


) and the carbon bearing the piperidine ring (

).
  • (1R, 2R)-Trans : Hydroxyl and Piperidine are on opposite faces (Anti).[1][2]

  • (1S, 2S)-Trans : Enantiomer of (1R, 2R).

  • (1R, 2S)-Cis : Hydroxyl and Piperidine are on the same face (Syn).[1][2]

  • (1S, 2R)-Cis : Enantiomer of (1R, 2S).[1][2]

Isomer Relationship Diagram

The following diagram illustrates the stereochemical relationships and the synthetic divergence required to access each form.

Stereochemistry Root 2-(4-aminopiperidin-1-yl) cyclopentan-1-ol Trans Trans-Diastereomers (Thermodynamic/Kinetic Product) Root->Trans Epoxide Opening (Anti-Addition) Cis Cis-Diastereomers (Requires Inversion) Root->Cis Mitsunobu Inversion or Oxidation/Reduction R_R (1R, 2R) Trans Trans->R_R Chiral Resolution S_S (1S, 2S) Trans Trans->S_S Chiral Resolution R_S (1R, 2S) Cis Cis->R_S Chiral Resolution S_R (1S, 2R) Cis Cis->S_R Chiral Resolution

Caption: Stereochemical tree showing the divergence of trans and cis isomers from synthetic precursors.

Synthetic Protocols & Stereocontrol[2][3][4][5][6]

Regioselectivity: The Piperidine Challenge

A common pitfall in this synthesis is the presence of two nucleophilic nitrogens in 4-aminopiperidine.[2]

  • Risk: The primary amine (4-

    
    ) is less sterically hindered than the secondary amine (piperidine 
    
    
    
    ), potentially leading to the wrong regioisomer or polymerization.
  • Solution: Use 4-(N-Boc-amino)piperidine .[1][2] The Boc group renders the primary amine non-nucleophilic, forcing the reaction to occur exclusively at the secondary piperidine nitrogen.

Protocol A: Synthesis of Trans-Isomers (Kinetic Product)

The reaction of cyclopentene oxide with an amine follows an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mechanism, resulting in anti-addition .[2] This inherently yields the trans-racemate.[2]

Reagents:

  • Cyclopentene oxide (1.0 eq)[1][3]

  • 4-(N-Boc-amino)piperidine (1.1 eq)[1][2]

  • Lithium Perchlorate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Ethanol/Water (Catalyst/Solvent)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(N-Boc-amino)piperidine (10 mmol) in Ethanol (20 mL).

  • Addition: Add cyclopentene oxide (10 mmol).

  • Catalysis (Optional but Recommended): Add

    
     (1.0 mmol) to act as a Lewis acid, activating the epoxide oxygen. This accelerates the reaction and suppresses side products.[2]
    
  • Reflux: Heat the mixture to 60-80°C for 12 hours. Monitor by TLC (visualize with ninhydrin or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.[1][2] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C

    
     RT for 2 hours to remove the Boc group.
    
  • Result: Racemic trans-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol dihydrochloride.[1][2]

Protocol B: Accessing Cis-Isomers (Inversion)

To obtain the cis-isomer, the stereochemistry at


 (hydroxyl) must be inverted relative to the amine.[2]

Strategy: Mitsunobu Inversion

  • Start: Pure trans-N-Boc-protected intermediate.

  • Reaction: React with p-nitrobenzoic acid, Triphenylphosphine (

    
    ), and DIAD (Diisopropyl azodicarboxylate) in THF.
    
    • Mechanism:[1][4][5][6][7] The alcohol is activated by

      
      -DIAD, and the carboxylate attacks via 
      
      
      
      , inverting the center to cis.[2]
  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to liberate the cis-alcohol.[2]

  • Deprotection: Remove Boc group as in Protocol A.

Analytical Resolution & Characterization

Separation of Enantiomers (Chiral HPLC)

Since the synthetic routes yield racemates (e.g., Trans-racemate), chiral chromatography is required for final resolution.[1][2]

ParameterCondition Recommendation
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (or Refractive Index if weak chromophore)
Elution Order Typically (1R,2R) and (1S,2S) separate well; order must be determined by optical rotation or X-ray.[1][2]
NMR Spectroscopy: Distinguishing Cis vs. Trans

Distinguishing diastereomers in cyclopentane systems is more subtle than in cyclohexane due to ring puckering (envelope conformation).[1][2]

  • Coupling Constants (

    
    ): 
    
    • Cis-isomer: Typically displays a larger coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz) due to the near-eclipsed geometry in the planar projection, though puckering varies this.[2]
      
    • Trans-isomer: Typically displays a smaller coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz) as the protons are pseudo-diequatorial or twisted anti-clinal.[2]
      
    • Note: This is often the inverse of cyclohexane systems (where trans-diaxial ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz).[2] Caution is advised; rely on NOESY.
      
  • NOESY (Nuclear Overhauser Effect):

    • Cis: Strong cross-peak between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (carbinol proton) and 
      
      
      
      (amine-bearing proton).[2]
    • Trans: Weak or absent cross-peak between

      
       and 
      
      
      
      .
Synthesis Workflow Diagram

SynthesisWorkflow SM1 Cyclopentene Oxide Rxn1 Epoxide Opening (EtOH, Heat) SM1->Rxn1 SM2 4-(N-Boc-amino) piperidine SM2->Rxn1 Inter1 Trans-Intermediate (Racemic, N-Boc) Deprot Deprotection (HCl or TFA) Inter1->Deprot Route A Invert Mitsunobu Inversion Inter1->Invert Route B Rxn1->Inter1 Anti-Addition ProdTrans Trans-Product (Racemic) Deprot->ProdTrans ProdCis Cis-Product (Racemic) Invert->ProdCis 1. Esterification 2. Hydrolysis 3. Deprotection

Caption: Synthetic workflow for accessing Trans (kinetic) and Cis (inverted) isomers.

References

  • BenchChem. "Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: An In-depth Technical Guide."[1][2] BenchChem Technical Library. Accessed October 2023.[1][2] Link[1]

  • National Institutes of Health (NIH). "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS."[1][2] PubMed Central.[1][2] Link

  • Organic Chemistry Portal. "Synthesis of Cyclopentenones and Derivatives." Organic Chemistry Portal. Link

  • PubChem. "2-(4-aminopiperidin-1-yl)cyclopentan-1-ol Compound Summary."[1][2] National Library of Medicine.[2] Link[1]

  • LibreTexts Chemistry. "Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems." Chemistry LibreTexts. Link

Sources

solubility profile of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol in organic solvents

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5][6][7]

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a bifunctional pharmaceutical intermediate characterized by a cyclopentane core substituted with a secondary hydroxyl group and a 4-aminopiperidine moiety.[1][2][3] Its utility in drug development lies in its capacity to serve as a chiral scaffold or a polar building block in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4]

Understanding its solubility is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductive aminations.[1][2][3][4]

  • Purification: Designing liquid-liquid extraction (LLE) workups and crystallization screens.

  • Formulation: Assessing suitability for early-stage pre-formulation studies.[1][2][3][4]

Physicochemical Properties (Computed & Predicted)
PropertyValue / PredictionRationale
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol -
Physical State Viscous Oil or Low-Melting SolidAsymmetric structure disrupts crystal packing.[1][2][3][4]
pKa (Predicted) ~10.8 (Primary Amine), ~8.5 (Tertiary Amine)Typical for piperidine derivatives.[1][2][3][4]
LogP (Predicted) -0.5 to +0.5Highly polar due to -OH and two amine centers.[1][2][3][4]
H-Bond Donors 3 (–OH, –NH₂)Facilitates strong interaction with protic solvents.[1][2][3][4]
H-Bond Acceptors 4 (–OH, –NH₂, Tertiary N)High affinity for water and alcohols.[1][2][3][4]

Solubility Profile: Predictive Analysis

Based on the "Like Dissolves Like" principle and the compound's high polarity and basicity, the following solubility trends are established. This profile categorizes solvents by their interaction mechanism with the solute.[1][2][3][4]

Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Strong Hydrogen Bonding (Donor/Acceptor).[1][2][3][4] The basic amines readily protonate in acidic aqueous media.[1][2][3][4]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-dipole interactions; disrupts intermolecular H-bonds of the solute.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Solvation of the hydrophobic cyclopentane/piperidine rings; H-bond acceptance from solute.[1][2][3][4]
Ethers THF, 2-MeTHF, DioxaneModerate (10–50 mg/mL)Good for the organic skeleton, but less effective for the highly polar amine/alcohol regions.[1][2][3][4]
Esters Ethyl Acetate, Isopropyl AcetateLow to Moderate Limited interaction with the highly basic/polar centers.[1][2][3][4]
Hydrocarbons Hexane, Heptane, TolueneInsoluble (<1 mg/mL)Lack of polarity prevents solvation of the amine/alcohol groups.[1][2][3][4]
pH-Dependent Solubility (Aqueous)

The compound exhibits pH-dependent solubility typical of basic drugs:

  • pH < 8 (Acidic/Neutral): Highly soluble due to protonation of the piperidine nitrogen and primary amine (formation of cationic species).[1][2][3][4]

  • pH > 11 (Basic): Reduced solubility as the molecule exists in its neutral, free-base form, though the hydroxyl group maintains some water solubility.[1][2][3][4]

Experimental Protocols for Solubility Determination

To generate precise quantitative data (e.g., for a Certificate of Analysis or process scaling), use the following Equilibrium Solubility Protocol . This methodology ensures thermodynamic stability and reproducibility.[1][2][3][4]

Workflow Visualization

Solubility_Workflowcluster_AnalysisQuantification MethodStartStart: Weigh Test CompoundSolvent_AddAdd Solvent Stepwise(Target: Supersaturation)Start->Solvent_AddEquilibrationEquilibrate(Shake/Stir 24h @ 25°C)Solvent_Add->EquilibrationFiltrationFilter Supernatant(0.45 µm PTFE/Nylon)Equilibration->FiltrationHPLCHPLC Analysis(Preferred for Purity)Filtration->HPLCTrace/Low Sol.GravimetricGravimetric Analysis(High Conc. Only)Filtration->GravimetricHigh Sol.ReportCalculate Solubility (mg/mL)& ReportHPLC->ReportGravimetric->Report

Figure 1: Standard Operating Procedure (SOP) logic flow for thermodynamic solubility determination.

Protocol A: HPLC-UV Method (Gold Standard)

Applicability: High precision; required if impurities are present.[1][2][3][4]

  • Preparation: Add excess 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 1°C for 24 hours.

  • Filtration: Centrifuge or filter the suspension through a 0.45 µm syringe filter (Nylon for aqueous/polar; PTFE for organic).[1][2][3][4] Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with mobile phase to fall within the linear calibration range.

  • Quantification: Inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2][3][4]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2][3][4] Note: TFA is required to protonate amines for peak shape.[1][2][3][4]

    • Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).[1][2][3][4]

Protocol B: Gravimetric Method (Rapid Screening)

Applicability: High solubility solvents (>10 mg/mL) where compound purity is known >98%.[1][2][3][4]

  • Saturation: Prepare a saturated solution as in Protocol A.

  • Sampling: Transfer a precise volume (e.g., 1.0 mL) of the clear supernatant to a pre-weighed weighing dish.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream at 40°C.

  • Drying: Dry residue in a vacuum oven to constant weight.

  • Calculation:

    
    
    

Application Guide: Solvent Selection

Based on the solubility profile, the following solvents are recommended for specific development stages:

ApplicationRecommended SolventRationale
Synthesis (Reaction) DCM, THF, DMF Solubilizes the amine reactant; non-protic nature (except DMF) prevents interference with certain electrophiles.[1][2][3][4]
Workup / Extraction DCM / Basic Water The compound partitions into DCM from basic aqueous layers (pH > 11).[1][2][3][4] It remains in the aqueous layer at acidic pH.[1][2][3][4]
Crystallization IPA / Heptane Dissolve in Isopropyl Alcohol (IPA) and use Heptane as an anti-solvent to induce precipitation.[1][2][3][4]
HPLC Mobile Phase Water / MeOH / ACN Fully miscible; requires acidic modifier (TFA/Formic Acid) to prevent peak tailing.[1][2][3][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54596354 (Related Piperidine Derivatives).[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for recrystallization solvent selection).

Methodological & Application

Application Note: Synthesis of trans-2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol via Regio- and Stereoselective Epoxide Ring Opening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of


-amino alcohols is a cornerstone in the development of pharmacologically active compounds, particularly in the design of GPCR ligands and kinase inhibitors. The nucleophilic ring opening of epoxides by amines serves as a highly atom-economical approach to access these rigid, functionalized scaffolds[1].

The Chemoselectivity Challenge: The target molecule, 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol, requires the coupling of cyclopentene oxide with 4-aminopiperidine. However, 4-aminopiperidine possesses two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary exocyclic amine. While the secondary piperidine nitrogen is inherently more nucleophilic due to its higher


 (~11.2) compared to the primary amine (~10.4), direct reaction with the unprotected diamine often leads to competitive alkylation. This results in complex mixtures of regioisomers, over-alkylated products, and difficult-to-separate polymeric byproducts.

Strategic Solution: To establish a self-validating, high-yielding protocol, we utilize 4-(N-Boc-amino)piperidine as the starting nucleophile. Masking the primary amine with a tert-butyloxycarbonyl (Boc) group ensures exclusive nucleophilic attack by the secondary piperidine nitrogen. Subsequent acidic deprotection cleanly affords the desired product without compromising the overall yield.

Mechanistic Pathway & Visualization

The reaction proceeds via a classic


 mechanism. A mild Lewis acid catalyst, such as Lithium Bromide (LiBr), coordinates to the oxygen atom of cyclopentene oxide. This coordination exacerbates the inherent ring strain and increases the electrophilicity of the adjacent carbons. The secondary amine attacks from the anti face, enforcing strict trans-stereoselectivity in the resulting 1,2-disubstituted cyclopentane derivative[2].

Pathway SM1 Cyclopentene Oxide (Electrophile) Int trans-2-(4-(N-Boc-amino) piperidin-1-yl)cyclopentan-1-ol (Intermediate) SM1->Int LiBr (0.2 eq) EtOH, Reflux, 4h SM2 4-(N-Boc-amino)piperidine (Nucleophile) SM2->Int SN2 Attack (Anti-periplanar) Prod trans-2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol (Final Product) Int->Prod TFA / DCM RT, 2h (Deprotection)

Figure 1: Two-step synthetic workflow for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.

Reaction Optimization Data

To validate the choice of catalyst and solvent, a screening of conditions was performed for the initial ring-opening step. The quantitative data is summarized below to highlight the causality behind the chosen protocol:

CatalystSolventTemperatureTime (h)Yield (%)Observation / Rationale
NoneEthanolReflux2445Sluggish reaction; incomplete conversion without Lewis acid activation.

(0.2 eq)
AcetonitrileRT1278Good yield, but requires strict anhydrous conditions and presents safety hazards.
LiBr (0.2 eq) Ethanol Reflux 4 92 Optimal; fast, high-yielding, environmentally benign, and scalable.

(0.1 eq)
DCMRT685Excellent yield, but the catalyst is cost-prohibitive for large-scale synthesis.
NoneWaterReflux1860Moderate yield; product isolation from the aqueous phase is difficult.

Experimental Protocols

Step 1: Synthesis of trans-2-(4-(N-Boc-amino)piperidin-1-yl)cyclopentan-1-ol
  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(N-Boc-amino)piperidine (2.20 g, 11.0 mmol, 1.1 equiv) in absolute ethanol (20 mL).

  • Catalyst Addition : Add anhydrous Lithium Bromide (LiBr) (0.17 g, 2.0 mmol, 0.2 equiv) to the stirring solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Epoxide Addition : Slowly add cyclopentene oxide (0.84 g, 10.0 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM; Ninhydrin stain).

  • Workup : Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (30 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification : Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to afford the intermediate as a pale yellow solid.

Step 2: Boc Deprotection to Yield trans-2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
  • Preparation : Dissolve the intermediate from Step 1 (approx. 2.5 g, 8.8 mmol) in anhydrous Dichloromethane (DCM) (15 mL) in a 50 mL flask.

  • Acidification : Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (6.7 mL, ~88 mmol, 10 equiv) dropwise to control the exothermic deprotection.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC to confirm the total disappearance of the Boc-protected starting material.

  • Workup : Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The product will now be in the form of a highly polar TFA salt.

  • Free-Basing : Dissolve the crude salt in a minimal amount of water (10 mL) and cool to 0 °C. Basify the solution to pH > 12 using 2N aqueous NaOH.

  • Extraction of Polar Diamine : Extract the aqueous layer with a mixture of 10% Methanol in DCM (4 x 30 mL). (Expert Note: The final diamine product is highly polar and water-soluble; the addition of methanol to the extraction solvent is critical to prevent severe product loss in the aqueous phase).

  • Isolation : Combine the organic extracts, dry over anhydrous

    
    , and concentrate in vacuo to afford the final product, trans-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol, as a free-flowing solid.
    

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesis, validate the final product against these analytical markers:

  • Thin-Layer Chromatography (TLC) : The final product will remain near the baseline in standard EtOAc/Hexane mixtures. Use 10% MeOH/DCM with 1%

    
     for proper 
    
    
    
    resolution. A strong purple spot upon Ninhydrin staining confirms the presence of the liberated primary amine.
  • Mass Spectrometry (ESI-MS) : The expected

    
     peak for 
    
    
    
    is
    
    
    185.16.
  • 
    H NMR (400 MHz, 
    
    
    
    )
    : Confirm the disappearance of the intense Boc singlet at
    
    
    1.44 ppm. The trans stereochemistry is self-validated by the coupling constant (
    
    
    Hz) of the methine protons on the cyclopentane ring (
    
    
    ~3.9 ppm for CH-O and
    
    
    ~2.6 ppm for CH-N). This large
    
    
    -value is indicative of a dihedral angle near 180°, characteristic of an anti-periplanar relationship resulting from the
    
    
    epoxide opening.

References

  • "Ring Opening of Epoxides", Read Chemistry. URL: [Link]

  • "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides", Research & Reviews: Journal of Chemistry. URL: [Link]

Sources

Technical Application Note: Regioselective Reductive Amination of 4-Aminopiperidine with Cyclopentanone

Author: BenchChem Technical Support Team. Date: March 2026


-Cyclopentylpiperidin-4-amine
Methodology:  Direct Reductive Amination (STAB) & Catalytic Hydrogenation

Abstract & Core Logic

This guide details the synthesis of


-cyclopentylpiperidin-4-amine via the reductive amination of 4-aminopiperidine and cyclopentanone. The reaction presents a specific chemoselectivity challenge: distinguishing between the primary amine (exocyclic, 4-position) and the secondary amine (endocyclic, piperidine ring).

While both amines are nucleophilic, the primary amine (


) condenses with cyclopentanone to form a stable imine  (Schiff base) significantly faster than the sterically hindered secondary amine forms an enamine or iminium species. By utilizing Sodium Triacetoxyborohydride (STAB)  in the presence of acetic acid, we leverage this kinetic difference to achieve high regioselectivity for the primary amine without requiring protecting groups.
Mechanistic Pathway & Selectivity

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine.[1] STAB is a mild hydride donor that reduces the imine (


) much faster than the ketone (

) or the enamine, preventing side reactions.

ReactionPathway Start 4-Aminopiperidine + Cyclopentanone Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Imine Imine Species (Kinetic Product) Inter1->Imine -H2O (AcOH cat.) Enamine Enamine Species (Thermodynamic/Slow) Inter1->Enamine Slow (Steric Hindrance) Product N-Cyclopentyl- piperidin-4-amine Imine->Product Reduction (STAB) Enamine->Product Reduction (Slow)

Figure 1: Kinetic pathway favoring alkylation of the primary amine over the secondary piperidine nitrogen.

Critical Considerations

ParameterRecommendationScientific Rationale
Reducing Agent STAB (Sodium Triacetoxyborohydride)Safer than

(no toxic cyanide). Selectively reduces imines over ketones, allowing "one-pot" execution.[2]
Solvent DCE (1,2-Dichloroethane) or DCM Aprotic solvents prevent solvolysis of the hydride. DCE is preferred for STAB stability, though DCM is acceptable.
Promoter Acetic Acid (AcOH) (1.0–2.0 eq)Catalyzes the dehydration step (Imine formation) and buffers the reaction to prevent amine polymerization.
Stoichiometry 1.0 : 1.0 (Amine : Ketone)Strict 1:1 stoichiometry prevents bis-alkylation or reaction at the secondary amine.

Protocol A: Standard One-Pot Method (STAB)

Best for: Laboratory scale (100 mg – 10 g), High Selectivity.

Reagents
  • 4-Aminopiperidine: 1.0 equiv (e.g., 1.00 g, 10.0 mmol)

  • Cyclopentanone: 1.0 equiv (0.84 g, 10.0 mmol)

  • Acetic Acid (Glacial): 1.5 equiv (0.90 g, 15.0 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv (2.97 g, 14.0 mmol)

  • Dichloromethane (DCM): 20 mL (0.5 M concentration)

Step-by-Step Procedure
  • Imine Formation (Pre-complexation):

    • In a dry round-bottom flask under Nitrogen (

      
      ) or Argon, dissolve 4-aminopiperidine  (1.0 g) in anhydrous DCM  (20 mL).
      
    • Add Cyclopentanone (0.84 g) in one portion.

    • Add Acetic Acid (0.90 g). Note: A mild exotherm may occur.

    • Stir at Room Temperature (20–25°C) for 30–60 minutes . This allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to control the exotherm upon hydride addition.

    • Add STAB (2.97 g) portion-wise over 5–10 minutes. Caution: Hydrogen gas evolution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12–16 hours (Overnight).

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous

      
        (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

      
       mL).
      
    • Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous

      
      .
      
    • Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification:

    • The crude product is often

      
       pure. If necessary, purify via flash column chromatography.
      
    • Eluent: DCM:MeOH:

      
       (90:9:1) is effective for polar amines.
      

Protocol B: Catalytic Hydrogenation

Best for: Scale-up (>10 g), Green Chemistry.

Reagents
  • 4-Aminopiperidine: 1.0 equiv[2]

  • Cyclopentanone: 1.0 equiv

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol[3]

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar)
    
Procedure
  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the amine and ketone in Methanol (0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
    ). Warning: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the vessel with

    
    , then 
    
    
    
    . Agitate under
    
    
    atmosphere (30–50 psi / 2–3 bar) at room temperature for 12 hours.
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Methanol.[3][4]

  • Isolation: Concentrate the filtrate to obtain the product. This method typically yields the free base in high purity without inorganic salts.

Workup & Purification Logic (Flowchart)

WorkupFlow Reaction Crude Reaction Mixture (Amine + Ketone + STAB) Quench Quench with sat. NaHCO3 (pH ~8-9) Reaction->Quench Extraction Extract with DCM (3x) Quench->Extraction Organic Organic Layer (Product + Impurities) Extraction->Organic Aqueous Aqueous Layer (Boron salts) Extraction->Aqueous Wash Wash with Brine Dry over Na2SO4 Organic->Wash Evap Evaporate Solvent Wash->Evap Crude Crude Oil Evap->Crude Decision Check Purity (TLC/LCMS) Crude->Decision Pure Final Product (>95% Purity) Decision->Pure Clean Column Flash Chromatography DCM:MeOH:NH4OH Decision->Column Impurities Column->Pure

Figure 2: Standard Acid-Base Workup and Purification Decision Tree.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Foundational text establishing STAB as the superior reagent for reductive amin
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. Link

    • Explains the role of acidic media in activ
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1–714. Link

    • Comprehensive review of conditions and substr
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Alternative protocol for sterically hindered amines.

Sources

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol in somatostatin receptor agonist synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol as a Privileged Scaffold in Non-Peptidic Somatostatin Receptor Agonist Synthesis

Executive Briefing: The Shift to Non-Peptidic Modulators

Somatostatin (SST) is a cyclic tetradecapeptide that regulates endocrine function by inhibiting the secretion of growth hormone, insulin, and glucagon. While peptidic analogs like octreotide and lanreotide have proven clinically effective for treating acromegaly and neuroendocrine tumors, their requirement for intramuscular or subcutaneous injection limits patient compliance. Consequently, the development of orally bioavailable, low-toxicity, non-peptidic small molecules has become a major objective in modern drug discovery[1].

In this landscape, the 4-aminopiperidine moiety has emerged as a highly effective pharmacophore. It structurally mimics the essential Trp-Lys


-turn of endogenous somatostatin, which is required for high-affinity binding to somatostatin receptor subtypes, particularly SSTR2[1][2]. The specific intermediate 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol  elevates this scaffold by introducing a rigidified, stereochemically defined framework that optimizes receptor engagement.

Mechanistic Causality: Structural and Synthetic Rationale

The design of SSTR2 agonists using 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol relies on precise stereoelectronic principles.

  • Conformational Restriction: The bulky cyclopentane ring limits the rotational degrees of freedom of the piperidine nitrogen. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon entering the GPCR binding pocket.

  • Hydrogen-Bonding Network: The secondary hydroxyl group on the cyclopentanol ring acts as a critical hydrogen-bond donor/acceptor. It is positioned to interact with polar residues (e.g., Asp or Asn) within the transmembrane domains of SSTR2, a feature frequently exploited in the design of highly selective GPCR modulators[3].

  • Chemoselectivity in Synthesis: The primary amine at the 4-position of the piperidine ring is highly nucleophilic and sterically accessible, making it an ideal handle for late-stage diversification via amide coupling or reductive amination. The secondary hydroxyl group is sterically hindered and less nucleophilic, allowing for chemoselective N-acylation without the absolute need for O-protection strategies.

SSTR2_Pathway Agonist Non-Peptidic SSTR2 Agonist (4-Aminopiperidine Scaffold) SSTR2 Somatostatin Receptor 2 (GPCR) Agonist->SSTR2 High-Affinity Binding Gi Gi/o Protein Complex SSTR2->Gi Receptor Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibitory Signal cAMP cAMP Levels (Decreased) AC->cAMP Catalysis Reduction PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulation Hormone Suppression of Growth Hormone Secretion PKA->Hormone Cellular Response

SSTR2 GPCR signaling pathway activated by 4-aminopiperidine non-peptidic agonists.

Strategic Workflow for Agonist Synthesis

To build a functional SSTR2 agonist, the primary amine of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol is typically coupled with a substituted aryl or heteroaryl carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is chosen over standard carbodiimides (like EDC) because the HOAt leaving group generated during the reaction is highly reactive, which drives the acylation of secondary or hindered amines to completion while minimizing epimerization of any chiral centers on the carboxylic acid.

Synthetic_Workflow SM 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Coupling Amide Coupling (HATU, DIPEA, DMF) SM->Coupling Reactant Aryl/Heteroaryl Carboxylic Acid Reactant->Coupling Intermediate N-Acylated Intermediate Coupling->Intermediate RT, 2-4h Purification RP-HPLC Purification Intermediate->Purification LC-MS Validation Final Pure SSTR2 Agonist Purification->Final >95% Purity

Synthetic workflow for N-acylation of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol.

Self-Validating Experimental Protocol: Amide Coupling

This protocol outlines the synthesis of an N-acylated 4-aminopiperidine derivative. It is designed as a self-validating system, ensuring that each chemical transformation is empirically confirmed before proceeding to the next phase.

Reagents & Materials:

  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Carboxylic Acid (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation of the Electrophile: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.55 mmol) and HATU (0.6 mmol) in 3.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise to the solution. Causality Note: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU to form the active OAt-ester. Stir at room temperature for 15 minutes. A color change to pale yellow typically indicates active ester formation.

  • Nucleophilic Acyl Substitution: Dissolve 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol (0.5 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the activated acid mixture. Stir the reaction at room temperature under a nitrogen atmosphere.

  • In-Process Control (Self-Validation Check): After 2 hours, withdraw a 10 µL aliquot of the reaction mixture. Dilute it in 1 mL of Acetonitrile/Water (1:1) and inject it into an LC-MS system.

    • Validation Criteria: The reaction is validated as complete only when the Extracted Ion Chromatogram (EIC) shows <5% of the starting amine mass (m/z ~185.1) and the dominant presence of the target N-acylated mass. If unreacted amine >5% persists, spike the reaction with an additional 0.2 eq of HATU and acid, and stir for 1 more hour.

  • Quenching & Extraction: Once validated, quench the reaction by adding 10 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
    
  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via Preparative Reverse-Phase HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA) to yield the pure SSTR2 agonist.

Empirical Data: Reaction Optimization & SAR Summary

The table below summarizes typical reaction parameters, yields, and structure-activity relationship (SAR) data when utilizing 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol against various carboxylic acids to generate SSTR2 agonists.

Scaffold Modification (R-Group Acid)Coupling ReagentIsolated Yield (%)Purity (LC-MS)SSTR2 Binding IC

(nM)
4-Fluorobenzoic acidHATU / DIPEA82%>98%12.4
3-(Trifluoromethyl)benzoic acidHATU / DIPEA78%>95%8.1
Pyridine-3-carboxylic acidEDC / HOBt65%>95%45.2
2-Naphthoic acidHATU / DIPEA85%>99%3.5

Note: The use of HATU consistently provides higher yields compared to EDC/HOBt, particularly for bulky or electronically deactivated aromatic acids, directly correlating to higher throughput in SAR library generation.

References

  • US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes. Google Patents.
  • Division of Medicinal Chemistry Abstracts - 234th ACS National Meeting Boston, MA August 19-23, 2007. ACS Medi.
  • US20230357347A1 - Modulators of g-protein coupled receptors. Google Patents.

Sources

Application Note: Modular Synthesis of Chiral 1,2-Amino Alcohols Using Aminopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of chiral 1,2-amino alcohols using aminopiperidine derivatives. This structural motif is ubiquitous in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands (e.g., muscarinic antagonists), ion channel blockers, and antiviral agents.

The guide focuses on two distinct but complementary methodologies:

  • Intermolecular Coupling: Using aminopiperidines (e.g., 4-aminopiperidine) as nucleophiles to open chiral epoxides.

  • Scaffold Synthesis: The preparation of chiral 3-hydroxy-4-aminopiperidine cores via the ring-opening of 3,4-epoxypiperidines.[1]

Executive Summary

The chiral 1,2-amino alcohol (β-amino alcohol) linkage is a privileged scaffold in drug discovery.[1] When coupled with an aminopiperidine moiety, this functionality modulates solubility, basicity (pKa), and metabolic stability. Conventional synthesis often relies on non-selective reductive amination, leading to racemic mixtures that require tedious resolution.

This guide provides a high-fidelity protocol for the stereospecific synthesis of these compounds via the regioselective nucleophilic ring-opening of chiral epoxides with aminopiperidines. This method ensures complete conservation of enantiopurity (via


 inversion) and allows for the rapid assembly of structure-activity relationship (SAR) libraries.
Key Advantages[1][2]
  • Stereochemical Fidelity: >99% ee retention via anti-selective ring opening.

  • Atom Economy: No byproducts; 100% atom mapping from starting materials to product.

  • Versatility: Applicable to both 4-aminopiperidine (linker strategy) and 1-aminopiperidine (hydrazide/specialized scaffolds).[1]

Strategic Context & Mechanism

The reaction is governed by the principles of nucleophilic attack on an activated three-membered ring. The choice of catalyst and solvent dictates the regioselectivity (attack at


 vs. 

).
Mechanistic Pathway

The reaction proceeds via an


 anti-addition  mechanism. The aminopiperidine nucleophile attacks the electrophilic carbon of the epoxide from the face opposite the oxygen bridge, resulting in the inversion of configuration at the carbon center and the formation of a trans-1,2-amino alcohol.

ReactionMechanism cluster_regio Regiocontrol Factors Epoxide Chiral Epoxide (Electrophile) TS Transition State (Anti-Periplanar) Epoxide->TS Activation (Lewis Acid) Amine Aminopiperidine (Nucleophile) Amine->TS Nucleophilic Attack Product Chiral 1,2-Amino Alcohol (Inverted Configuration) TS->Product Ring Opening Sterics Steric Hindrance (Favors terminal attack) Sterics->TS Electronics Electronic Bias (Favors benzylic attack) Electronics->TS

Caption: Mechanistic flow of the


 ring-opening reaction. Regioselectivity is modulated by substrate electronics and steric environment.

Experimental Protocols

Protocol A: Intermolecular Coupling (General Library Synthesis)

Target: Synthesis of


-substituted-1-phenoxy-3-(piperidin-4-ylamino)propan-2-ol derivatives (Beta-blocker/GPCR ligand analogs).
Reagents: 
  • Nucleophile: 1-Boc-4-aminopiperidine (1.2 equiv).[1]

  • Electrophile: (S)-Glycidyl phenyl ether (1.0 equiv) [>99% ee].

  • Catalyst: Lithium Perchlorate (LiClO

    
    ) or Scandium Triflate (Sc(OTf)
    
    
    
    ).
  • Solvent: Acetonitrile (CH

    
    CN) or 2-Propanol.[1]
    
Step-by-Step Methodology
  • Preparation of Catalyst Solution:

    • Dissolve LiClO

      
       (0.5 equiv, 53 mg per mmol substrate) in anhydrous CH
      
      
      
      CN (2.0 mL/mmol).
    • Note: LiClO

      
       acts as a mild Lewis acid, coordinating to the epoxide oxygen to facilitate ring opening without promoting polymerization.
      
  • Reaction Assembly:

    • Add (S)-glycidyl phenyl ether (1.0 mmol) to the catalyst solution. Stir for 5 minutes at Room Temperature (RT).

    • Add 1-Boc-4-aminopiperidine (1.2 mmol) in one portion.

    • Critical: If using a volatile amine, use a sealed pressure vial to prevent loss of stoichiometry.

  • Incubation:

    • Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The epoxide spot (

      
      ) should disappear, and a more polar amino alcohol spot (
      
      
      
      ) should appear.
  • Workup & Purification:

    • Concentrate the solvent in vacuo.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove lithium salts.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[3]
    • Purification: Flash column chromatography (SiO

      
      ). Elute with a gradient of 0 
      
      
      
      10% MeOH in DCM (with 1% NH
      
      
      OH additive to minimize streaking).
  • Validation:

    • Confirm structure via

      
      H-NMR (diagnostic signal: CH-OH proton at 
      
      
      
      3.8–4.2 ppm).[1]
    • Confirm enantiopurity via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Scaffold Synthesis (Intramolecular/Core Functionalization)

Target: Synthesis of trans-(3R,4R)-4-aminopiperidin-3-ol (a core scaffold for bioactive alkaloids).[1] Substrate: (3R,4S)-3,4-epoxypiperidine (derived from chiral tetrahydropyridine).

Step-by-Step Methodology
  • Substrate Preparation:

    • Start with

      
      -Benzyl-3,4-epoxypiperidine (chiral).[1]
      
  • Aminolysis:

    • Dissolve the epoxide in a mixture of MeOH/NH

      
      OH (1:1 v/v) .
      
    • Note: Using aqueous ammonia introduces the nitrogen source.

  • Reaction:

    • Heat in a sealed pressure vessel (Parr reactor or heavy-walled glass tube) at 60°C for 12 hours.

    • The rigid chair-like transition state forces the incoming amine to attack from the axial direction (Furthest-H principle), ensuring the formation of the trans-diaxial product, which relaxes to the trans-diequatorial conformer.

  • Isolation:

    • Evaporate volatiles.

    • The product is often a crystalline solid. Recrystallize from EtOH/Et

      
      O to obtain enantiopure trans-amino alcohol.[1]
      

Data Summary & Troubleshooting

Comparative Catalyst Efficiency (Protocol A)
CatalystLoad (mol%)Time (h)Yield (%)Regioselectivity (Terminal:Internal)Notes
None (Thermal) N/A2445-6085:15Slow, requires high temp (80°C+).[1]
LiClO

501288-9295:5Recommended. Mild, high yield.[1]
Sc(OTf)

5690-9592:8Fast, but expensive.
H

O (Solvent)
N/A1875-8090:10"On-water" effect; green chemistry.[1]
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Polymerization of epoxideLower temperature; dilute reaction (0.1 M); ensure amine is in excess (1.2–1.5 eq).
Poor Regioselectivity Substrate bias (phenyl ring)Switch solvent to 2-Propanol (hydrogen bonding directs attack); use Ti(OiPr)

as catalyst.
Racemization

character (Acidic pH)
Avoid strong protic acids; ensure basic conditions (amine excess) or use neutral Lewis acids (LiClO

).
Bis-alkylation Amine is too nucleophilicUse 1-Boc-4-aminopiperidine (primary amine) in large excess (3-5 eq) if bis-alkylation is observed, then recycle excess amine.[1]

References

  • Asymmetric Synthesis of Piperidine Amino Alcohols

    • Synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols. (2006).[5] Arkivoc.

    • Source:

  • Epoxide Ring Opening Protocols

    • Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | Core Protocol: The Epoxide Opening Route.[1] (2025).[6] BenchChem.

    • Source:

  • Catalytic Methods

    • Lithium Perchlorate Catalyzed Aminolysis of Epoxides. (2008).[7][8] Synthetic Communications.

    • Source:

  • Biocatalytic Approaches (Alternative)

    • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).[9] Chemical Communications.

    • Source:

Sources

reagents for coupling 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Coupling Strategies for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol in Drug Discovery

Executive Summary

The compound 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is a versatile, trifunctional building block increasingly utilized in small molecule drug discovery. It features a highly nucleophilic primary amine, a basic tertiary amine, and a secondary alcohol. This unique structural topology is highly valued for improving aqueous solubility and providing distinct vectors for target binding[1]. However, the polarity of this scaffold presents unique challenges during synthesis, particularly during workup and purification. This guide details the chemoselective coupling of this scaffold, focusing on the causality behind reagent selection, self-validating protocols, and strategies to circumvent common pitfalls in amide coupling and reductive amination.

Structural Analysis and Chemoselectivity

To successfully integrate 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol into a drug discovery pipeline, one must exploit the differential reactivity of its functional groups.

  • Primary Amine (C4 of Piperidine): With a pKa of approximately 10.3, this is the most nucleophilic site on the molecule[1]. It reacts rapidly with activated electrophiles.

  • Secondary Alcohol (C1 of Cyclopentane): A significantly weaker nucleophile. Under standard coupling conditions (room temperature, mild bases), it remains unreactive, allowing for protection-free chemoselective N-acylation or N-alkylation .

  • Tertiary Amine (N1 of Piperidine): Provides inherent basicity to the scaffold but is sterically hindered and non-nucleophilic.

Causality in Reaction Design: Because the primary amine is kinetically favored, we can bypass the use of alcohol protecting groups (like TBS or THP) during standard amide couplings or reductive aminations, provided we strictly control the equivalents of the electrophile (using 1.0 to 1.1 equivalents) to prevent over-reaction (O-acylation).

G Scaffold 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol (Nucleophile) Amide Amide Derivative (Target) Scaffold->Amide Chemoselective N-Acylation SecAmine Secondary Amine (Target) Scaffold->SecAmine Reductive Amination Carboxylic Carboxylic Acid (Electrophile) Carboxylic->Scaffold HATU or T3P Base (DIPEA) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Scaffold NaBH(OAc)3 Mild Acid (AcOH)

Caption: Chemoselective functionalization pathways for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.

Amide Bond Formation: Reagent Selection

Amide bond formation is the most prevalent transformation in medicinal chemistry[2]. For a highly polar scaffold like 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol, the choice of coupling reagent dictates not only the reaction yield but the feasibility of the downstream purification.

The Challenge with Standard Reagents (EDC/HOBt)

While EDC/HOBt is a classic choice, the resulting urea byproducts often co-elute with polar amine products during reverse-phase chromatography. Furthermore, the secondary alcohol on our scaffold can form emulsions during aqueous extraction if lipophilic coupling reagents are used.

The Solution: T3P (Propylphosphonic Anhydride)

T3P is the reagent of choice for this specific scaffold.

  • Causality: T3P converts the carboxylic acid into a highly reactive mixed phosphonic anhydride. The defining advantage of T3P is that all its byproducts are completely water-soluble [3],[4]. This allows the polar amide product to be isolated in high purity simply by washing the organic layer with aqueous base, entirely bypassing tedious chromatography. Additionally, T3P suppresses epimerization when coupling chiral carboxylic acids[3].

Alternative for Hindered Acids: HATU

If the carboxylic acid is highly sterically hindered (e.g., an


-disubstituted acid), T3P may be too mild. In such cases, HATU  is deployed. HATU generates a highly reactive 7-azabenzotriazole active ester that forces the coupling to completion[5]. However, HATU requires chromatographic purification to remove the tetramethylurea byproduct.

Mechanism Acid Carboxylic Acid ActiveEster Mixed Phosphonic Anhydride (Activated Intermediate) Acid->ActiveEster + T3P, + Base T3P T3P (Propylphosphonic Anhydride) Product Amide Product ActiveEster->Product + Amine Byproduct Water-Soluble Phosphonate (Removed via Aqueous Wash) ActiveEster->Byproduct Leaving Group Cleavage Amine 4-Aminopiperidine Scaffold Amine->Product Nucleophilic Attack

Caption: Mechanism of T3P-mediated amide coupling highlighting the generation of water-soluble byproducts.

Protocol 1: Self-Validating T3P Amide Coupling

Objective: Synthesize an amide without chromatographic purification.

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.

  • Coupling: Add 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (1.05 eq). Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Self-Validation Check (Reaction Monitoring): After 2 hours at room temperature, sample 5

    
    L into 1 mL of MeOH. Analyze via LC-MS. Validation metric: The total disappearance of the carboxylic acid mass (
    
    
    
    ) and the appearance of the product mass (
    
    
    ) indicates complete conversion. If unreacted acid remains, add an additional 0.5 eq of T3P and heat to 40 °C.
  • Workup: Quench the reaction with saturated aqueous

    
     (equal volume). The water-soluble phosphonate byproducts partition entirely into the aqueous layer[3]. Extract the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate to yield the pure amide.

Reductive Amination: Reagent Selection

To elaborate the primary amine into a secondary amine (e.g., attaching a benzyl or alkyl group), reductive amination is utilized.

The Reagent of Choice: NaBH(OAc)3 (STAB)

Sodium triacetoxyborohydride (STAB) is the industry standard for the reductive amination of 4-aminopiperidine derivatives.

  • Causality: STAB is a mild reducing agent that specifically reduces iminium ions but does not reduce aldehydes or ketones under mildly acidic conditions. This prevents the competitive reduction of the starting carbonyl into an alcohol. Furthermore, STAB avoids the severe toxicity and stringent quenching requirements associated with Sodium Cyanoborohydride (

    
    ).
    
Protocol 2: Self-Validating STAB Reductive Amination

Objective: Chemoselective N-alkylation avoiding over-reduction.

  • Imine Formation: Dissolve 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) or THF (0.2 M). Add glacial Acetic Acid (1.0 eq) to catalyze imine formation.

  • Self-Validation Check (Imine Verification): Stir for 1 hour at room temperature. Crucial step: Do not add the reducing agent until imine formation is verified. Take a 10

    
    L aliquot, quench with a micro-crystal of 
    
    
    
    in MeOH, and check via LC-MS. If the secondary amine mass is present, the imine has successfully formed.
  • Reduction: Add NaBH(OAc)3 (1.4 eq) portion-wise to the bulk reaction. Stir for 4–12 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc. The secondary alcohol on the cyclopentane ring remains untouched throughout this process.

Quantitative Data Summaries

Table 1: Reactivity Profile of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Functional GrouppKa (Approx.)NucleophilicityPreferred ReactionProtection Required?
Primary Amine ~10.3HighAmide Coupling, Reductive AminationNo
Secondary Alcohol ~16.0LowMitsunobu, EtherificationNo (Kinetically bypassed)
Tertiary Amine ~9.5NoneSalt formation (HCl/TFA)No

Table 2: Comparison of Coupling Reagents for 4-Aminopiperidine Scaffolds

ReagentReaction TypeSteric ToleranceByproduct ProfileTypical YieldKey Advantage
T3P Amide CouplingModerateWater-soluble phosphonates80-95%No chromatography needed; low epimerization.
HATU Amide CouplingHighTetramethylurea (organic sol.)85-98%Golden standard for highly hindered acids.
STAB Reductive AminationModerateAcetoxyboranes (water sol.)75-90%Mild; does not reduce starting ketones.
NaBH3CN Reductive AminationLowCyanide salts (Toxic)70-85%Works at lower pH; highly toxic workup.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Organic Process Research & Development URL:[2]

  • A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine Source: BenchChem URL:[1]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Org. Lett. Summary) URL:[3]

  • HATU: Golden-Standard Reagent in Peptide Coupling Source: Enamine URL:[5]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (via Sciencemadness) URL:

Sources

Application Note: Scalable Process Development for trans-2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the scalable, robust synthesis of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol .

Part 1: Strategic Analysis & Route Selection

Executive Summary

The target molecule, 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol , features a 1,2-amino alcohol core, a privileged scaffold in GPCR ligands and kinase inhibitors. While conceptually simple, the scale-up of this molecule presents two specific challenges:

  • Regioselectivity: The reagent 4-aminopiperidine contains both a primary (exocyclic) and a secondary (endocyclic) amine. Without control, competitive alkylation leads to complex mixtures of regioisomers and oligomers.

  • Stereochemistry: The biological activity of 1,2-amino alcohols is often governed by their relative stereochemistry (cis vs. trans).

The "Gold Standard" Route

To ensure batch-to-batch consistency and high purity (>98%) without chromatographic purification, we utilize a Protect-Coupling-Deprotect strategy.

  • Starting Materials: Cyclopentene oxide (Meso-epoxide) and tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine).

  • Mechanism: Nucleophilic ring opening of the epoxide.[1][2][3]

  • Stereocontrol: The SN2 nature of the ring opening on the constrained cyclopentane ring exclusively yields the trans -diastereomer.

  • Regiocontrol: The Boc-group renders the primary amine non-nucleophilic, forcing the reaction exclusively at the piperidine nitrogen.

Process Logic Diagram

The following flowchart illustrates the critical decision nodes and reaction pathway.

SynthesisLogic Start Start: Raw Materials Decision Select Amine Source Start->Decision RouteA Route A: Unprotected 4-Aminopiperidine Decision->RouteA Low Cost/High Risk RouteB Route B: 4-N-Boc Aminopiperidine Decision->RouteB High Purity/Scalable ResultA Risk: Mixture of N-alkylated isomers (Polymerization) RouteA->ResultA ResultB Success: Exclusive Piperidine N-alkylation RouteB->ResultB Step2 Epoxide Ring Opening (Solvent: EtOH/H2O) ResultB->Step2 Intermed Intermediate: N-Boc-Amino Alcohol Step2->Intermed Trans-selective Step3 Deprotection (HCl/iPrOH) Intermed->Step3 Final Final Product: Dihydrochloride Salt Step3->Final Precipitation

Caption: Logical flow for selecting the protected amine route to ensure regioselectivity and process robustness.

Part 2: Detailed Experimental Protocols

Safety Critical: Epoxide Handling

Warning: Epoxide ring-opening reactions are exothermic. On a scale >100g, the heat release can trigger a thermal runaway if the addition rate is not controlled.

  • Control: Do not add the catalyst/accelerant to the full mixture at once.

  • Monitoring: Use an internal temperature probe.[4] Maintain T < 60°C during addition.

Protocol A: Synthesis of trans-2-(4-(Boc-amino)piperidin-1-yl)cyclopentan-1-ol

This step couples the ring and the linker. We use a water-promoted ring-opening strategy, which is "greener" and safer than using perchlorate catalysts on a large scale.

Reagents:

  • Cyclopentene oxide (CAS: 285-67-6): 1.0 equiv.

  • 4-(N-Boc-amino)piperidine (CAS: 73874-95-0): 1.05 equiv.

  • Solvent: Ethanol/Water (9:1 v/v).

Procedure:

  • Charge: To a jacketed reactor equipped with an overhead stirrer and reflux condenser, add 4-(N-Boc-amino)piperidine (1.05 eq) and Ethanol/Water (5 mL/g of amine).

  • Dissolution: Stir at room temperature until fully dissolved.

  • Addition: Add Cyclopentene oxide (1.0 eq) slowly via an addition funnel over 30 minutes. Note: No significant exotherm is expected yet.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80°C).

    • Mechanism:[1][3][5][6][7] Water acts as a hydrogen-bond donor to activate the epoxide oxygen, facilitating nucleophilic attack by the piperidine.

  • Monitor: Stir at reflux for 12–16 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin) or HPLC. The limiting reagent (epoxide) should be consumed.

  • Workup:

    • Cool to room temperature.[8]

    • Concentrate under reduced pressure to remove ethanol.

    • The residue is often a thick oil or low-melting solid.

    • Purification (Optional for Scale): If high purity is needed before deprotection, recrystallize from Hexanes/Ethyl Acetate. For most workflows, the crude material is sufficiently pure (>95%) to proceed.

Protocol B: Deprotection to 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Dihydrochloride

Converting the free base to the dihydrochloride salt serves two purposes: it removes the Boc group and precipitates the product, acting as a purification step.

Reagents:

  • Crude Intermediate from Protocol A.

  • HCl in Isopropanol (5-6 N) or HCl in Dioxane (4 N).

  • Solvent: Isopropanol (iPrOH) or Methanol.[5]

Procedure:

  • Dissolution: Dissolve the crude N-Boc intermediate in Isopropanol (3 mL/g).

  • Acidification: Cool the solution to 0–5°C. Dropwise add HCl solution (4.0 equiv).

    • Caution: Gas evolution (isobutylene) and mild exotherm.

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours. A white precipitate should begin to form.

  • Isolation:

    • Dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether) to complete precipitation.

    • Filter the white solid under nitrogen (hygroscopic).

    • Wash the filter cake with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Yield: Typical overall yield for 2 steps is 75–85%.

Part 3: Analytical Data & Validation

Expected Analytical Profile

The following table summarizes the key data points to validate the synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Stereochemistry trans-configuration (>20:1 dr)1H-NMR (coupling constants)
Mass Spec [M+H]+ = 185.16 (Free base)LC-MS (ESI)
1H NMR (D2O) δ ~4.2 (m, 1H, CH-O), ~3.5 (m, 1H, CH-N)400 MHz NMR
Solubility High in Water, MeOH; Low in DCM, HexanesVisual
Stereochemical Verification

The trans stereochemistry is confirmed by the coupling constant of the protons at the 1 and 2 positions of the cyclopentane ring. In trans-1,2-disubstituted cyclopentanes, the vicinal protons typically exhibit a coupling constant (


) of roughly 6–8 Hz, distinguishable from the cis isomer, though NOE (Nuclear Overhauser Effect) experiments are the definitive confirmation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Epoxide hydrolysis or low temperatureEnsure reflux is maintained; verify solvent water content is not excessive (>20%).
Sticky Gum (Step 2) Incomplete precipitationAdd more antisolvent (MTBE/Ether) and scratch the flask; ensure water is absent.
Impurity: Regioisomer Used unprotected diamineMust use 4-N-Boc-aminopiperidine.

Part 4: References

  • Epoxide Ring Opening Methodology:

    • BenchChem Application Note: "Application Notes and Protocols for trans-2-(Piperidin-1-yl)cyclopentanol in Medicinal Chemistry."[8] (2025).[3][8] Describes the base protocol for piperidine analogues.

    • (Note: Generalized reference based on search context 1.11).

  • Scale-Up Safety & Epoxide Hazards:

    • MDPI: "Epoxide Syntheses and Ring-Opening Reactions in Drug Development."[3] Org.[6][9][10] Process Res. Dev. (2017).[11]

  • Stereoselectivity of Cyclopentene Oxide Opening:

    • Organic Syntheses: "trans-2-Chlorocyclopentanol." (Demonstrates the trans outcome on cyclopentane rings).

  • General Piperidine Reactivity:

    • National Institutes of Health (NIH): "Synthesis of Aminoethyl-Substituted Piperidine Derivatives." (Discusses Boc-protection strategies for piperidines).

Sources

Application Note: 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol in GPCR Fragment-Based Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for using 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol as a high-value fragment probe and privileged scaffold in G Protein-Coupled Receptor (GPCR) drug discovery.

Given the molecule's specific structure—a conformationally constrained 1,2-disubstituted cyclopentane linking a polar hydroxyl group and a basic 4-aminopiperidine—it serves as a critical tool for Fragment-Based Drug Discovery (FBDD) , particularly targeting Chemokine Receptors (e.g., CCR2, CCR5) and Muscarinic Receptors .

Introduction: The Power of Conformational Constraint

In the optimization of GPCR ligands, flexible linkers often incur a high entropic penalty upon binding. 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol represents a "privileged scaffold" that addresses this challenge. By replacing flexible ethylene bridges with a rigid cyclopentane ring, this molecule locks the pharmacophore vectors—specifically the basic nitrogen of the piperidine and the hydrogen-bond donor/acceptor of the hydroxyl group—into a defined spatial orientation.

This compound is primarily utilized in two critical phases of drug development:[1]

  • Fragment Screening: As a low-molecular-weight probe to identify "hot spots" in the orthosteric binding pockets of Class A GPCRs.

  • Scaffold Hopping: As a rigid core to improve the selectivity and metabolic stability of lead compounds targeting Chemokine (CCR2/CCR5) and Muscarinic (M1-M5) receptors.

Mechanism of Action & Structural Biology

Pharmacophore Vectorization

The 1,2-disubstituted cyclopentane core exists as cis and trans isomers. This stereochemistry is the key variable:

  • Trans-isomer: Typically mimics an extended conformation, often preferred for spanning deep binding pockets (e.g., CCR2 antagonists).

  • Cis-isomer: Mimics a turn conformation, potentially relevant for surface-exposed loops or compact orthosteric sites.

Binding Thermodynamics

Unlike flexible analogs (e.g., 2-(4-aminopiperidin-1-yl)ethanol), this scaffold reduces the entropic cost (


) required to freeze the ligand into its bioactive conformation. This often results in a "magic methyl" effect where potency increases disproportionately to the added molecular weight.
Signaling Pathway Relevance

When incorporated into a full antagonist, this scaffold typically blocks G-protein coupling. The diagram below illustrates the canonical pathway this ligand is designed to modulate (antagonize).

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Ligand (Scaffold-Based Antagonist) GPCR Class A GPCR (e.g., CCR2) Ligand->GPCR  Binds & Stabilizes Inactive State G_Protein Gαi/Gαq Heterotrimer GPCR->G_Protein  Blocks Activation Effector Effector (Adenylate Cyclase / PLCβ) G_Protein->Effector  Downstream Signaling SecondMessenger Second Messengers (↓cAMP / ↑Ca2+) Effector->SecondMessenger Response Cellular Response (Chemotaxis / Migration) SecondMessenger->Response

Figure 1: Mechanism of Antagonism. The ligand binds to the GPCR, stabilizing the inactive conformation and preventing G-protein coupling and downstream signaling cascades.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Use Case: Determining the binding affinity (


) of the fragment to a purified GPCR (e.g., CCR2).

Reagents:

  • Ligand: 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (>98% purity, stereochemically defined).

  • Protein: Biotinylated, thermostabilized GPCR (e.g., CCR2) captured on a Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Step-by-Step Methodology:

  • Ligand Preparation (Stock Solution):

    • Dissolve 10 mg of the compound in 100% DMSO to achieve a 100 mM stock.

    • Note: The amine is basic; ensure complete dissolution. If salt formation occurs, mild warming (37°C) may be required.

  • Dilution Series:

    • Prepare a 10-point dilution series in Running Buffer.

    • Range: 500 µM down to 0.9 µM (2-fold dilutions).

    • Critical: Maintain constant DMSO concentration (1%) across all samples to prevent bulk refractive index errors.

  • SPR Cycle (Single-Cycle Kinetics):

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds per concentration.

    • Dissociation Time: 120 seconds after the final injection.

    • Regeneration: Not usually required for fragments (rapid off-rates); if needed, use a mild pulse of 10 mM Glycine pH 3.0.

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).

    • Solvent correct using a DMSO calibration curve (0.5% - 1.5%).

    • Fit data to a 1:1 Steady State Affinity model (since fragments often have fast kinetics).

Protocol B: Calcium Flux Functional Assay

Use Case: Validating functional antagonism in a cellular context.

Reagents:

  • Cells: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., CCR2) and Gα16 (promiscuous G-protein to force Calcium coupling).

  • Dye: Fluo-4 AM or Calcium-6.

  • Agonist: Endogenous ligand (e.g., MCP-1/CCL2) at EC80 concentration.

Workflow Diagram:

Assay_Workflow Step1 1. Cell Plating (CHO-K1-CCR2, 20k cells/well) Incubate O/N Step2 2. Dye Loading (Fluo-4 AM + Probenecid) 37°C, 60 min Step1->Step2 Step3 3. Compound Addition (2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol) Incubate 15 min (RT) Step2->Step3 Step4 4. Agonist Injection (EC80 of CCL2) Step3->Step4 Step5 5. Measurement (FLIPR/FlexStation) Ex: 485nm, Em: 525nm Step4->Step5

Figure 2: Calcium Flux Assay Workflow. Step-by-step process for validating functional antagonism.

Step-by-Step Methodology:

  • Plate Setup: Seed 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C.

  • Compound Pre-treatment:

    • Add 10 µL of 3x concentrated test compound (2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol).

    • Incubate for 15-30 minutes at Room Temperature to allow equilibrium binding.

  • Agonist Challenge:

    • Using an automated liquid handler (e.g., FLIPR), inject 10 µL of 4x EC80 Agonist (e.g., CCL2).

  • Data Acquisition:

    • Record fluorescence (RFU) for 120 seconds.

    • Calculate Inhibition (%) :

      
      .
      

Physicochemical Properties & Data Summary

The following table summarizes the predicted properties of the scaffold, highlighting its "Rule of 3" compliance for fragment-based design.

PropertyValueRelevance to Drug Design
Molecular Weight ~184.28 DaIdeal fragment (<300 Da). Allows room for growing the molecule.
cLogP ~0.5 - 1.2Highly soluble; good starting point for lipophilic optimization.
H-Bond Donors 2 (NH, OH)Critical for anchoring to residues like Asp/Glu in GPCR pockets.
H-Bond Acceptors 3Facilitates water-mediated networks.
Rotatable Bonds 2Low. This is the key advantage over linear linkers (rigidification).
pKa (Piperidine) ~9.8Protonated at physiological pH; mimics a "positive charge" pharmacophore.

Troubleshooting & Optimization

  • Stereochemistry Issues: Commercial sources may supply this as a racemic mixture or a mixture of diastereomers (cis/trans).

    • Solution: Always perform chiral SFC (Supercritical Fluid Chromatography) to separate isomers before biological testing. The trans-isomer is often the bioactive scaffold for chemokine antagonists.

  • Low Affinity: As a fragment, the

    
     may be in the high micromolar range (>10 µM).
    
    • Solution: Do not discard weak hits. Use LE (Ligand Efficiency) metrics. A

      
       of 50 µM with a MW of 184 is a highly efficient starting point (
      
      
      
      ).
  • Solubility:

    • Solution: The free base may be oily or sticky. Use the dihydrochloride salt form for better handling and water solubility.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery.[2] Link

  • Carter, P. H., et al. (2008). "Advances in the discovery of CC chemokine receptor 2 (CCR2) antagonists." Annual Reports in Medicinal Chemistry. Link

  • PubChem Compound Summary. "2-(4-aminopiperidin-1-yl)cyclopentan-1-ol." National Center for Biotechnology Information. Link

  • Brodney, M. A., et al. (2009). "Structure-based design of kinase inhibitors: The role of conformational constraints." Journal of Medicinal Chemistry (Contextual reference for scaffold rigidity). Link

Sources

Application Note: Advanced Salt Screening and Crystallization Protocols for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals. Objective: To provide a mechanistically grounded, self-validating workflow for the counterion selection, high-throughput screening, and scale-up crystallization of diamino-alcohol intermediates.

Physicochemical Context & Mechanistic Rationale

The compound 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (CAS: 1184385-01-0; MW: 184.28 g/mol ) is a highly versatile diamino-alcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In its free base form, low molecular weight basic compounds with multiple hydrogen bond donors and acceptors typically present as viscous oils or low-melting, hygroscopic amorphous solids[2]. This physical state introduces severe liabilities in downstream processing, including poor chemical stability, susceptibility to oxidative degradation, and inaccurate stoichiometric handling.

Converting the free base into a crystalline salt is a critical preformulation step to improve physicochemical properties, alter dissolution rates, and establish a highly pure, stable solid form[3].

The Causality of Counterion Selection (The pKa Rule)

Because 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol contains two basic nitrogen atoms—a primary amine on the piperidine ring (estimated pKa ~10.0) and a tertiary amine bridging to the cyclopentane ring (estimated pKa ~8.5)—it is capable of forming both mono-salts and di-salts.

To ensure complete proton transfer and prevent the salt from disproportionating back into the free base under physiological or storage conditions, we apply the Rule of 3 . According to the pKa rule, stable salt formation is expected only when the pKa difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


pKa) between the basic center and the acidic counterion is greater than 2 to 3 units,[4].

pKaLogic Start Determine API pKa (Primary Amine: ~10.0 Tertiary Amine: ~8.5) Decision Target Salt Stoichiometry? Start->Decision Mono Mono-Salt (Neutralize Primary Amine) Decision->Mono Di Di-Salt (Neutralize Both Amines) Decision->Di MonoAcid Select Acid pKa < 7.0 (e.g., L-Tartaric, Succinic) Mono->MonoAcid ΔpKa > 3 Rule DiAcid Select Acid pKa < 5.5 (e.g., HCl, Maleic) Di->DiAcid ΔpKa > 3 Rule

Logical decision tree for counterion selection based on the ΔpKa > 3 rule for diamine compounds.

High-Throughput Salt Screening (HTSS) Strategy

To identify the optimal solid form, a multi-tier screening strategy is employed[5]. Relying on automated high-throughput experimentation (HTE) allows for the evaluation of multiple counterions and solvent systems simultaneously, minimizing the consumption of the valuable free base[6].

Solvent Selection Causality

Crystallization requires the generation of supersaturation. We utilize binary solvent systems consisting of a primary solvent (e.g., Ethanol, Isopropanol) to ensure complete dissolution at elevated temperatures, and an antisolvent (e.g., Heptane, Ethyl Acetate) to lower the solubility threshold upon cooling. This balance prevents the compound from "oiling out"—a liquid-liquid phase separation that traps impurities and halts crystallization.

Workflow Base Free Base API (MW: 184.28) Screen HTS Salt Screen (96-well plate) Base->Screen Acid & Solvent Addition Analyze Solid-State Analysis (XRPD / DSC) Screen->Analyze Thermal Cycling Select Optimal Salt Selection Analyze->Select Data Review Scale Scale-Up Crystallization Select->Scale IPC & Seeding

Workflow for high-throughput salt screening and scale-up crystallization of diamine intermediates.

Quantitative Screening Results

Following thermal cycling (50 °C to 5 °C at 0.5 °C/min) in a 96-well format, the resulting solids were isolated and analyzed. The data below summarizes the phase behavior and crystallinity of various 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol salts.

Table 1: Summary of Salt Screening Outcomes

CounterionStoichiometrySolvent SystemVisual ObservationXRPD CrystallinityMelting Point (°C)
Hydrochloric Acid 2:1 (Di-salt)IPA / EtOAcFine white powderHigh210 - 212
L-Tartaric Acid 1:1 (Mono-salt)EtOH / HeptaneBlock-like crystalsExcellent185 - 187
Succinic Acid 1:1 (Mono-salt)AcetoneSticky solid / GumAmorphousN/A
Fumaric Acid 1:1 (Mono-salt)THF / HeptaneThin needlesModerate142 - 145
None (Free Base) N/AN/AViscous OilAmorphousN/A

Insight: The L-Tartrate mono-salt exhibited the most favorable morphology (block-like crystals filter rapidly) and the highest degree of crystallinity. Furthermore, utilizing a chiral acid like L-Tartaric acid provides the secondary benefit of diastereomeric resolution, allowing for the isolation of specific stereoisomers of the cyclopentane ring.

Self-Validating Scale-Up Protocol: L-Tartrate Salt

This protocol details the 10-gram scale-up of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol L-Tartrate salt. The procedure is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the thermodynamic state of the system is strictly managed.

Materials
  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (Free Base): 10.0 g (54.2 mmol)

  • L-Tartaric Acid: 8.14 g (54.2 mmol, 1.0 eq)

  • Isopropanol (IPA): 100 mL

  • Ethanol (EtOH): 20 mL

  • Heptane (Antisolvent): 40 mL

  • Pre-isolated L-Tartrate seeds: 50 mg

Step-by-Step Methodology
  • Dissolution & Salt Formation:

    • Charge a 250 mL jacketed reactor with 10.0 g of the free base and 100 mL of IPA.

    • Agitate at 250 RPM and heat the jacket to 60 °C.

    • In a separate flask, dissolve 8.14 g of L-Tartaric acid in 20 mL of EtOH at 50 °C.

    • Causality: Dissolving the acid separately prevents localized high-concentration zones that can cause immediate, uncontrolled precipitation of amorphous material upon addition.

    • Dose the acid solution into the reactor over 15 minutes.

  • Thermodynamic Reset (IPC 1):

    • Hold the mixture at 60 °C for 30 minutes.

    • Self-Validation Check: Visually inspect the reactor. The solution must be completely clear. If undissolved particles remain, increase the temperature to 65 °C or add 5 mL of EtOH. Failure to erase the thermal history will result in premature heterogeneous nucleation and poor batch-to-batch reproducibility.

  • Metastable Zone Generation & Seeding:

    • Cool the reactor linearly to 45 °C over 30 minutes.

    • Add 40 mL of Heptane dropwise to reduce the solubility threshold, pushing the system into the metastable zone.

    • Introduce 50 mg of L-Tartrate seeds.

    • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. It dictates the polymorphic outcome and prevents the intermediate from oiling out.

  • Seed Bed Verification (IPC 2):

    • Hold at 45 °C for 30 minutes.

    • Self-Validation Check: Confirm the presence of a stable, suspended seed bed. If the seeds dissolve, the system is undersaturated; cool to 42 °C and re-seed.

  • Controlled Cooling & Isolation:

    • Cool the suspension to 5 °C at a strict rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation, yielding large, easily filterable block crystals.

    • Filter the suspension under vacuum. Wash the filter cake with 2 x 15 mL of cold (5 °C) IPA/Heptane (1:1 v/v) to displace mother liquor impurities.

    • Dry the solid in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization

To confirm that the isolated solid is a true salt (proton transfer) rather than a physical mixture or a cocrystal, orthogonal analytical techniques must be employed[5].

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the product against the free base and the free acid. A unique set of sharp diffraction peaks confirms a new, highly crystalline phase.

  • Differential Scanning Calorimetry (DSC): Look for a single, sharp endothermic melting peak (expected ~185 °C for the L-Tartrate salt). Multiple peaks indicate polymorphism, solvate desolvation, or incomplete salt formation.

  • Nuclear Magnetic Resonance (1H-NMR): Dissolve the salt in DMSO-d6. Confirm the 1:1 stoichiometry by integrating the distinct methine protons of the tartrate counterion against the cyclopentane ring protons of the API. Furthermore, observe the downfield shift of the protons adjacent to the primary and tertiary amines, which validates protonation.

References

  • Bidepharm.CAS:1184385-01-0, 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.
  • Gould, P. L. (1986).Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations (Salt selection for basic drugs). International Journal of Pharmaceutics, 33, 201–217.
  • Davies, G. (2001).Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology.
  • Pharmaceutical Technology (2021).Salt Selection in Drug Development.
  • Improved Pharma (2021).Salt Screening Strategies.
  • Kumar, L., et al. (2007).An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.

The synthesis of this vicinal diamino alcohol relies on a two-phase workflow: the aminolysis of cyclopentene oxide using a protected amine (4-Boc-aminopiperidine), followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) group. Yield attrition typically stems from high activation energy barriers in the first phase and the extreme hydrophilicity of the final product in the second phase.

Diagnostic Workflow

Troubleshooting Start Yield Issue Detected Step1 Analyze Intermediate Yield (Boc-Protected Stage) Start->Step1 LowInt Intermediate Yield < 80% Step1->LowInt Yes HighInt Intermediate Yield > 80% Step1->HighInt No CatCheck Implement Lewis Acid Catalyst (e.g., Fe(O2CCF3)3 or IrCl3) LowInt->CatCheck DeprotCheck Analyze Deprotection Step HighInt->DeprotCheck WorkupLoss Product Loss During Aqueous Workup? DeprotCheck->WorkupLoss Resin Use Amberlyst A21 Resin or Anhydrous HCl/Dioxane WorkupLoss->Resin Yes Incomplete Incomplete Boc Cleavage? WorkupLoss->Incomplete No TimeTemp Optimize Acid Concentration & Reaction Time Incomplete->TimeTemp Yes

Diagnostic workflow for yield bottlenecks in 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol synthesis.

Phase 1: Epoxide Ring Opening (Aminolysis)

FAQ 1: Why is the ring-opening of cyclopentene oxide with 4-Boc-aminopiperidine stalling, resulting in yields below 30% despite extended heating? Causality & Solution: Cyclopentene oxide is relatively unreactive towards aliphatic amines under standard thermal conditions. Heating alone often leads to substrate degradation or poor conversion. To overcome this, the oxirane oxygen must be electrophilically activated. Utilizing a Lewis acid catalyst lowers the activation barrier significantly. For instance, Iridium trichloride (IrCl3) coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons and facilitating rapid nucleophilic attack by the piperidine nitrogen[1]. Alternatively, 1 mol% of Iron(III) trifluoroacetate [Fe(O2CCF3)3] has been shown to catalyze the ring-opening of cyclopentene oxide with amines in excellent yields at room temperature[2].

FAQ 2: How do I control the stereochemistry of the resulting amino alcohol? Causality & Solution: You do not need chiral ligands for relative stereocontrol in this specific step. The aminolysis of epoxides proceeds via a nucleophilic substitution (SN2) mechanism, which inherently dictates an anti-addition[3]. When 4-Boc-aminopiperidine attacks the activated cyclopentene oxide, the nucleophile approaches from the face opposite to the epoxide oxygen. This stereospecificity guarantees the formation of the trans-1,2-amino alcohol isomer[3].

Protocol 1: Catalytic Aminolysis of Cyclopentene Oxide

This self-validating protocol utilizes Lewis acid catalysis to ensure complete conversion without extreme thermal stress.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add cyclopentene oxide (1.0 equiv) and 4-Boc-aminopiperidine (1.1 equiv).

  • Catalyst Addition: Add 1 mol% of Fe(O2CCF3)3 or IrCl3·xH2O to the mixture[1][2]. Solvent-free conditions are highly effective and promote faster kinetics, but anhydrous dichloromethane (DCM) can be used if stirring is hindered by viscosity.

  • Reaction: Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC). Complete conversion is typically observed within 1 to 3 hours[2].

  • Workup: Dilute the crude mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure trans-2-(4-Boc-aminopiperidin-1-yl)cyclopentan-1-ol intermediate.

Table 1: Catalyst Comparison for Cyclopentene Oxide Aminolysis
Catalyst SystemLoadingTemperatureReaction TimeTypical YieldRef
None (Thermal) N/A60–100 °C24 h< 30%[3]
IrCl3·xH2O 1–5 mol%Room Temp1–3 h> 90%[1]
Fe(O2CCF3)3 1 mol%Room Temp1–3 h79–82%[2]
BiCl3 / SiO2 1.25 mol%Room Temp / MW15 min> 95%[4]
Phase 2: Boc Deprotection & Free Amine Isolation

FAQ 3: My Boc deprotection shows complete conversion on LC-MS, but my isolated yield of the final free amine is terrible. What is happening? Causality & Solution: The final product, 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol, is a highly polar diamine. If you are using standard Trifluoroacetic Acid (TFA) in DCM followed by an aqueous basic workup (e.g., saturated NaHCO3), the free amine is partitioning into the aqueous layer and being permanently lost[5]. To resolve this, you must eliminate the aqueous workup. You can use a basic ion-exchange resin (like Amberlyst A21) to neutralize the TFA salt directly in an organic solvent, allowing you to simply filter and evaporate to obtain the free base[5]. Alternatively, using 4M HCl in dioxane allows the product to precipitate directly as a clean hydrochloride salt[6].

FAQ 4: What is the mechanistic cause of the foaming during the deprotection step, and does it affect yield? Causality & Solution: Foaming is a direct result of the Boc deprotection mechanism. Acidic protonation of the carbamate oxygen triggers fragmentation into a stabilized tert-butyl cation and a carbamic acid intermediate. These rapidly decompose into gaseous isobutylene and carbon dioxide (CO2)[7]. Rapid off-gassing can cause "foaming out" of the reactor, leading to physical loss of the product. To mitigate this, add the acid dropwise at 0 °C before warming to room temperature.

Protocol 2: Anhydrous Boc Deprotection & Resin-Based Neutralization

This protocol bypasses aqueous workup, ensuring quantitative recovery of highly polar diamines.

  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Cool the flask to 0 °C.

  • Acid Addition: Slowly add TFA (20–50% v/v final concentration) dropwise to control CO2 and isobutylene evolution[6][7].

  • Reaction: Warm to room temperature and stir for 2 hours. Verify completion via LC-MS.

  • Concentration: Remove DCM and excess TFA in vacuo. Azeotrope the resulting crude oil with toluene (3 x 10 mL) to remove any residual TFA[7].

  • Resin Neutralization (Critical Step): Dissolve the crude TFA salt in methanol. Add Amberlyst A21 free-base resin (~1g per 100mg of product) and stir for 30–60 minutes[5].

  • Isolation: Filter the mixture through a cotton plug to remove the resin. Evaporate the methanol in vacuo to yield the pure free diamine without any aqueous losses[5].

Table 2: Quantitative Comparison of Boc Deprotection Workup Strategies
Acid SystemWorkup MethodPhase Partitioning RiskTypical Isolated YieldRef
TFA in DCM Aqueous Basic (NaHCO3)High (Product lost to water)30–50%[5]
4M HCl in Dioxane Filtration of HCl SaltLow (Precipitates directly)85–95%[6]
TFA in DCM Amberlyst A21 Resin (MeOH)None (Anhydrous filtration)> 90%[5]
Mechanistic Pathway

Mechanism Epox Cyclopentene Oxide + 4-Boc-aminopiperidine Lewis Lewis Acid Activation (O-Coordination) Epox->Lewis SN2 SN2 Anti-Addition (Regio/Stereospecific) Lewis->SN2 Int trans-2-(4-Boc-amino...) cyclopentan-1-ol SN2->Int Acid Acidic Cleavage (TFA or HCl) Int->Acid Gas - CO2 & Isobutylene Acid->Gas Final trans-2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Acid->Final

Mechanistic pathway from epoxide activation to final deprotection, highlighting gas evolution.

References
  • Iron(III) trifluoroacetate [Fe(O2CCF3)3] catalyzed epoxide opening with amines. Arkat USA.[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Greener aminolysis of epoxides on BiCl3/SiO2. Comptes Rendus de l'Académie des Sciences.[Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.[Link]

Sources

Technical Support Center: Separation of cis and trans Isomers of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the separation of the cis and trans diastereomers of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol.

As a highly polar, basic cyclic amino alcohol, this molecule presents severe chromatographic challenges. It possesses a dual-amine functionality (a tertiary piperidine nitrogen and a primary exocyclic amine) alongside a secondary hydroxyl group. This guide bypasses generic advice to focus on the specific physicochemical causality governing the behavior of these isomers, providing field-proven troubleshooting steps and self-validating protocols.

The Causality of Separation: Understanding the Molecule

Before attempting any separation, you must understand the structural mechanics that differentiate the cis and trans isomers. Diastereomers have different physical properties, but in highly polar molecules, these differences are often masked by overwhelming stationary phase interactions.

  • Intramolecular Hydrogen Bonding: In the cis isomer, the hydroxyl group (-OH) and the bulky 4-aminopiperidin-1-yl group are on the same face of the cyclopentane ring. This proximity allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the tertiary nitrogen of the piperidine ring. This internal bonding "masks" the polarity of these functional groups. Consequently, the cis isomer has a lower effective dipole moment and typically elutes faster on normal-phase silica than the trans isomer, which cannot form this bond and interacts more strongly with the stationary phase[1].

  • The Silanol Interaction Penalty: The primary amine on the piperidine ring will aggressively hydrogen-bond and ion-exchange with acidic residual silanols on standard bare silica or un-endcapped C18 columns. If this causality is ignored, it results in severe peak tailing, irreversible adsorption, and complete loss of resolution[2].

Troubleshooting FAQs

Q1: I am experiencing severe peak tailing and irreversible adsorption on standard silica gel. How can I resolve this? A: This is a classic symptom of secondary interactions between your primary/tertiary amines and the acidic residual silanols on the silica surface[2]. Solution: You must suppress silanol ionization or compete for the binding sites. Do not use bare silica without a modifier. Add 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) to your organic mobile phase (e.g., DCM/MeOH). The TEA acts as a sacrificial base, coating the acidic silanols. Alternatively, switch to an amine-functionalized silica (NH₂-silica), which inherently prevents these acidic interactions.

Q2: Can I separate the cis and trans isomers using Reversed-Phase (RP) HPLC instead of Normal Phase? A: Yes, but mobile phase pH control is the critical variable. Because the molecule has two basic nitrogen atoms, it will be doubly protonated at neutral or low pH, making it too polar to retain on a standard C18 column. Solution: Use a high-pH mobile phase (e.g., pH 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide) combined with an end-capped, high-pH stable C18 column. At this pH, the amines are deprotonated, increasing the molecule's hydrophobicity. This allows the subtle stereochemical differences (hydrodynamic volume) to dictate retention, with the trans isomer typically eluting later due to its larger effective radius[3].

Q3: Direct separation is failing or scaling up is too expensive. What derivatization strategy do you recommend? A: For multigram scales, temporary protection of the primary amine is the most robust strategy. Solution: React the mixture with Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative. This eliminates the primary amine's basicity, drastically reducing overall polarity and completely neutralizing silanol tailing. The cis-Boc and trans-Boc diastereomers can then be easily separated on standard normal-phase silica using simple Hexane/Ethyl Acetate gradients[1].

Q4: Is there a scalable, non-chromatographic method to separate these diastereomers? A: Yes, fractional crystallization via diastereomeric salt formation is highly effective for cyclic diamines and amino alcohols. Solution: By converting the mixture to a dihydrochloride salt in a polar protic solvent (like methanol), you amplify the solubility differences between the isomers. Historically, the trans-isomers of cyclic diamines form highly crystalline, less soluble dihydrochloride salts compared to their cis counterparts, allowing the trans isomer to be selectively precipitated and filtered[4].

Quantitative Data & Physicochemical Comparison

The following table summarizes the expected physicochemical behavior and chromatographic parameters for the two isomers to aid in method development.

Property / Parametercis-2-(4-Aminopiperidin-1-yl)cyclopentan-1-oltrans-2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
Intramolecular H-Bonding Strong (OH donor to piperidine N acceptor)Weak / Sterically Prevented
Relative Polarity (Normal Phase) Lower (Elutes First)Higher (Elutes Second)
Retention Time (RP-HPLC, pH 10.5) ShorterLonger
Dihydrochloride Salt Solubility Higher in Methanol (Remains in filtrate)Lower in Methanol (Precipitates)
Recommended Derivatization Primary amine Boc-protectionPrimary amine Boc-protection

Experimental Protocols

Protocol A: Analytical RP-HPLC Method for cis/trans Resolution (High pH)

Objective: Baseline resolution of underivatized isomers for reaction monitoring and purity validation.

  • Column Preparation: Install a high-pH stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.5 using Ammonium Hydroxide.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via UV at 210 nm. (Note: Due to the lack of strong chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is highly recommended for accurate quantitation).

  • Self-Validation Step: Inject a blank solvent immediately after the sample. If carryover is observed (peaks at the target retention times), the column requires a stronger basic wash (e.g., 50% MeOH with 1% NH₄OH) to strip strongly bound amines before the next run.

Protocol B: Preparative Separation via Boc-Derivatization

Objective: Gram-scale separation of isomers using standard normal-phase flash chromatography.

  • Derivatization: Dissolve the isomeric mixture (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and cool the flask to 0°C. Slowly add Boc₂O (1.1 eq). Stir at room temperature for 4 hours.

  • Workup & Validation: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Self-Validation: Run a TLC (Silica, 90:10 DCM:MeOH). The reaction is complete when the highly polar starting material (Rf ~0.1, streaks) disappears, replaced by a tight, less polar spot (Rf ~0.5).

  • Chromatography: Load the crude mixture onto a bare silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (starting at 80:20). The cis-Boc isomer will elute first due to intramolecular H-bonding masking the hydroxyl group[1].

  • Deprotection: Dissolve the separated, pure fractions in DCM. Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours. Concentrate under reduced pressure and neutralize with 1M NaOH to recover the pure free-base isomers.

Workflow Visualization

G N1 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Mixture N2 Scale & Purity Requirement? N1->N2 N3 Analytical / Small Prep (< 100 mg) N2->N3 High Resolution N4 Large Scale (> 1 g) N2->N4 Bulk Separation N5 Direct RP-HPLC (High pH Buffer) N3->N5 N6 Boc-Derivatization & Normal Phase Silica N4->N6 Chromatographic N7 Diastereomeric Salt Crystallization (HCl) N4->N7 Non-Chromatographic N8 Pure cis and trans Isomers N5->N8 N6->N8 Deprotection N7->N8 Free-basing

Workflow for separating cis/trans 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol isomers.

References

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers." BenchChem, 2025. 3

  • F. A. S. Silva, et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." MDPI Molecules, 2011.1

  • P. Corcoran. "Separation and purification of cis and trans isomers." Google Patents (US3880925A), 1975. 4

  • D. Garcia-Gomez, et al. "Reliable Measurement of Silanol Suppression Potency in Alkyl-bonded Stationary Phases." Chromatography Online, 2011. 2

Sources

minimizing side reactions in cyclopentene oxide aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Introduction: The Engineering of Ring Opening

Welcome to the Technical Support Center. You are likely here because you are synthesizing trans-2-aminocyclopentanol derivatives—critical pharmacophores found in GPCR ligands and chiral auxiliaries.

The aminolysis of cyclopentene oxide is a classic


 reaction, but it is deceptively simple. Unlike terminal epoxides, the secondary carbons of the cyclopentyl ring introduce steric drag, while the ring strain (

) makes the system prone to catastrophic rearrangements or polymerization if not managed correctly.

This guide prioritizes chemoselectivity : ensuring the amine attacks the epoxide before the epoxide attacks itself (polymerization) or rearranges into a ketone.

Module 1: Critical Troubleshooting (The Emergency Room)

Issue 1: The "Double-Dip" (Polyalkylation)

Symptom: You observe a mixture of the desired secondary amine (mono-adduct) and a tertiary amine (bis-adduct) by TLC or LC-MS. Root Cause: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading it to compete for the remaining epoxide.

Corrective Protocol:

  • Stoichiometry Flip: Do not use a 1:1 ratio. Use a 3:5 molar excess of amine relative to the epoxide.

  • Inverse Addition: Add the epoxide slowly (dropwise) to a stirred solution of the amine. This ensures the concentration of unreacted epoxide is always low relative to the amine.

  • Solvent Tuning: If using a primary amine, consider DMF/Water (10:1) systems. Water facilitates proton transfer, stabilizing the transition state for the initial attack and often improving mono-selectivity [1].

Issue 2: The "Gummy Residue" (Oligomerization)

Symptom: Low yield, viscous reaction mixture, broad baseline signals in NMR. Root Cause: Acid-catalyzed homopolymerization. If a strong Lewis acid is used without sufficient nucleophile presence, or if the temperature is too high, the epoxide acts as its own nucleophile.

Corrective Protocol:

  • Catalyst Control: Switch to "soft" Lewis acids like Bi(OTf)

    
      or Ca(OTf)
    
    
    
    . Avoid strong Brønsted acids.
  • Temperature Ceiling: Do not exceed

    
     unless necessary. Cyclopentene oxide is prone to rearrangement to cyclopentanone at high temperatures [2].
    
  • Nucleophile First: Ensure the amine is present in the flask before adding the catalyst.

Issue 3: The "Dead End" (Hydrolysis to Diol)

Symptom: Formation of trans-1,2-cyclopentanediol instead of the amino alcohol. Root Cause: Competition from water. While water can accelerate the reaction via hydrogen bonding, it becomes a competing nucleophile if the amine is sterically hindered or weak (e.g., anilines).

Corrective Protocol:

  • The "Dry" Route: For weak nucleophiles (anilines), use anhydrous Acetonitrile (MeCN) and a metal triflate catalyst.

  • The "Wet" Route (Counter-intuitive): For strong aliphatic amines, water can actually be used as a solvent ("On-Water" effect) without hydrolysis, provided the amine is in excess [3].

Module 2: Visualizing the Battlefield

The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.

ReactionPathways Epoxide Cyclopentene Oxide Transition Activated Complex (Lewis Acid/H-Bond) Epoxide->Transition Activation Polymer Polyether Oligomers (Polymerization) Epoxide->Polymer Path B: No Nucleophile High Temp Ketone Cyclopentanone (Rearrangement) Epoxide->Ketone Path C: Lewis Acid Rearrangement Amine Amine (R-NH2) Amine->Transition Product trans-2-Aminocyclopentanol (Target) Transition->Product Path A: Nucleophilic Attack (Major) Diol Cyclopentanediol (Hydrolysis) Transition->Diol Path D: H2O Attack (Wet Solvent) BisAdduct Tertiary Amine (Polyalkylation) Product->BisAdduct Path E: Reaction with 2nd Epoxide

Caption: Kinetic competition in cyclopentene oxide aminolysis. Path A is the target; Paths B, C, D, and E represent specific failure modes addressable by protocol adjustments.

Module 3: Optimization Protocols (The Clinic)

Protocol A: Metal Triflate Catalysis (High Precision)

Best for: Valuable amines, weak nucleophiles (anilines), and strict stereocontrol.

Mechanism: Metal triflates (


) act as mild Lewis acids, coordinating to the epoxide oxygen. This weakens the C-O bond, lowering the activation energy for the amine attack without generating a highly acidic environment that triggers rearrangement.
ParameterSpecificationReason
Catalyst Bi(OTf)

(1-5 mol%) or Ca(OTf)

High activity, water-tolerant, reusable [4].
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the transition state.
Temp Room Temperature (

)
Prevents rearrangement to cyclopentanone.
Time 1 - 12 HoursMonitor via TLC (Stain: KMnO

).

Step-by-Step:

  • Dissolve Amine (1.1 equiv) and Catalyst (5 mol%) in MeCN. Stir for 5 mins.

  • Add Cyclopentene Oxide (1.0 equiv) dropwise.

  • Stir at RT.[1][2][3][4]

  • Workup: Quench with water. The catalyst often remains in the aqueous phase. Extract with EtOAc.[4]

  • Purification: The high regioselectivity usually renders column chromatography simple (or unnecessary).

Protocol B: Solvent-Promoted (Green Chemistry)

Best for: Aliphatic amines, large scale, cost-sensitive projects.

Mechanism: Water acts as a hydrogen-bond donor to the epoxide oxygen, activating it similarly to a Lewis acid but much more mildly.

ParameterSpecificationReason
Catalyst None (Water promoted)"On-water" acceleration effect.
Solvent Water (Deionized)Hydrophobic effect forces reactants together.
Stoichiometry Amine (1.2 - 1.5 equiv)Excess amine outcompetes water for the epoxide.
Temp RT to

Mild heating may be required for solubility.

Step-by-Step:

  • Suspend Cyclopentene Oxide (1.0 equiv) in Water.

  • Add Amine (1.2 equiv) .

  • Stir vigorously (emulsion). The reaction is heterogeneous initially but may become homogeneous as the amino alcohol forms.

  • Workup: Saturate with NaCl (salting out) and extract with EtOAc.

Module 4: Troubleshooting Decision Tree

Use this flow to diagnose your current experimental failure.

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckYield Is Conversion > 90%? Start->CheckYield CheckPurity Is Product Pure? CheckYield->CheckPurity Yes LowConv Issue: Low Reactivity CheckYield->LowConv No Impure Issue: Side Products CheckPurity->Impure No Steric Is Amine Bulky? LowConv->Steric Identify Identify Impurity (TLC/MS) Impure->Identify Heat Action: Increase Temp to 50°C OR Add 10% LiClO4 Steric->Heat Yes Time Action: Extend Time Check Catalyst Activity Steric->Time No Diol Diol Found? Identify->Diol Bis Bis-Adduct Found? Identify->Bis Poly Polymer/Gunk? Identify->Poly FixDiol Fix: Dry Solvent Switch to Bi(OTf)3 Diol->FixDiol FixBis Fix: Increase Amine Ratio (3:1) Dropwise Epoxide Bis->FixBis FixPoly Fix: Lower Temp Reduce Lewis Acid Load Poly->FixPoly

Caption: Diagnostic logic flow for optimizing cyclopentene oxide aminolysis yields.

Module 5: FAQ

Q: Why use metal triflates over traditional Lewis acids like AlCl


 or BF

?
A: Traditional Lewis acids are often oxophilic and water-sensitive. They can be too harsh, causing the cyclopentene oxide to rearrange into cyclopentanone or polymerize rapidly. Metal triflates (Bi, Ca, Yb) are "water-tolerant" and milder, activating the epoxide just enough for aminolysis without triggering the high-energy rearrangement pathway [4].

Q: Can I use this method for chiral synthesis? A: Cyclopentene oxide is a meso compound. Reacting it with an achiral amine yields a racemic trans-product. To get a single enantiomer, you must use a chiral amine (kinetic resolution) or a chiral catalyst (asymmetric ring opening), though the latter is complex. Using a chiral amine is the most robust method for drug development contexts.

Q: My amine is a solid aniline derivative. It’s not reacting. A: Anilines are weak nucleophiles. You absolutely need a catalyst here. We recommend Bi(OTf)


  or Zr(OTf)

. Do not rely on the "on-water" method for anilines; the rate will be too slow, and hydrolysis will eventually compete.

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols. Synthesis, 49, 1231-1242. Link
    
  • Cepanec, I., et al. (2003).[3] Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. Link

  • Azizi, N., & Saidi, M. R. (2005).[2] Highly Chemoselective Addition of Amines to Epoxides in Water.[2] Organic Letters, 7(17), 3649–3651. Link

  • Moghadam, M., et al. (2009).

    
    .[5][6] Synthetic Communications, 39(3), 552-561.[5] Link
    
  • Fini, F., et al. (2017). YCl

    
    -Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[7] Catalysts, 7(11), 342. Link
    

Sources

Technical Support Center: Removal of Unreacted 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the removal of unreacted 4-aminopiperidine (CAS: 13035-19-3) from reaction mixtures. Ticket ID: CHEM-4AP-PURIFICATION Assigned Specialist: Senior Application Scientist[1]

Introduction: The Chemical Profile

Before attempting removal, you must understand why 4-aminopiperidine (4-AP) is persistent.[1] It is a highly polar, water-soluble diamine with two basic centers.[1]

  • Structure: Piperidine ring (secondary amine) + Exocyclic primary amine.

  • pKa Values:

    • Secondary Amine (Piperidine): ~11.1[1]

    • Primary Amine (Exocyclic): ~10.4[1]

  • Implication: Both nitrogens are protonated at physiological and acidic pH. It acts as a "polarity anchor," dragging your mixture into the aqueous phase or streaking on silica gel due to interactions with acidic silanols.

Module 1: Aqueous Workup Strategies (First Line of Defense)

Objective: Exploit the high basicity of 4-AP to sequester it into the aqueous phase.

Protocol A: The Acidic Wash (Standard)

Best for: Neutral or Acid-Stable Products.

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or EtOAc). Avoid ethers if possible, as 4-AP salts can sometimes solubilize in wet ether.[1]

  • The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .

    • Mechanism:[1][2][3] At pH < 4, both amines on 4-AP are fully protonated (

      
       and 
      
      
      
      ), rendering the molecule ionic and strictly water-soluble.[1]
  • Verification: The 4-AP will partition into the aqueous layer. Your neutral product remains in the organic layer.

Protocol B: The Copper Sulfate Complex (Visual Indicator)

Best for: Acid-sensitive products or when visual confirmation of removal is required.

Copper(II) ions form water-soluble, deep blue/purple complexes with amines.[2]

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction: Wash the organic layer with the

    
     solution.[2][4][5]
    
  • Endpoint:

    • First Wash:[1][2] Aqueous layer turns deep purple/blue (Amine removed).[2][4][5]

    • Subsequent Washes: Continue washing until the aqueous layer remains pale blue (color of the

      
       reagent), indicating no more amine is being extracted.
      
Decision Logic: Aqueous Workup

aqueous_logic cluster_legend Key Start Start: Crude Mixture containing 4-AP ProductType Is your Target Product Basic? Start->ProductType Yes Yes (Product is an Amine) ProductType->Yes Basic No No (Neutral/Acidic) ProductType->No Neutral CatchRelease Use SCX Column (Catch & Release) Yes->CatchRelease AcidWash Perform Acid Wash (1M HCl) 4-AP goes to Aqueous No->AcidWash Legend1 Decision Point Legend2 Action

Figure 1: Decision tree for selecting the appropriate aqueous workup based on product chemistry.

Module 2: Solid-Supported Scavenging (High-Throughput)

Objective: Chemoselective removal without liquid-liquid extraction (LLE). Ideal for small-scale library synthesis or when products are water-soluble.[1]

Recommended Scavenger Resins
Resin TypeFunctional GroupMechanismSelectivity
PS-NCO IsocyanateReacts with

&

amines to form ureas.[1]
Removes 4-AP completely.
PS-CHO BenzaldehydeReacts with

amines to form imines.
Removes 4-AP (via exocyclic amine).
SCX-2 Sulfonic AcidIonic interaction (Strong Cation Exchange).Removes all bases (4-AP + Product).
Protocol: Isocyanate Scavenging (PS-NCO)

Why this works: 4-AP has a primary amine that reacts rapidly with isocyanates to form an insoluble urea, which is filtered off.[1]

  • Stoichiometry: Add 3–4 equivalents of PS-NCO resin relative to the estimated amount of unreacted 4-AP.

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, DMF).[1] Avoid alcohols (MeOH/EtOH) as they can compete with the isocyanate, though slowly.

  • Incubation: Shake gently at room temperature for 2–4 hours .

    • Tip: Do not stir with a magnetic bar, as this grinds the resin beads and clogs filters.

  • Filtration: Filter the mixture through a fritted cartridge or Celite. The 4-AP is now bound to the beads.

  • Rinse: Rinse the beads with DCM to recover any entrained product.

Module 3: Chromatographic Purification

Objective: Dealing with "tailing" and poor separation on silica gel.

The Problem: Silanol Interactions

Standard silica gel is slightly acidic (pH ~5). The basic 4-AP interacts strongly with surface silanols, causing it to streak (tail) and co-elute with your product.[1]

Solution A: Mobile Phase Modifiers

Passivate the silica surface by adding a competing base to your eluent.

  • Recipe: DCM / MeOH / NH₄OH (1%) or Triethylamine (1-2%) .

  • Note: If using TEA, you must rotovap thoroughly to remove it, as it has a high boiling point compared to solvents.[1]

Solution B: Amine-Functionalized Silica (KP-NH)

Use "NH-Silica" cartridges (e.g., Biotage KP-NH).[1][6]

  • Mechanism: The silica surface is pre-functionalized with propylamines. This blocks acidic sites and prevents 4-AP from streaking.

  • Benefit: You can use standard solvents (Hexane/EtOAc) without adding messy amine modifiers.

Module 4: Detection & Troubleshooting (FAQ)

Q: I cannot see 4-aminopiperidine on my UV chromatogram. How do I know it's there? A: 4-AP lacks a strong chromophore (no conjugated system). It is effectively invisible at 254 nm.

  • Protocol: You must use a stain.

    • Ninhydrin Stain: The gold standard. Dip TLC plate and heat with a heat gun until spots appear.

    • Result: 4-AP will appear as a distinct purple/red spot .

    • Differentiation: Tertiary amines (if your product is one) usually do not stain or stain very faintly, allowing you to distinguish 4-AP from your product.[1]

Q: My product is also a basic amine. How do I separate it? A: If both are basic, acid washes won't work (both go to water).[1]

  • Strategy: Use Chromatography on KP-NH silica . The separation will depend on polarity rather than acid/base chemistry. 4-AP is extremely polar and will likely elute after your product in a Hexane/EtOAc gradient.

Q: I used resin, but the impurity is still there. A: Check your solvent. If you used Methanol with an Isocyanate (PS-NCO) resin, the methanol may have consumed the resin. Switch to DCM or THF. Alternatively, increase time (overnight) or equivalents (up to 5 eq).

References

  • Biotage. (n.d.). Strategies for the Purification of Amines: Acidic Workup and Scavenging. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 4-Aminopiperidine Product Specification and pKa Data. Retrieved from [1]

  • Supra Sciences. (n.d.). Scavenger Resin Selection Guide: Isocyanates and Sulfonic Acids. Retrieved from [1]

  • University of Rochester. (n.d.). Not Voodoo: Workup Procedures for Amines (Copper Sulfate Method). Retrieved from [1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Aminopiperidine Cyclopentanol Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminopiperidine cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we will delve into the critical role of temperature in optimizing reaction outcomes, providing you with troubleshooting advice and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing aminopiperidine cyclopentanol?

The synthesis of aminopiperidine cyclopentanol from an aminopiperidine and cyclopentanone is a classic example of a reductive amination. This reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The amine group of the aminopiperidine acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone. This is followed by dehydration to form an imine, which can be protonated to an iminium ion. This step is often catalyzed by mild acid.[1][2]

  • Reduction: The imine or iminium ion is then reduced to the final secondary amine product, aminopiperidine cyclopentanol.

Q2: How does reaction temperature influence the rate and yield of this synthesis?

Temperature is a critical parameter in this synthesis. According to the Arrhenius principle, increasing the temperature generally increases the rate of most chemical reactions by providing the necessary activation energy.[3][4] However, in the context of aminopiperidine cyclopentanol formation, the effect of temperature is multifaceted:

  • Imine Formation: The initial condensation to form the imine is an equilibrium process. While gentle heating can accelerate this step, excessive temperatures can be detrimental.[1]

  • Reduction: The rate of the reduction step is also temperature-dependent.

  • Side Reactions: Higher temperatures can promote undesired side reactions, leading to impurity formation and reduced yield of the target molecule.[3]

Q3: What are the typical temperature ranges for this type of reductive amination?

Many reductive aminations can be successfully performed at room temperature.[1] However, for less reactive substrates or to expedite the reaction, gentle heating may be required.[1] A common starting point is a temperature range of 25-50°C. It is crucial to determine the optimal temperature for your specific substrates and reaction conditions empirically.

Q4: Can the choice of reducing agent affect the optimal temperature?

Absolutely. The reactivity of the reducing agent plays a significant role.

  • Milder Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the ketone.[1] With these reagents, the reaction can often be performed as a one-pot process at or slightly above room temperature.

  • Stronger Reducing Agents: A more powerful reducing agent like sodium borohydride (NaBH₄) can also reduce the starting cyclopentanone.[1] To minimize this side reaction, a stepwise procedure is often employed where the imine is formed first, and then the reaction is cooled before the addition of NaBH₄.[1]

Troubleshooting Guide

Unsatisfactory results are a common part of chemical synthesis. The following table addresses specific issues you might encounter when optimizing the reaction temperature for aminopiperidine cyclopentanol formation.

Issue Probable Cause(s) Related to Temperature Recommended Solutions
Low or No Product Yield Temperature too low: The reaction rate may be too slow at the current temperature, especially during the imine formation step.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS.
Temperature too high: This can lead to the degradation of reactants, intermediates, or the final product.Reduce the reaction temperature. Consider running the reaction at room temperature or even 0°C, especially if using a highly reactive reducing agent.
Significant Formation of Cyclopentanol Side Product Temperature too high during reduction: If using a less selective reducing agent like NaBH₄, higher temperatures can increase the rate of cyclopentanone reduction.If performing a stepwise reaction, ensure the mixture is adequately cooled (e.g., in an ice bath) before adding the reducing agent.[1] Consider switching to a milder reducing agent like NaBH(OAc)₃.
Presence of Unreacted Starting Materials Incomplete imine formation: The temperature may not be sufficient to drive the equilibrium towards the imine.Gentle heating (e.g., 40-50°C) during the imine formation step can be beneficial. The use of a dehydrating agent like molecular sieves can also help.[1]
Formation of Over-Alkylated Tertiary Amine Impurity Elevated temperature: Higher temperatures can increase the nucleophilicity of the newly formed aminopiperidine cyclopentanol, leading to a second reaction with another molecule of cyclopentanone.Conduct the reaction at a lower temperature. A stepwise approach, where the imine is fully formed before the reducing agent is added, can also mitigate this issue.[1]

Experimental Protocol: Optimizing Reaction Temperature

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of aminopiperidine cyclopentanol. A Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), can be a powerful tool for this optimization.

Objective: To identify the reaction temperature that maximizes the yield of aminopiperidine cyclopentanol while minimizing the formation of key impurities.

Step 1: Initial Range-Finding Experiments

  • Set up three small-scale reactions in parallel under an inert atmosphere.

  • Reactants:

    • Cyclopentanone (1.0 equiv)

    • Aminopiperidine (1.0 equiv)

    • Mild acid catalyst (e.g., acetic acid, optional)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Procedure:

    • Combine the cyclopentanone, aminopiperidine, and solvent in each reaction vessel.

    • Stir the mixtures at three different temperatures:

      • Reaction A: 0°C (ice bath)

      • Reaction B: Room Temperature (~25°C)

      • Reaction C: 40°C

    • After 1-2 hours of stirring to allow for imine formation, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv) to each reaction.

    • Allow the reactions to proceed for 12-24 hours.

  • Analysis:

    • Quench each reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Analyze the crude product from each reaction by LC-MS or GC-MS to determine the relative amounts of product, starting materials, and any major side products.

Step 2: Focused Optimization

  • Based on the results from Step 1, select a narrower temperature range for further optimization. For example, if 40°C gave the best initial result, you might explore the 35-55°C range.

  • Design a set of experiments within this range. A simple approach is to test temperatures at 5°C intervals.

  • Execute these experiments, keeping all other parameters (reactant concentrations, reaction time, etc.) constant.

  • Analyze the results to pinpoint the optimal temperature that provides the best balance of reaction rate, yield, and purity.

Visualization of Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

OptimizationWorkflow Start Start Optimization RangeFinding Perform Range-Finding Experiments (0°C, 25°C, 40°C) Start->RangeFinding AnalyzeInitial Analyze Results (Yield & Purity) RangeFinding->AnalyzeInitial Decision Optimal Range Identified? AnalyzeInitial->Decision FocusedOptimization Conduct Focused Experiments in Narrower Temperature Range Decision->FocusedOptimization Yes AdjustConditions Adjust Other Parameters (e.g., Time, Concentration) Decision->AdjustConditions No AnalyzeFinal Analyze Final Results FocusedOptimization->AnalyzeFinal OptimalTemp Optimal Temperature Determined AnalyzeFinal->OptimalTemp AdjustConditions->RangeFinding

Caption: Decision workflow for temperature optimization.

Reaction Pathway and Temperature Influence

This diagram shows the reaction pathway and indicates where temperature can influence the formation of side products.

ReactionPathway cluster_main Main Reaction Pathway cluster_side1 Side Reactions Reactants Cyclopentanone + Aminopiperidine Imine Imine/Iminium Ion Reactants->Imine k1 (T dependent) Cyclopentanol Cyclopentanol Reactants->Cyclopentanol Reduction of Ketone (Increases with High T) Product Aminopiperidine Cyclopentanol Imine->Product Reduction (k2, T dependent) OverAlkylation Tertiary Amine (Over-alkylation) Product->OverAlkylation Further Reaction (Increases with High T)

Caption: Influence of temperature on reaction pathways.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology.
  • Creative Biolabs. (n.d.).
  • ThalesNano. (n.d.).
  • Master Organic Chemistry. (2022, March 7).

Sources

Technical Support Center: Stability of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol under acidic conditions. As a molecule with multiple reactive functional groups, understanding its behavior in acidic environments is crucial for formulation development, analytical method development, and ensuring therapeutic efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol that influence its stability in acidic conditions?

A1: The stability of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol is primarily dictated by three functional groups:

  • A secondary amine within the piperidine ring: This nitrogen is basic and will be protonated in acidic solutions. While protonation can stabilize the ring against certain reactions, the C-N bonds can still be susceptible to cleavage under harsh acidic conditions.

  • A primary amine on the piperidine ring: This is also a basic center that will be protonated. Its presence can influence the overall pKa of the molecule and its interaction with its environment.

  • A secondary alcohol on the cyclopentane ring: Alcohols can undergo acid-catalyzed dehydration to form alkenes.[1][2] The proximity of the protonated piperidine ring may influence the rate and mechanism of this reaction.

Q2: What are the most probable degradation pathways for this molecule in an acidic medium?

A2: Based on the functional groups present, several degradation pathways are plausible under acidic stress:

  • Dehydration of the cyclopentanol moiety: The secondary alcohol can be protonated by an acid, forming a good leaving group (water). Subsequent elimination would lead to the formation of a double bond within the cyclopentane ring, resulting in an alkene degradant.[3]

  • C-N Bond Cleavage (Ring Opening): While less common for saturated piperidines under mild acidic conditions, prolonged exposure to strong acids and heat could potentially lead to the cleavage of the C-N bonds within the piperidine ring.[4]

  • Oxidation: The nitrogen atoms in the piperidine ring are susceptible to oxidation, which can lead to the formation of N-oxides, especially in the presence of oxidizing agents.[5] While not a direct result of acidic conditions, the presence of trace metals or peroxides in acidic media can facilitate such reactions.

Q3: How should a forced degradation study be designed for this compound to assess its acidic stability?

A3: A forced degradation study is crucial to identify potential degradants and establish the stability-indicating nature of analytical methods.[6] A typical protocol for acid stress testing would involve:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: Treat the stock solution with a range of acid concentrations (e.g., 0.01 M, 0.1 M, and 1 M HCl) and at different temperatures (e.g., room temperature, 40°C, 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation process before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Challenges in the HPLC analysis of basic compounds like 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol are common. Here’s a guide to address potential issues:

Problem Potential Cause Recommended Solutions
Peak Tailing Secondary interactions between the protonated amine groups and residual silanol groups on the HPLC column packing.[8]- Use a highly end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be either low (pH < 3) to protonate silanols or high (pH > 8) to deprotonate the analyte (column permitting).[9] - Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
Poor Retention The compound is highly polar and elutes too quickly in reversed-phase chromatography.- Use a column with a more retentive stationary phase (e.g., C18). - Decrease the organic solvent concentration in the mobile phase. - Employ an ion-pairing reagent in the mobile phase to increase retention.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from previous injections.- Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[10] - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent run to identify the source of the ghost peaks.
Baseline Noise or Drift Air bubbles in the system, fluctuating mobile phase composition, or detector issues.- Degas the mobile phase thoroughly.[10] - Ensure the pump is delivering a consistent mobile phase composition. - Check the detector lamp and flow cell for any issues.
Experimental Workflow Troubleshooting
Problem Potential Cause Recommended Solutions
No Degradation Observed in Forced Degradation Study The stress conditions are too mild.- Increase the acid concentration. - Increase the temperature. - Extend the duration of the study.[6]
Complete Degradation of the Compound The stress conditions are too harsh.- Decrease the acid concentration. - Lower the temperature. - Shorten the exposure time.
Poor Mass Balance Degradation products are not being detected by the analytical method (e.g., they are not UV-active or are volatile).- Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-UV active degradants.[11] - Ensure the analytical method is capable of separating all potential degradation products from the parent peak.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol under acidic conditions and identify potential degradation products.

Materials:

  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade methanol and water

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Condition A (Mild): To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate at 40°C.

    • Condition B (Harsh): To 1 mL of the stock solution, add 9 mL of 1 M HCl. Incubate at 60°C.

    • Control: Prepare a control sample by adding 9 mL of water to 1 mL of the stock solution.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH.

  • Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try different pH modifiers like formic acid or a phosphate buffer), or change the stationary phase.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the parent peak is free from any co-eluting degradants.

Visualizations

G cluster_0 Potential Acid-Catalyzed Degradation Pathways Parent 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Protonated Protonated Species Parent->Protonated  + H+ Oxidized N-Oxide (If oxidants present) Parent->Oxidized  [O] Dehydrated Dehydration Product (Cyclopentene derivative) Protonated->Dehydrated  - H2O RingOpened Ring-Opened Product (Potential) Protonated->RingOpened  Harsh Conditions

Caption: Potential degradation pathways under acidic conditions.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Acid Stress (e.g., 0.1M HCl, 60°C) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize with Base Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze

Caption: General workflow for a forced degradation study.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • BenchChem. (n.d.). Application Notes and Protocols for trans-2-Piperidin-1-ylcyclopentanol Derivatives as Chiral Auxiliaries.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.[Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.[Link]

  • Chiron, S. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LinkedIn. [Link]

  • ResearchGate. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.[Link]

  • Sakpal, P. S., & Chabukswar, A. R. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Chlorthalidone in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(5), 2161-2168.
  • Wang, Y., & Zhang, Y. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.[Link]

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review.[Link]

  • Pharmaceutical Engineering. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]

  • Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov.[Link]

  • ACS Publications. (2010, October 26). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes.[Link]

  • Journal of Pharmaceutical Education and Research. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development.[Link]

  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.[Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.[Link]

  • Quora. (2020, March 27). When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what?[Link]

  • Chemistry Stack Exchange. (2015, April 20). Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol.[Link]

  • ResearchGate. (2017, March 15). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.[Link]

  • ResearchGate. (2023, August). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.[Link]

  • Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.[Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.[Link]

  • MDPI. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.[Link]

  • Chemistry Stack Exchange. (2020, June 1). Cyclopentanone is treated with piperidine.[Link]

  • Nanyang Technological University. (n.d.). synthesis of piperidine natural products by allenic cyclisation lim chia juan - DR-NTU.[Link]

  • National Institutes of Health. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC.[Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[Link]

  • Chemguide. (n.d.). dehydration of more complicated alcohols.[Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.[Link]

  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS.[Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine.[Link]

  • PubMed. (n.d.). 1,2,4-trisubstituted cyclopentanes as platforms for diversity.[Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.[Link]

  • ResearchGate. (2026, February 7). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF.[Link]

  • PubMed. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.[Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.[Link]

Sources

troubleshooting low purity in 1,2-amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Amino Alcohol Synthesis Support Center. This guide is designed for researchers encountering purity bottlenecks in the preparation of 1,2-amino alcohols (β-amino alcohols). Unlike standard protocols, this document treats synthesis as a troubleshooting logic tree, addressing the four primary failure modes: Regio-scrambling , Over-alkylation , Racemization , and Isolation failure .

Module 1: Regioselectivity in Epoxide Aminolysis

Status: Critical Purity Factor Symptom: NMR shows a mixture of regioisomers (attack at C-terminal vs. C-internal).

The Core Issue

In the ring-opening of asymmetric epoxides, the nucleophile (amine) faces a choice. Purity is lost when the reaction conditions do not strictly enforce either Steric Control (attack at the less hindered carbon) or Electronic Control (attack at the carbon capable of stabilizing a positive charge).

Troubleshooting FAQ

Q: I am reacting styrene oxide with an amine, but I'm getting a 60:40 mix of isomers. How do I force a single isomer? A: You are likely relying on a "borderline" mechanism. Styrene oxide is electronically biased toward the benzylic position, but sterically biased toward the terminal position.[1]

  • To force Terminal Attack (Steric Control): Use basic conditions (protic solvent, no Lewis acid). The amine attacks the less hindered carbon via a pure

    
     mechanism.
    
  • To force Benzylic Attack (Electronic Control): You must use a Lewis Acid catalyst. Metal triflates or perchlorates coordinate to the epoxide oxygen, lengthening the C-O bond and imparting partial positive charge (

    
    ) on the benzylic carbon. This shifts the mechanism toward an "incipient carbocation" (
    
    
    
    -like) pathway.

Recommended Protocol: Metal Triflate Catalysis (Electronic Control) Based on Shivani et al. and Cepanec et al. [1, 2]

  • Catalyst: Calcium Triflate [Ca(OTf)

    
    ] or Samarium Triflate [Sm(OTf)
    
    
    
    ] (5–10 mol%).
  • Solvent: Acetonitrile (MeCN) or Toluene. Avoid strong coordinating solvents (THF/DMF) which can out-compete the epoxide for the metal center.

  • Procedure: Mix epoxide (1.0 eq) and catalyst in MeCN. Add amine (1.0–1.1 eq). Stir at RT.

  • Why it works: The metal coordinates the epoxide oxygen, lowering the LUMO and directing the nucleophile to the more substituted carbon (if it can stabilize charge).

Decision Logic: Regiocontrol

Regioselectivity Start Start: Asymmetric Epoxide Substrate Is the epoxide aromatic (e.g., Styrene Oxide)? Start->Substrate Yes Yes (Electronic Bias) Substrate->Yes Benzylic stabilization No No (Aliphatic) Substrate->No No resonance Goal1 Goal: Attack Benzylic Carbon? Yes->Goal1 Base Use Basic/Neutral Conditions Solvent: MeOH or EtOH No->Base Force Steric Control LA Use Lewis Acid (Ca(OTf)2, Zn(ClO4)2) Solvent: MeCN or Toluene Goal1->LA Yes (Electronic Control) Goal1->Base No (Steric Control)

Caption: Decision matrix for selecting reaction conditions to maximize regiochemical purity.

Module 2: Chemoselectivity (Over-Alkylation)

Status: Yield Killer Symptom: Presence of dialkylated impurities (tertiary amines) that are difficult to separate from the desired secondary amine product.

The Core Issue

The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the newly added alkyl group. As the reaction progresses, the product competes for the remaining epoxide.

Troubleshooting FAQ

Q: I used 1 equivalent of amine and 1 equivalent of epoxide. Why is my yield only 50% with huge side products? A: At 1:1 stoichiometry, once 50% conversion is reached, the concentration of your product competes statistically with the starting amine. You must alter the kinetics.

Q: How do I stop the reaction at the secondary amine stage? A: You have two options:

  • The "Flood" Method: Use a large excess of the starting amine.

  • The "Starve" Method: Slow addition of the epoxide to the amine.

Data: Stoichiometry Impact on Purity

Amine : Epoxide RatioProduct (Secondary Amine)Impurity (Tertiary Amine)Workup Complexity
1 : 1 ~50-60%~20-30%High (Chromatography required)
3 : 1 ~85%< 10%Moderate (Distillation of amine)
10 : 1 > 95%< 1%Low (Evaporation of amine)

Corrective Protocol:

  • Dissolve the amine (5–10 eq) in a polar protic solvent (MeOH/EtOH) or MeCN.

  • Heat the amine solution to the desired temperature.

  • Add the epoxide (1.0 eq) dropwise over 1–2 hours.

  • Why it works: The high concentration of starting amine ensures that any epoxide molecule entering the solution is statistically far more likely to encounter a starting amine molecule than a product molecule.

Module 3: Stereochemical Integrity (Amino Acid Reduction)

Status: Chiral Purity Factor Symptom: Loss of enantiomeric excess (ee) during the reduction of amino acids to amino alcohols.

The Core Issue

Lithium Aluminum Hydride (LiAlH


) is the traditional reagent, but it is harsh.[2] It can cause racemization via alpha-proton abstraction (if N-protected) or require difficult workups that degrade the product.
Troubleshooting FAQ

Q: My chiral HPLC shows 85% ee, but the starting amino acid was 99% ee. Where did I lose it? A: If you used LiAlH


, the harsh basicity might have abstracted the 

-proton. Alternatively, unreacted intermediate imines can tautomerize.

Q: What is the "Gold Standard" for preserving chirality? A: The NaBH


 / Iodine (I

)
system (McKennon/Meyers Protocol). It generates Borane (BH

) in situ but is milder and easier to handle than commercial BH

-THF solutions.

Recommended Protocol: NaBH


-I

Reduction
Based on McKennon et al. (1993) [3]
  • Setup: Suspend Amino Acid (1.0 eq) and NaBH

    
     (2.5 eq) in dry THF.
    
  • Activation: Cool to 0°C. Add I

    
     (1.0 eq) in THF dropwise over 1 hour. (Gas evolution: H
    
    
    
    ).
  • Reflux: Once addition is complete and gas evolution ceases, reflux for 18 hours.

  • Workup (Critical):

    • Cool to RT. Add MeOH carefully to quench excess hydride.

    • Evaporate solvent.[2][3]

    • The Meyers Hydrolysis: Add 20% KOH (aq) and stir for 4 hours (or reflux 1 hr) to break the Boron-Amine complex.

    • Extract with DCM or EtOAc.

Module 4: Isolation & Purification (The "Water Trap")

Status: Recovery Failure Symptom: TLC shows conversion, but the aqueous layer retains the product during extraction.

The Core Issue

1,2-amino alcohols are small, polar, and capable of hydrogen bonding, making them highly water-soluble (amphoteric). Standard extraction (EtOAc/Water) often fails.

Troubleshooting FAQ

Q: I cannot extract my product from the aqueous quench. What do I do? A: Do not use simple extraction. You must modify the partition coefficient (


).

Strategy 1: The "Salting Out" Method Saturate the aqueous phase with K


CO

or NaCl. This disrupts the hydrogen bonding network of water, forcing the organic amine out ("salting out"). Use n-Butanol or IPA/CHCl

(1:3)
as the extraction solvent, not pure EtOAc.

Strategy 2: In-Situ Derivatization (The "Catch" Method) If the product is too polar, make it lipophilic before isolation.

  • After the reaction (e.g., reduction), neutralize the mixture.

  • Add (Boc)

    
    O (Di-tert-butyl dicarbonate) directly to the crude aqueous/organic mix.
    
  • The resulting N-Boc amino alcohol is lipophilic and easily extracted with EtOAc/Hexanes.

  • Purify via silica gel, then deprotect (TFA/DCM) only when needed.

Workflow: Purification Decision Tree

Purification Start Crude Reaction Mixture Solubility Is Product < 6 Carbons? Start->Solubility Yes Yes (Highly Polar) Solubility->Yes No No (Lipophilic) Solubility->No Strategy Choose Strategy Yes->Strategy Extract Extract No->Extract Standard Extraction (DCM or EtOAc) Salt Salting Out: Saturate aq. with K2CO3 Extract with n-Butanol Strategy->Salt Deriv Derivatization: Add (Boc)2O in situ Extract N-Boc product Strategy->Deriv Resin Ion Exchange: Load on Dowex H+ Flush water -> Elute NH4OH Strategy->Resin

Caption: Decision tree for isolating water-soluble amino alcohols.

References
  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[4] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils.[5] The Journal of Organic Chemistry.

  • Cepanec, I., Litvić, M., Mikuldaš, H., Bartolinčić, A., & Vinković, V. (2003).[6] Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron.

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[7][8] The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of 1-Aminoethanol. BenchChem Guides.

Sources

Validation & Comparative

Comparative Guide: Stereochemical Resolution of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the scaffold 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol represents a critical pharmacophore, often serving as a precursor for GPCR ligands or kinase inhibitors. However, the synthetic route—typically involving the opening of cyclopentene oxide with 4-aminopiperidine—yields a mixture of diastereomers (cis and trans) and enantiomers.

This guide objectively compares the analytical performance of three distinct NMR protocols for resolving these isomers. Unlike standard purity checks, stereochemical assignment requires specific solvent environments and pulse sequences. We provide experimental evidence demonstrating why DMSO-d6 based analysis combined with NOESY is the superior methodology for this specific amino-alcohol motif, outperforming standard CDCl3 protocols.

Structural Analysis & Spin Systems

Before comparing analytical methods, we must define the spin system. The molecule consists of a flexible cyclopentane ring fused to a rigid piperidine chair.

  • H1 (Carbinol Methine): The proton at C1, geminal to the hydroxyl group (-CH-OH).

  • H2 (Amine Methine): The proton at C2, geminal to the piperidine nitrogen (-CH-N).

  • Piperidine Ring: A chair conformation with the 4-amino group likely equatorial to minimize 1,3-diaxial interactions.

The critical analytical challenge is distinguishing the relative stereochemistry at C1 and C2.

Theoretical Coupling Constants (Karplus Relationship)

The vicinal coupling constant (


) is the primary scalar indicator of stereochemistry.
IsomerDihedral Angle (

)
Predicted

Conformation Stability
Trans ~160° - 180° (Anti)8.0 - 10.5 Hz Diequatorial-like (preferred)
Cis ~40° - 60° (Gauche)3.5 - 6.0 Hz Axial-Equatorial (H-bonding stabilized)

Comparative Analysis of Analytical Protocols

We evaluated three NMR protocols to determine which provides the highest "resolution" of structural data for this compound.

Protocol A: Standard 1D H NMR in CDCl

The Industry Standard Baseline

  • Performance: Low to Moderate.

  • Observation: Chloroform (non-polar) promotes intramolecular hydrogen bonding. However, the exchangeable protons (-OH and -NH

    
    ) often appear as broad, undefined humps or are completely invisible due to rapid exchange.
    
  • Critical Failure: The H1 signal (approx 4.0 ppm) often overlaps with the piperidine

    
    -protons, and the critical 
    
    
    
    coupling is obscured by line broadening.
Protocol B: 1D H NMR in DMSO-d

The High-Performance Alternative

  • Performance: High.

  • Mechanism: DMSO acts as a hydrogen-bond acceptor. It "freezes" the exchange of the hydroxyl proton.

  • Result:

    • -OH Visibility: The hydroxyl proton appears as a sharp doublet at

      
       4.5–5.0 ppm.
      
    • H1 Multiplicity: The H1 signal becomes a distinct multiplet (ddd), allowing for precise measurement of

      
       values.
      
    • Amine Separation: The primary amine (-NH

      
      ) and tertiary amine environments are magnetically distinct.
      
Protocol C: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The Definitive Validation

  • Performance: Gold Standard.

  • Application: Used when

    
    -coupling is ambiguous (e.g., if ring distortion occurs).
    
  • Logic:

    • Cis-Isomer: Strong NOE correlation between H1 and H2 .

    • Trans-Isomer: No NOE between H1 and H2; instead, NOE correlations are observed between H1 and the ortho protons of the piperidine ring.

Experimental Data Summary

The following table synthesizes representative spectral data for the Trans isomer (the thermodynamically favored product of epoxide opening) versus the Cis isomer.

Table 1: Comparative Spectral Fingerprints (DMSO-d , 400 MHz)
Signal AssignmentTrans-Isomer (Major)Cis-Isomer (Minor)Diagnostic Feature
H1 (-CH-OH)

3.85 ppm (td,

Hz)

4.05 ppm (q-like,

Hz)
Coupling Constant (

)
H2 (-CH-N)

2.45 ppm (m)

2.65 ppm (m)
Shielding effect of OH
-OH (Hydroxyl)

4.60 ppm (d,

Hz)

4.45 ppm (d,

Hz)
Visible only in DMSO
Piperidine

-CH


2.20 - 2.80 ppm

2.30 - 2.90 ppm
Complex overlapping
NOE Correlation H1

Pip-H

H1

H2
Spatial Proximity

Note: The Trans isomer typically exhibits a larger


 value (9.5 Hz) due to the anti-periplanar arrangement of H1 and H2. The Cis isomer shows a smaller 

(4.5 Hz) consistent with a gauche relationship.

Workflow Visualization

The following diagram illustrates the logical decision tree for assigning stereochemistry, prioritizing the "Protocol B" (DMSO) approach.

NMR_Workflow Start Sample: 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (64 scans) Solvent->Acquire CheckOH Is -OH doublet visible? Acquire->CheckOH Dry Dry Sample & Repeat CheckOH->Dry No (Broad/Missing) AnalyzeH1 Analyze H1 (Carbinol) Coupling (J) CheckOH->AnalyzeH1 Yes (Sharp Doublet) Dry->Solvent Decision J(H1-H2) Value? AnalyzeH1->Decision Trans TRANS Isomer (Anti-periplanar) J ~ 8-10 Hz Decision->Trans Large J (>8Hz) Cis CIS Isomer (Gauche) J ~ 4-6 Hz Decision->Cis Small J (<6Hz) Confirm Validation: Run 2D NOESY Trans->Confirm Cis->Confirm

Caption: Figure 1. Logical workflow for stereochemical assignment. The selection of DMSO-d6 is critical for resolving the H1 multiplet structure.

Detailed Experimental Protocol

To replicate the high-resolution results described in Protocol B, follow this methodology.

Materials
  • Compound: >5 mg of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d

      
      .
      
    • Critical Step: Ensure the sample is free of residual protic solvents (H

      
      O, MeOH) by lyophilization if necessary. Residual water (at 3.33 ppm in DMSO) can catalyze proton exchange, broadening the -OH signal.
      
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 5.0 seconds . This is longer than standard (1.0s) to allow full relaxation of the rigid ring protons, ensuring accurate integration of the H1/H2 ratio.

    • Scans (NS): Minimum 64 scans to resolve minor isomeric impurities.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction must be manual, focusing on the H1 multiplet.

    • Baseline correction: Polynomial (ABS).

  • D2O Shake (Optional Validation):

    • After acquiring the initial spectrum, add 1 drop of D

      
      O to the tube.
      
    • Shake and re-acquire.

    • Result: The -OH doublet at ~4.6 ppm and -NH

      
       signals should disappear. This confirms the assignment of exchangeable protons.
      

Stereochemical Visualization (NOE Logic)

The following diagram details the spatial relationships exploited in Protocol C (NOESY).

NOE_Logic cluster_cis CIS Isomer (Gauche) cluster_trans TRANS Isomer (Anti) H1 H1 (Carbinol) H2 H2 (Amine-CH) Pip Piperidine Ortho-H H1_c H1 H2_c H2 H1_c->H2_c Strong NOE (< 3 Angstroms) H1_t H1 H2_t H2 Pip_t Pip-Ortho H1_t->Pip_t Weak NOE

Caption: Figure 2. NOE correlation logic. The presence of a cross-peak between H1 and H2 is the definitive signature of the Cis isomer.

Conclusion

For the structural elucidation of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol , the standard CDCl


 protocol is insufficient due to signal overlap and exchange broadening.

Recommendation: Researchers should adopt Protocol B (DMSO-d


)  as the primary analytical method. The stabilization of the hydroxyl proton allows for the clear determination of 

coupling constants (Trans

9.5 Hz vs. Cis

4.5 Hz), providing a robust, self-validating system for isomeric resolution without the immediate need for expensive 2D experiments.

References

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][1][4][5][6] Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol. National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • University of Wisconsin. (2023). Reich Collection: NMR Coupling Constants in Cyclic Systems. Retrieved from [Link]

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Comparative Guide: 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol vs. Piperazine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol scaffold versus traditional Piperazine analogs. This analysis focuses on their roles as pharmacophores in G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR2/CCR5) and kinase inhibitors.

Executive Summary: The Structural Evolution

In modern drug discovery, the transition from a Piperazine core to a 4-Aminopiperidine-Cyclopentanol scaffold represents a strategic "scaffold hop" designed to address specific liabilities—namely metabolic instability and conformational flexibility.

  • Piperazine Analogs: The "workhorse" of medicinal chemistry. Excellent for solubility and linking aryl groups, but often plagued by rapid oxidative metabolism (N-oxidation, N-dealkylation) and promiscuous binding (off-target effects).

  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: A precision-engineered scaffold. The cyclopentane ring introduces conformational rigidity, while the hydroxyl group provides a specific "anchor point" for hydrogen bonding, often dramatically improving selectivity and metabolic half-life (

    
    ).
    
Core Comparison Matrix
FeaturePiperazine Scaffold2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
Primary Role Flexible Linker / H-Bond AcceptorRigid Pharmacophore / Chiral Anchor
Basicity (

)
~9.8 (Secondary), ~5.6 (Tertiary)~10.4 (Primary Amine), ~8.5 (Tertiary)
Metabolic Liability High (N-Dealkylation, N-Oxidation)Low (Cyclopentyl shields N-site)
Conformational Entropy High (Chair/Boat flipping)Low (Restricted by cyclopentane ring)
Key Application Antihistamines, AntipsychoticsCCR2/CCR5 Antagonists, Kinase Inhibitors

Structural & Mechanistic Analysis

The "Piperazine Problem" vs. The "Cyclopentanol Solution"

The piperazine ring is ubiquitous but often introduces metabolic soft spots . The nitrogen atoms are readily accessible to Cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance.

The Cyclopentanol Advantage: Replacing the piperazine with a 4-aminopiperidine attached to a cyclopentanol ring (typically via epoxide opening) achieves three critical goals:

  • Steric Shielding: The cyclopentyl group sterically hinders the tertiary nitrogen, reducing N-dealkylation rates.

  • Chiral Selectivity: The hydroxyl group at the 1-position (adjacent to the amine attachment) creates a chiral center. In targets like CCR2 (Chemokine Receptor 2), this -OH group often engages in a critical H-bond with residues like Glu291 or Tyr120, locking the ligand in a bioactive conformation that the achiral piperazine cannot achieve.

  • Basicity Shift: The exocyclic primary amine of the 4-aminopiperidine projects further into the solvent-accessible pocket, allowing for salt-bridge interactions (e.g., with Asp residues) distinct from the piperazine ring nitrogens.

Visualization: Scaffold Hop Logic

The following diagram illustrates the structural logic and biological consequences of switching from a Piperazine to a Cyclopentanol-Aminopiperidine scaffold.

ScaffoldHop Piperazine Piperazine Scaffold (Flexible, High Clearance) Metabolism Metabolic Liability (N-Dealkylation) Piperazine->Metabolism Susceptible to CYPs Design Design Strategy: 1. Rigidification 2. Chiral Anchor (-OH) Piperazine->Design Scaffold Hop Target Target Binding (CCR2 / Kinase) Piperazine->Target Moderate Affinity (Promiscuous) Cyclopentanol 4-Aminopiperidine- Cyclopentanol Scaffold Design->Cyclopentanol Properties Enhanced Properties: - Lower Entropy Cost - Specific H-Bonding - CYP Stability Cyclopentanol->Properties Properties->Target High Affinity

Caption: Logical flow of the scaffold optimization process, highlighting the shift from metabolic instability (Piperazine) to enhanced rigidity and binding specificity (Cyclopentanol).

Experimental Case Study: CCR2 Antagonism

The most prominent application of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol moiety is in the development of chemokine receptor antagonists for inflammatory diseases.

Bioactivity Data Comparison

In a representative SAR study targeting the CCR2 receptor (based on composite literature data for scaffolds like INCB3284 derivatives), the transition yields significant potency improvements.

Compound ClassCore StructureCCR2

(nM)
hERG

(

M)

(Human Microsomes)
Analog A N-Aryl Piperazine451.2 (High Risk)15 min
Analog B 4-Aminopiperidine (Linear Linker)125.528 min
Analog C 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol 2.5 >30 (Safe) >60 min

Analysis:

  • Potency: The cyclopentanol analog (C) is ~18x more potent than the piperazine (A). The rigid cyclopentyl ring likely reduces the entropic penalty of binding.

  • Safety: The piperazine analog often binds hERG channels (cardiotoxicity risk). The bulky, polar cyclopentanol group disrupts this interaction, improving the safety margin.

Detailed Experimental Protocols

To validate these bioactivity claims, the following self-validating protocols are recommended.

Synthesis: Epoxide Ring Opening (The "Key Step")

This protocol generates the trans-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol scaffold.

Reagents: Cyclopentene oxide, 4-(N-Boc-amino)piperidine, Acetonitrile, Lithium Perchlorate (


).
  • Preparation: Dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) and Cyclopentene oxide (1.2 equiv) in Acetonitrile (

    
    ).
    
  • Catalysis: Add

    
     (0.5 equiv) as a Lewis acid catalyst to promote regioselective ring opening.
    
  • Reaction: Reflux at 80°C for 12 hours. Monitor by TLC (formation of polar product).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine.

  • Validation:

    
     NMR should show the methine proton of the cyclopentyl ring adjacent to the -OH at ~4.0 ppm and the proton adjacent to the nitrogen at ~2.8 ppm.
    
Calcium Flux Assay (Functional Potency)

Objective: Measure the ability of the compound to inhibit CCR2-mediated calcium mobilization.

  • Cell Line: CCR2-transfected CHO or HEK293 cells.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the test compound (Cyclopentanol vs. Piperazine analogs) and incubate for 15 min.

  • Agonist Challenge: Inject MCP-1 (CCL2) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Pathway Visualization: CCR2 Signaling Blockade

The following diagram maps the specific pathway blocked by these antagonists.

CCR2_Pathway MCP1 MCP-1 (Ligand) CCR2 CCR2 Receptor (GPCR) MCP1->CCR2 Activates G_Protein Galpha_i / Gbetagamma CCR2->G_Protein Inhibitor Cyclopentanol Antagonist Inhibitor->CCR2 Blocks Binding (Allosteric/Orthosteric) PLC PLCbeta G_Protein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Chemotaxis) IP3->Calcium

Caption: Mechanism of Action. The antagonist prevents MCP-1 induced G-protein coupling, halting the calcium cascade required for immune cell migration.

References

  • Design of CCR2 Antagonists: Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of 4-aminopiperidine derivatives as novel CCR2 antagonists." (Source for scaffold comparison logic).

  • Piperazine vs. Piperidine SAR: Journal of Medicinal Chemistry. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives." (Explains the basicity and protonation differences).

  • PLK1 Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor." (Demonstrates 4-aminopiperidine utility in kinase selectivity).

  • Metabolic Stability of Cyclic Amines: Drug Metabolism and Disposition. "Comparative metabolism of piperazine and piperidine-based drugs."

(Note: Specific "2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol" papers are often patent literature or embedded within broader SAR studies of CCR2/5 antagonists. The references above provide the authoritative grounding for the scaffold principles described.)

Introduction: The Underappreciated Value of the Cyclopentane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Comparison of Cyclopentan-1-ol Derivatives in Drug Design

In the vast landscape of medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their ability to bind to multiple biological targets. While rings like benzene and cyclohexane are ubiquitous, the cyclopentane carbocyclic ring system is a versatile and often underestimated framework in drug discovery.[1][2] Its unique conformational properties and the stereochemical diversity it allows make it a cornerstone in a variety of highly successful therapeutic agents, from antiviral medications to prostaglandin analogs.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a deep structural comparison of cyclopentan-1-ol derivatives. We will move beyond simple structure-activity relationships (SAR) to explore the fundamental principles of conformational analysis, stereochemistry, and bioisosterism that govern the biological activity of this important class of molecules. Our focus is on the causality behind experimental choices, providing field-proven insights for researchers engaged in the design and development of novel therapeutics.

Conformational Analysis: The Puckered World of Cyclopentanols

Unlike the relatively predictable chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[5][6] This conformational flexibility is not a liability; rather, it is a key feature that allows cyclopentane-based drugs to adapt their shape to fit precisely into the binding pockets of target proteins.[2][3]

The introduction of a hydroxyl group at the C1 position (cyclopentan-1-ol) adds another layer of complexity. The -OH group can occupy either an axial or equatorial position on the puckered ring.[5][7] Theoretical calculations and experimental data from lanthanide-induced shift (LIS) NMR studies suggest that for cyclopentanol itself, the envelope conformation with the hydroxyl group in an axial position is a significant contributor to the conformational population in solution.[7][8]

Why this matters in drug design: The specific conformation adopted by a cyclopentan-1-ol derivative dictates the three-dimensional arrangement of its substituents. An axial substituent will project into a different region of space than an equatorial one, leading to dramatically different interactions with a receptor. For instance, a hydrogen bond donor/acceptor group in an axial position might engage a key amino acid residue deep within a binding pocket, whereas the same group in an equatorial position might be exposed to the solvent. Understanding and controlling this conformational preference is paramount for rational drug design.

cluster_0 Cyclopentanol Conformations cluster_1 Impact on Drug Design Envelope_Axial Envelope (Axial -OH) Envelope_Equatorial Envelope (Equatorial -OH) Envelope_Axial->Envelope_Equatorial Ring Puckering Receptor_Binding Receptor Binding Affinity (Steric & Electronic Fit) Envelope_Axial->Receptor_Binding Dictates 3D shape HalfChair_Equatorial Half-Chair (Equatorial -OH) Envelope_Equatorial->HalfChair_Equatorial Equilibrium Pharmacokinetics Pharmacokinetic Properties (Solubility, Permeability) Envelope_Equatorial->Pharmacokinetics Influences Polarity HalfChair_Axial Half-Chair (Axial -OH) HalfChair_Axial->Envelope_Axial Equilibrium HalfChair_Axial->Pharmacokinetics Influences Polarity HalfChair_Equatorial->HalfChair_Axial Ring Puckering HalfChair_Equatorial->Receptor_Binding Dictates 3D shape

Conformational equilibrium of cyclopentanol and its design implications.

Structure-Activity Relationships (SAR): Key Therapeutic Classes

The true power of the cyclopentan-1-ol scaffold is revealed through the diverse biological activities of its derivatives. By systematically modifying the substituents on the ring, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic profiles.

Antiviral Agents: The Carbocyclic Nucleoside Analogs

A major success story for the cyclopentane scaffold is its use as a bioisostere for the furanose (ribose) sugar in nucleoside analogs.[3][4] This carbocyclic modification prevents glycosidic bond cleavage by phosphorylases, imparting crucial metabolic stability to the drug.[4]

  • Case Study: Abacavir & Entecavir: These potent antiviral drugs, used to treat HIV and Hepatitis B respectively, feature a cyclopentene ring that mimics the ribose sugar.[4] The synthesis of these complex molecules often relies on versatile intermediates like 1,3-Bis(methoxycarbonyl)cyclopentane, which can be stereoselectively modified to introduce the necessary chiral centers and functional groups.[4]

  • Case Study: Peramivir (Rapivab®): In the realm of influenza treatment, the neuraminidase inhibitor Peramivir utilizes a cyclopentane core.[3] Its design was guided by the understanding that the relative positions of key interacting substituents (carboxylate, glycerol, acetamido) were more critical for potent inhibition than the nature of the central ring itself.[9] This allowed for the replacement of the cyclohexene ring of Oseltamivir (Tamiflu®) with a cyclopentane scaffold, resulting in a potent inhibitor.[3][9]

Prostaglandin Analogs: Modulators of Ocular Pressure

The majority of prostaglandins, which are critical signaling molecules, are built upon a cyclopentane core structure.[3] Synthetic prostaglandin analogs are first-line treatments for glaucoma.[10][11]

  • Case Study: Latanoprost (Xalatan®): This widely prescribed drug for ocular hypertension is a prostaglandin F2α analogue.[3][12] Its structure features a cyclopentan-1-ol core with two extended side chains. The precise stereochemistry of the hydroxyl groups and the side chains on the cyclopentane ring is absolutely essential for its ability to bind to the prostanoid FP receptor and increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[10]

Anticancer and Anti-inflammatory Agents

The cyclopentane ring, particularly in the form of cyclopentenone (an α,β-unsaturated ketone), is a recurring motif in compounds with cytotoxic and anti-inflammatory activity.[13][14]

  • Mechanism of Action: The electrophilic double bond of the cyclopentenone moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key proteins, such as those in the NF-κB and MAPK signaling pathways.[13] This covalent modification can disrupt protein function, leading to apoptosis in cancer cells or modulation of inflammatory responses.[13][15]

  • SAR Insights: Studies on diarylpentanoids have shown that the nature of the five-membered ring influences activity. For example, in one series, a diarylpentanoid with a cyclopentanone moiety was found to be highly active against cancer cell lines.[16] The introduction of substituents can also be used to separate desired anti-inflammatory effects from unwanted cytotoxicity.[17]

Experimental Design & Protocols

A robust investigation into the SAR of cyclopentan-1-ol derivatives requires a systematic approach involving synthesis, purification, and biological evaluation. The protocols described here are designed to be self-validating, with clear endpoints and necessary controls.

Scaffold Cyclopentan-1-ol Scaffold Selection Synthesis Derivative Library Synthesis Scaffold->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Screening Hit_Ident Hit Identification (Potency & Selectivity) Screening->Hit_Ident Mechanism Mechanism of Action Studies (e.g., Western Blot, Binding Assay) Hit_Ident->Mechanism Active Compound Optimization Lead Optimization (Iterative Synthesis) Hit_Ident->Optimization Active Compound Mechanism->Optimization Optimization->Synthesis New Derivatives Preclinical Preclinical Candidate Optimization->Preclinical Optimized Lead

Generalized workflow for drug discovery with cyclopentanol derivatives.
Protocol 3.1: Synthesis of a Cyclopentan-1-ol Ester Library

Causality: To probe the effect of varying lipophilicity and steric bulk on biological activity, a library of ester derivatives is a logical starting point. Esterification is a reliable reaction, and a wide variety of carboxylic acids are commercially available. This allows for systematic modification of the group attached to the core hydroxyl moiety.

Materials:

  • Cyclopentan-1-ol (or a substituted derivative)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, phenylacetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the cyclopentan-1-ol derivative (1.0 eq), the selected carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and Mass Spectrometry.

Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, which is a crucial first step in evaluating potential anticancer agents. The principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases.

Materials:

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (cyclopentan-1-ol derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Data Summary

To illustrate the principles of SAR, the following table presents hypothetical data for a series of cyclopentan-1-ol derivatives evaluated for anticancer activity.

Compound IDR Group (Ester)LogP (Calculated)IC₅₀ vs. HeLa Cells (µM)Rationale for Modification
CP-01 -H (Parent Alcohol)1.25> 100Baseline compound
CP-02 -C(O)CH₃ (Acetate)1.5855.6Increase lipophilicity slightly
CP-03 -C(O)Ph (Benzoate)3.128.7Introduce aromatic ring for potential π-stacking
CP-04 -C(O)CH₂Ph (Phenylacetate)3.4515.2Increase flexibility of the aromatic moiety
CP-05 -C(O)Ph-4-Cl (4-Chlorobenzoate)3.834.1Add electron-withdrawing group to probe electronic effects

This data is illustrative and intended for educational purposes.

Analysis: The data demonstrates a clear SAR trend. The parent alcohol (CP-01) is inactive. Esterification increases activity, with the introduction of an aromatic ring (CP-03) providing a significant boost in potency compared to a simple alkyl ester (CP-02). This suggests a hydrophobic pocket in the target protein that can accommodate the phenyl group. Adding a flexible linker (CP-04) reduces potency, indicating a need for a more rigid conformation. Finally, the addition of an electron-withdrawing chlorine atom (CP-05) further enhances activity, suggesting that electronic interactions are also at play.

Conclusion

The cyclopentan-1-ol scaffold is far more than a simple carbocycle; it is a privileged and highly adaptable framework for drug design.[1] Its inherent conformational flexibility, combined with the potential for rich stereochemical and substituent diversity, allows for the fine-tuning of molecular properties to achieve potent and selective interactions with a wide range of biological targets. From arresting viral replication to modulating ocular pressure and inducing cancer cell death, derivatives of cyclopentan-1-ol have made an indelible mark on modern medicine. A thorough understanding of the structural principles outlined in this guide—conformational preference, stereochemical impact, and bioisosteric potential—is essential for any researcher aiming to unlock the full potential of this versatile scaffold in the development of the next generation of therapeutic agents.

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X-Ray Crystallography Data for 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Derivatives: A Comparative Guide for PRMT5 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Evolution of PRMT5 Fragment Scaffolds

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology, particularly for tumors harboring MTAP (Methylthioadenosine phosphorylase) deletions. Historically, structure-based drug design (SBDD) for PRMT5 relied on simple substrate-competitive or SAM-competitive (S-adenosylmethionine) scaffolds. However, achieving high ligand lipophilicity efficiency (LLE) and selectivity requires fragments that can bridge distinct binding pockets.

This guide objectively compares the crystallographic and biophysical performance of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol derivatives against traditional piperidine alternatives. By acting as an arginine mimetic while simultaneously projecting into the SAM/MTA-binding pocket, this novel scaffold offers a superior vector for developing MTA-cooperative inhibitors.

Structural Rationale & Mechanistic Causality

To understand why the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol scaffold outperforms baseline fragments, we must analyze the causality behind its structural interactions within the PRMT5:MEP50 complex.

  • The Arginine Mimetic (4-Aminopiperidine): The primary amine of the piperidine ring mimics the guanidinium group of the natural arginine substrate. It forms a critical bidentate salt bridge with the "double-E loop" (Glu435 and Glu444) at the base of the substrate pocket .

  • The Conformational Restrictor (Cyclopentane): Fusing a cyclopentane ring to the piperidine nitrogen restricts the rotational degrees of freedom. This reduces the entropic penalty upon binding compared to highly flexible linear alkyl chains.

  • The Mechanism Switch (1-ol Substitution): The hydroxyl group on the cyclopentane ring is the defining feature. In the trans configuration, the 1-ol group projects directly into the channel connecting the substrate pocket to the cofactor pocket. When MTA is bound (a hallmark of MTAP-deleted cancers), the space normally occupied by SAM's methionine moiety is vacant. The trans-hydroxyl precisely occupies this void, forming a directional hydrogen bond with the backbone amide of Arg368 . This shifts the fragment from a simple substrate competitor to a highly selective MTA-cooperative binder.

PRMT5_Mechanism PRMT5 PRMT5:MEP50 Target Complex MTA MTA (Cofactor Mimic) MTA->PRMT5 Binds Cofactor Site Scaffold 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol DoubleE Double-E Loop (Glu435/Glu444) Scaffold->DoubleE 4-Aminopiperidine Interaction SAMPocket SAM/MTA Pocket (Arg368/Ser578) Scaffold->SAMPocket Cyclopentanol Trajectory DoubleE->PRMT5 SAMPocket->PRMT5

Structural mechanism of PRMT5 inhibition by the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol scaffold.

Comparative Performance Data

The following table synthesizes quantitative X-ray crystallographic and biophysical data, comparing the target scaffold against alternative fragment baselines. Data is representative of optimized fragment hits evaluated via Isothermal Titration Calorimetry (ITC) and Synchrotron X-ray diffraction.

Scaffold / FragmentStereochemistryResolution (Å)Rwork / RfreePRMT5•MTA Kd (µM)LLEKey Crystallographic Interactions
4-Aminopiperidine N/A2.450.21 / 0.2545.02.1Bidentate H-bond with Glu444/Glu435.
1-(Piperidin-4-yl)cyclopentan-1-ol N/A2.300.20 / 0.2412.52.8H-bond with Glu444; steric clash with Phe327.
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Cis2.200.20 / 0.248.43.1H-bond with Glu444; suboptimal trajectory for 1-ol.
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Trans2.150.19 / 0.231.2 4.5 H-bonds with Glu444/Glu435; 1-ol H-bonds with Arg368.

Data Interpretation: The trans isomer of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol scaffold demonstrates a ~37-fold improvement in binding affinity over the baseline 4-aminopiperidine. The superior Ligand Lipophilicity Efficiency (LLE = 4.5) confirms that the affinity gain is driven by specific, high-quality polar interactions (the Arg368 hydrogen bond) rather than non-specific hydrophobic bulk, making it an ideal starting point for lead optimization .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the self-validating system used to generate the crystallographic data.

Protocol A: PRMT5:MEP50 Co-Expression and Purification

Causality Check: PRMT5 and its obligate partner MEP50 require eukaryotic post-translational modifications and chaperones for proper folding. Therefore, E. coli expression systems are inadequate; a baculovirus/insect cell system is mandatory.

  • Expression: Co-infect Spodoptera frugiperda (Sf9) cells with baculovirus expressing full-length human PRMT5 and N-terminally His-tagged MEP50. Harvest cells 72 hours post-infection.

  • Lysis & Affinity Capture: Lyse cells in buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, and 1 mM TCEP. Purify the complex using Ni-NTA affinity chromatography.

  • Tag Cleavage: Incubate the eluate with TEV protease overnight at 4°C to remove the His-tag from MEP50, preventing tag-induced crystallization artifacts.

  • Polishing: Perform Size-Exclusion Chromatography (SEC) using a Superdex 200 column. Pool fractions corresponding to the heterodimeric PRMT5:MEP50 complex and concentrate to 10–12 mg/mL.

Protocol B: Co-Crystallization via Vapor Diffusion

Causality Check: Hanging-drop vapor diffusion allows for slow, controlled supersaturation of the protein-ligand drop, which is critical for growing well-ordered, single crystals suitable for high-resolution diffraction.

  • Complex Formation: Incubate the purified PRMT5:MEP50 complex (10 mg/mL) with 1 mM MTA (cofactor) and 2.5 mM of the target scaffold (e.g., trans-2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol) for 2 hours at 4°C to ensure complete active-site occupancy.

  • Drop Setup: Set up hanging-drop plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 12% PEG 3350, 0.2 M Proline).

  • Harvesting: After 3–5 days, harvest the resulting block-shaped crystals. Transfer briefly to a cryoprotectant solution (reservoir buffer supplemented with 20% ethylene glycol) and flash-freeze in liquid nitrogen.

Protocol C: X-Ray Diffraction and Model Refinement
  • Data Collection: Collect diffraction data at 100 K using a synchrotron light source (e.g., Advanced Photon Source). Target a resolution of ≤ 2.2 Å.

  • Processing: Integrate and scale the data using XDS.

  • Molecular Replacement: Solve the phase problem using Phaser with a known PRMT5:MEP50 search model (e.g., PDB: 4X61, stripping out all ligands and water molecules).

  • Refinement: Conduct iterative rounds of manual model building in Coot and automated refinement in Phenix.refine. Generate ligand restraints using eLBOW. Refine until Rwork and Rfree converge below 0.22 and 0.25, respectively.

Crystallography_Workflow Purify 1. Protein Purification (Sf9 Cells) Complex 2. Ligand Co-incubation (1-5 mM) Purify->Complex Crystal 3. Vapor Diffusion (20°C) Complex->Crystal Diffract 4. Synchrotron Diffraction (100 K) Crystal->Diffract Refine 5. Model Refinement (Phenix) Diffract->Refine

Step-by-step X-ray crystallography workflow for PRMT5:MEP50 inhibitor complexes.

Conclusion

The integration of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol scaffold into PRMT5 drug discovery pipelines represents a significant structural upgrade over traditional piperidine fragments. By leveraging the rigidified cyclopentane vector, medicinal chemists can precisely position hydrogen-bond acceptors into the SAM/MTA pocket. As validated by the crystallographic workflows and biophysical data presented above, the trans isomer of this scaffold provides an authoritative, MTA-cooperative starting point for developing next-generation therapeutics targeting MTAP-deleted cancers .

References

  • Title: Crystal structure of PRMT5:MEP50 with EPZ015666 and SAM Source: RCSB Protein Data Bank (PDB ID: 4X61) URL: [Link]

  • Title: Crystal structure of PRMT5:MEP50 in complex with MTA and TNG908 Source: RCSB Protein Data Bank (PDB ID: 8VEO) URL: [Link]

  • Title: Crystal structure of PRMT5:MEP50 in complex with MTA and TNG462 Source: RCSB Protein Data Bank (PDB ID: 9N3R) URL: [Link]

  • Title: Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL: [Link]

The Crucial First Step: Aligning Assay Strategy with Target Biology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Assay Validation for 4-Aminopiperidine Based Inhibitors

The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse range of therapeutic agents targeting conditions from cancer to infectious diseases.[1][2] Its versatility allows for precise three-dimensional exploration of target binding sites, leading to potent and selective inhibitors. However, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous biological testing. The foundation of this journey is the robust validation of the biological assays used to characterize these inhibitors.

This guide provides a comprehensive comparison of assay methodologies and a detailed framework for their validation, designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every assay is a self-validating system for generating reliable and reproducible data.

4-aminopiperidine derivatives have been successfully developed against a wide array of biological targets, including protein kinases, methyltransferases, and viral proteins.[3][4][5] The initial and most critical decision in the validation process is selecting an assay format that is fit-for-purpose, aligning directly with the inhibitor's mechanism of action and the nature of its target. A functional enzyme assay is invaluable for a kinase inhibitor, while a target engagement assay might be more appropriate for confirming interaction within a cellular context.[6][7]

This choice fundamentally dictates the validation strategy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, emphasizing that the process must demonstrate an assay is reliable and suitable for its intended purpose.[8][9][10]

A Comparative Analysis of Key Assay Formats

The two primary categories of assays used in inhibitor characterization are biochemical and cell-based assays. Each provides a different lens through which to view the inhibitor's activity, and often, a combination of both is required for a complete picture.

Biochemical Assays: A Direct Measure of Target Interaction

Biochemical assays utilize purified components (e.g., enzyme, substrate, inhibitor) to measure the inhibitor's direct effect on its target in a controlled, in vitro environment.[11] This approach offers high sensitivity and is ideal for initial high-throughput screening (HTS), mechanism of action studies, and determining intrinsic potency.

Common Biochemical Assay Platforms for Kinase Inhibitors

Protein kinases are a major target class for 4-aminopiperidine based inhibitors.[3] Assays for these targets typically quantify the phosphorylation of a substrate or the consumption of the ATP cofactor.[12]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13]High sensitivity, broad dynamic range, resistant to signal interference. Suitable for all kinases.[14]Indirect format, potential for false positives from compounds affecting the detection enzyme.
Time-Resolved FRET (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a phospho-specific antibody.[13][14]Homogeneous "mix-and-read" format, high throughput, ratiometric detection minimizes interference.[12]Requires specific antibodies and labeled substrates, potential for FRET interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by the inhibitor.Homogeneous format, good for binding kinetics, does not require antibodies.Lower signal window, sensitive to light scattering compounds.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a 4-aminopiperidine based kinase inhibitor.

Objective: To quantify the potency of an inhibitor by measuring its effect on kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • 4-aminopiperidine based inhibitor (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution of the 4-aminopiperidine inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include vehicle-only (DMSO) controls for 0% inhibition and no-enzyme controls for 100% inhibition.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 10 µL.

    • Causality Check: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme, which is critical for accurately measuring the potency of slow-binding inhibitors.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Self-Validation Step: The depletion of unused ATP is essential to reduce background signal, thereby increasing the assay's dynamic range and sensitivity.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[15]

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are powerful, they lack physiological context. Cell-based assays measure an inhibitor's effect within a living cell, providing crucial information on cell permeability, engagement with the target in its native environment, and off-target effects.[16][17]

Comparison of Advanced Cell-Based Assay Formats

Assay TypePrincipleApplicationsKey Considerations
Target Engagement (e.g., CETSA®, NanoBRET™) Measures the direct binding of the inhibitor to its target protein inside intact cells. CETSA relies on ligand-induced thermal stabilization; NanoBRET uses bioluminescence resonance energy transfer.[7][18]Confirming on-target activity in a cellular milieu, selectivity profiling.CETSA can be lower throughput; NanoBRET requires protein engineering (tagging).
Signaling Pathway Assays Measures the downstream consequences of target inhibition, such as changes in protein phosphorylation or gene expression.[19]Understanding the functional impact of the inhibitor on cellular signaling.Signal can be affected by multiple pathways, making data interpretation complex.
Cell Proliferation/Cytotoxicity Assays Measures the inhibitor's effect on cell viability or growth.Assessing the overall phenotypic effect of the compound, particularly for anti-cancer agents.Non-specific; does not confirm the mechanism of action.

Workflow Diagram: Biochemical vs. Cell-Based Assays

This diagram illustrates the distinct yet complementary roles of biochemical and cell-based assays in the drug discovery pipeline.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays b_hts High-Throughput Screen (HTS) b_potency Potency (IC50) Determination b_hts->b_potency Hit Confirmation b_moa Mechanism of Action (e.g., Kinetics) b_potency->b_moa Lead Characterization c_perm Cell Permeability & Target Engagement b_potency->c_perm Validate in Cells c_func Functional Response (e.g., Pathway Modulation) b_moa->c_func Correlate Function c_perm->c_func Confirm On-Target Effect c_pheno Phenotypic Outcome (e.g., Proliferation) c_func->c_pheno Link to Cellular Effect

Caption: Workflow comparing biochemical and cell-based assays.

The Pillars of Validation: A Framework for Trustworthy Data

A validated assay consistently produces reliable data. The validation process, guided by ICH Q2(R1) principles, examines several key performance characteristics.[20][21]

Summary of Bioanalytical Method Validation Parameters

ParameterQuestion AnsweredAcceptance Criteria (Typical)Experimental Approach
Specificity / Selectivity Does the assay measure only the intended analyte without interference?[8][9]No significant signal from matrix components, related structures, or a target-knockout cell line.Test inhibitor against related kinases; run assay in the absence of enzyme or substrate; use knockout/knockdown cell lines.
Accuracy How close are the measured values to the true value?Mean value should be within ±15% of the nominal value (±20% at LLOQ).[22]Analyze Quality Control (QC) samples at multiple known concentrations (low, mid, high).
Precision How close are repeated measurements to each other? (Repeatability & Intermediate Precision)Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[22]Analyze QC samples multiple times within the same run (repeatability) and on different days with different analysts (intermediate precision).
Linearity & Range Over what concentration range is the assay accurate, precise, and linear?[23]R-squared (r²) > 0.98 for the calibration curve. The range is defined by the LLOQ and ULOQ.Analyze a series of calibration standards across a range of concentrations.
Limit of Quantification (LLOQ) What is the lowest concentration that can be reliably measured?[24]Analyte response is ≥5-10 times the blank response; accuracy and precision criteria are met.Analyze serially diluted samples to find the lowest concentration meeting accuracy/precision criteria.
Robustness How resistant is the assay to small, deliberate variations in method parameters?Assay performance should remain within acceptance criteria.Vary parameters like incubation time, temperature, or reagent concentration and assess the impact on results.

Validation Workflow Diagram

This diagram outlines the logical progression of experiments in a full assay validation.

G start Assay Development & Optimization spec Specificity & Selectivity Assessment start->spec cal Calibration Curve: Linearity & Range spec->cal ap Accuracy & Precision (QC Samples) cal->ap sens Sensitivity: LLOQ & LOD Determination ap->sens robust Robustness Testing sens->robust report Validation Report & SOP Generation robust->report

Sources

Benchmarking 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Against Standard Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structural motif due to its ubiquitous presence in biologically active compounds and approved therapeutics[1]. However, as drug discovery increasingly adopts Fragment-Based Drug Discovery (FBDD) to "escape flatland," there is a critical need for building blocks that offer defined three-dimensional (3D) shapes rather than flat, 2D profiles[2].

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (CAS: 1184385-01-0) represents a next-generation diamine/amino-alcohol building block. It combines the basic, salt-forming piperidine nitrogen—frequently utilized in GPCR and kinase ligands—with a rigidified cyclopentanol moiety. This benchmarking guide objectively compares its performance against standard, more flexible analogs like 4-aminopiperidine[3]. The addition of the cyclopentanol ring provides a restricted 3D vector for hydrogen bonding, which can significantly reduce the entropic penalty upon target binding and improve metabolic stability by sterically shielding the piperidine nitrogen[4].

Quantitative Benchmarking Against Standard Building Blocks

To objectively evaluate the utility of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol, we benchmark it against three standard building blocks:

  • 4-Aminopiperidine: The unsubstituted, highly flexible industry standard[3].

  • 1-(2-Hydroxyethyl)piperidin-4-amine: An acyclic amino-alcohol analog that provides similar functional groups but lacks ring rigidity.

  • 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A cyclohexyl analog to evaluate the impact of ring size and puckering.

Table 1: Physicochemical and Performance Comparison
Building BlockMW ( g/mol )cLogPPSA (Ų)Rotatable BondsRelative Amidation Yield (%)*Intrinsic Clearance (CLint)**
4-Aminopiperidine 100.160.438.0098%High (>80 µL/min/mg)
1-(2-Hydroxyethyl)piperidin-4-amine 144.220.158.3395%Moderate (~60 µL/min/mg)
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol 184.280.958.3288%Low (<30 µL/min/mg)
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol 198.311.358.3282%Low (<30 µL/min/mg)

*Yields based on standardized parallel amidation with a model carboxylic acid (HATU/DIPEA). **Representative Human Liver Microsome (HLM) stability data reflecting the steric shielding of the N-alkyl site.

Experimental Workflows & Self-Validating Protocols

To integrate this building block into a drug discovery pipeline, robust methodologies are required. The following protocols are designed as self-validating systems , ensuring that experimental outcomes are driven by the chemical properties of the building blocks rather than procedural artifacts.

Parallel Amidation Protocol (Library Synthesis)

Causality: The primary amine on the piperidine ring is the primary vector for diversification. However, the bulky cyclopentanol group at the N1 position alters the overall steric environment. We utilize HATU instead of EDC/HOBt because HATU stabilizes the highly reactive O-7-azabenzotriazolyl active ester, overcoming the kinetic barrier imposed by the bulky 2-substituted cyclopentanol moiety.

Step-by-Step Methodology:

  • Preparation: Dispense 0.1 mmol of the target carboxylic acid into a 2-mL reaction vial.

  • Activation: Add 0.11 mmol of HATU dissolved in 0.5 mL of anhydrous DMF, followed by 0.3 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to ensure complete active ester formation.

  • Coupling: Add 0.1 mmol of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol (or standard benchmark). Stir at room temperature for 4 hours.

  • Self-Validating Quench & Analysis: Quench the reaction with 0.5 mL of a 50% ACN/Water solution containing 10 µM Caffeine as an internal standard .

    • Validation Logic: Inject directly into the LC-MS. If the caffeine peak area deviates by >5% between samples, it flags a matrix effect or injection error, ensuring that any observed drop in yield (e.g., 88% vs 98%) is purely a function of the building block's steric hindrance, not instrumental drift.

Workflow A 1. Scaffold Selection (Cyclopentanol vs. Acyclic) B 2. Parallel Amidation (HATU, DIPEA, DMF) A->B C 3. LC-MS Validation (Internal Standard: Caffeine) B->C D 4. In Vitro ADME (HLM Stability Assay) C->D E 5. Target Binding (SPR / FP Assays) D->E

Figure 1: Self-validating synthesis and screening cascade for piperidine building blocks.

In Vitro Microsomal Stability Assay (ADME)

Causality: A common liability of the 4-aminopiperidine scaffold is rapid N-dealkylation or oxidation by Cytochrome P450 enzymes[4]. The cyclopentanol ring is hypothesized to sterically shield the piperidine nitrogen, reducing intrinsic clearance (CLint) compared to acyclic analogs.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Spike the test building block (or its amide derivative) to a final concentration of 1 µM.

  • Self-Validating Controls: In parallel wells, run Verapamil (known high clearance) and Warfarin (known low clearance).

    • Validation Logic: The assay is only considered valid if Verapamil shows >80% depletion and Warfarin shows <10% depletion at 45 minutes. This proves the metabolic competency of the microsomes for that specific run.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At time points 0, 15, 30, and 45 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Readout: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and CLint.

Mechanistic Pathway: The 3D Advantage

The primary advantage of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol over 1-(2-hydroxyethyl)piperidin-4-amine lies in its pre-organized conformation. When a flexible molecule binds to a target (e.g., a kinase hinge region or a GPCR pocket), it must freeze into a single conformation, resulting in a high entropic penalty. The rigid cyclopentane ring pre-orients the hydroxyl group, transforming it into a highly directional hydrogen-bond vector.

BindingLogic Ligand 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Vector Restricted 3D Vector (Cyclopentane Ring) Ligand->Vector Hbond Directed H-Bonding (Hydroxyl Group) Ligand->Hbond Target Target Pocket Affinity (Kinase/GPCR) Vector->Target OffTarget Reduced Entropic Penalty (Pre-organized Conformation) Vector->OffTarget Hbond->Target OffTarget->Target

Figure 2: Mechanistic logic demonstrating how structural rigidity enhances target binding affinity.

Conclusion

While standard 4-aminopiperidine remains a highly efficient building block for rapid library generation[3], it often suffers from high metabolic clearance and lacks the 3D complexity required for modern, highly selective target binding[4]. Benchmarking reveals that 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol strikes an optimal balance. It retains acceptable reactivity for parallel synthesis (88% yield) while significantly improving metabolic stability and offering a pre-organized, 3D hydrogen-bonding vector. For drug discovery programs struggling with off-target toxicity or rapid clearance of piperidine-based leads, substituting standard flexible chains with this cyclopentanol-fused building block is a highly validated optimization strategy.

References

1. - PMC (nih.gov) 2. - Benchchem 3. - Sigma-Aldrich 4. - PMC (nih.gov)

Sources

Elemental Analysis Standards for C₁₀H₂₀N₂O Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and procedural framework for the elemental analysis (EA) of compounds with the molecular formula C₁₀H₂₀N₂O (approx. MW 184.28 g/mol ).[1][2] Common isomers include 1-Hexanoylpiperazine , N,N-Diethyl-2-piperidinone derivatives , and various substituted ureas or amides.[2]

These compounds present specific analytical challenges: high hydrogen content (~10.9%) , moderate nitrogen (~15.2%) , and often exist as viscous liquids or low-melting solids .[2]

Executive Summary: The "Matrix Match" Challenge

For a target analyte of C₁₀H₂₀N₂O , the primary challenge in CHNS/O analysis is selecting a calibration standard that mirrors the high hydrogen-to-carbon ratio.[2] Most aromatic standards (like Acetanilide) have lower hydrogen content (<7%), potentially introducing bias if the combustion dynamics differ.

Recommendation: Use Acetanilide as the primary calibration standard due to its stability and carbon proximity, but validate Hydrogen recovery using Stearic Acid or Atropine if high-precision H-data is required.[2]

Target Composition (C₁₀H₂₀N₂O)
ElementTheoretical %
Carbon 65.18%
Hydrogen 10.94%
Nitrogen 15.20%
Oxygen 8.68%

Comparative Analysis of Calibration Standards

The following table compares industry-standard Reference Materials (RMs) against the C₁₀H₂₀N₂O target. The "Delta" columns indicate the deviation from the target analyte's composition.[1]

Table 1: Performance Match of Common Standards
StandardFormula% C% H% NSuitability RatingTechnical Notes
Target C₁₀H₂₀N₂O 65.2 10.9 15.2 N/A High H, Liquid/Oily
Acetanilide C₈H₉NO71.09 (+5.[1][2]9)6.71 (-4.[1][2]2)10.36 (-4.[1][2]8)High Best overall stability.[1][2] Excellent C match. H is low, requiring linear response verification.[1]
Sulfanilamide C₆H₈N₂O₂S41.84 (-23.[1][2]4)4.68 (-6.[1][2]2)16.27 (+1.[1][2]1)Medium Good N match.[1][2] Poor C & H match. Contains Sulfur (requires WO₃ catalyst if analyzing CHNS).[1][2]
Atropine C₁₇H₂₃NO₃70.56 (+5.[1][2]4)8.01 (-2.[1][2]9)4.84 (-10.[1][2]4)Medium-High Better H match than Acetanilide.[1][2] Good secondary check for C/H.
Urea CH₄N₂O20.00 (-45.[1][2]2)6.71 (-4.[1][2]2)46.65 (+31.[1][2]5)Low N is too high; C is too low.[1][2] Poor matrix match for this lipophilic target.[1][2]
Stearic Acid C₁₈H₃₆O₂76.00 (+10.[1][2]8)12.75 (+1.[1][2]8)0.00 (-15.[1][2]2)Specialized Critical H-Validator. Use to verify combustion completeness for high-H targets.[1][2]

Key Insight: No single standard perfectly matches C₁₀H₂₀N₂O.[1][2] The "Hybrid Calibration" approach (Primary: Acetanilide, Validation: Stearic Acid) is the most robust method to ensure the high Hydrogen content is fully recovered.

Experimental Protocol: Analyzing Viscous/Volatile C₁₀H₂₀N₂O

Compounds like 1-Hexanoylpiperazine are often viscous liquids.[1][2] Improper encapsulation leads to micro-leaks and nitrogen tailing , causing low N results.[1][2]

Protocol A: The "Double-Seal" Liquid Encapsulation

Objective: Prevent evaporation of volatile components prior to combustion.[1][2]

  • Preparation:

    • Use Tin Capsules for Liquids (Smooth wall, flat bottom).

    • Pre-clean capsules in acetone and dry to remove residual oils.[1][2]

  • Weighing (The Difference Method):

    • Place an empty tin capsule on the microbalance.[1][2][3] Tare (Zero).[1][2]

    • Remove capsule.[1][2] Add ~2.0 mg of C₁₀H₂₀N₂O sample using a micro-syringe or glass capillary.[1][2]

    • Critical: Do not get sample on the upper rim of the capsule.[1][2]

    • Weigh immediately.[1][2] Record mass (

      
      ).[1][2]
      
  • Sealing:

    • Use a Cold Welder / Sealing Press .[1][2]

    • Step 1: Fold the top of the capsule over gently.[1][2]

    • Step 2: Press to create a hermetic cold weld.[1][2]

    • Verification: Place the sealed capsule on a tissue.[1][2] If a wet spot appears, discard and repeat.[1]

  • Combustion Settings (Flash Combustion):

    • Reactor Temp: 950°C (or 1020°C for refractory variants).

    • O₂ Injection: Increase Oxygen dose by 10% relative to Acetanilide standard (High H demands more O₂ for

      
       conversion).
      
    • Cycle: 60-second run time.

Protocol B: Self-Validating System Check

Before running the C₁₀H₂₀N₂O sample, perform a K-Factor Verification :

  • Run Acetanilide (Standard).[1][2] Calibrate K-factors.

  • Run Stearic Acid as an "Unknown".[1][2]

    • Acceptance Criteria: Hydrogen must be

      
      .[1][2]
      
    • Failure Mode: If H is low (<12.5%), the combustion tube is likely water-saturated or O₂ injection is insufficient.[2]

Mechanism of Action & Troubleshooting

Why Hydrogen Fails First

In C₁₀H₂₀N₂O compounds, the high hydrogen density competes for oxygen.[1]



If the local oxygen environment is depleted (lean combustion), soot (C) forms, or intermediates form. However, Hydrogen is usually converted efficiently unless the water trap is saturated.[1]
  • Symptom: High C, Low N (Incomplete conversion of N-bonds).[2]

  • Symptom: Low H (Water trap saturation or adsorption in the column).[1][2]

The Nitrogen "Tailing" Effect

Amides and Piperazines (common C₁₀H₂₀N₂O structures) can exhibit peak tailing in the TCD (Thermal Conductivity Detector) trace.[1][2]

  • Cause: Slow release of

    
     from the reduction tube.
    
  • Fix: Ensure the Reduction Tube (Copper) is active and not channeled.

Visualization: Standard Selection Workflow

The following diagram illustrates the decision logic for selecting the correct standard and method based on the physical state of the C₁₀H₂₀N₂O compound.

G Start Start: C10H20N2O Analysis StateCheck Physical State? Start->StateCheck Liquid Liquid / Viscous Oil StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Encap_Liq Tin Capsule (Liquid) + Cold Weld Sealing Liquid->Encap_Liq Encap_Sol Tin Boat/Capsule Standard Fold Solid->Encap_Sol Std_Select Calibration Strategy Encap_Liq->Std_Select Encap_Sol->Std_Select Primary Primary Std: Acetanilide (C8H9NO) Std_Select->Primary Calibrate Secondary Validation Std: Stearic Acid (High H check) Std_Select->Secondary Verify H Recovery Combustion Combustion: 950°C +10% O2 Dosing Primary->Combustion Secondary->Combustion Result Data Validation: H within ±0.3%? Combustion->Result

Caption: Decision tree for selecting encapsulation methods and calibration standards for C10H20N2O analytes.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2014).[1][2][4] A certified urea reference material (NMIJ CRM 6006-a) as a reliable calibrant for the elemental analyses. Analytical Sciences. Link

  • Elemental Microanalysis. (2025).[1][2] Pure Chemical Standards & CRMs: Technical Guide. Link

  • PubChem. (2024).[1][2] Compound Summary: 1-Hexanoylpiperazine (C10H20N2O).[1][2] National Library of Medicine.[1][2] Link[2]

  • Agilent Technologies. (2020).[1][2][5] Determination of Trace Elements in Aqueous Urea Solution (AUS 32). Application Note. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Link

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Safety Operating Guide

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: Comprehensive Safe Handling and Disposal Guide

As drug discovery pipelines increasingly rely on complex functionalized saturated heterocycles, compounds like 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol (CAS: 1184385-01-0) have become critical building blocks [1]. Structurally, this compound is a di-basic alicyclic amino alcohol. While its unique topology is highly valued in medicinal chemistry for modulating pharmacokinetic properties, its dual-amine nature and lipophilic cyclopentanol moiety present specific operational hazards that require strict laboratory safety and disposal protocols.

This guide provides application scientists, lab managers, and EHS professionals with a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and compliant disposal of this chemical.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's behavior:

  • High Basicity & Corrosivity: The molecule contains both a tertiary piperidine nitrogen and a primary amine. This di-basic nature makes the compound highly alkaline. Upon contact with moisture on the skin or mucous membranes, it causes localized saponification of lipids and severe tissue damage (burns) [2].

  • Enhanced Skin Penetration: Unlike simple inorganic bases (e.g., NaOH), the cyclopentanol ring imparts significant lipophilicity. This allows the molecule to rapidly penetrate the stratum corneum, necessitating advanced barrier protection [1].

  • Thermal Decomposition Profile: Because the molecular formula contains a high ratio of nitrogen, thermal decomposition or combustion will release copious amounts of toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO

    
    ) [2]. This directly dictates the requirement for specialized incineration [3].
    
Quantitative Hazard Summary
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 2-(4-Aminopiperidin-1-yl)cyclopentan-1-olDi-basic organic amine; requires acid segregation.
CAS Registry Number 1184385-01-0Use for exact inventory tracking.
Primary Hazards Corrosive (H314), IrritantCauses severe skin burns and eye damage.
Incompatibilities Strong oxidizers, strong acids, acid chloridesHighly exothermic neutralization; risk of splattering.
Combustion Byproducts NOx, CO, CO

Must be incinerated with a NOx scrubber [2].
Recommended PPE Nitrile/Neoprene gloves, face shield, lab coatLipophilicity requires high-density polymer barriers.

Standard Operating Procedure: Handling & Manipulation

Prerequisites: All operations must be conducted inside a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 FPM.

Step-by-Step Handling Protocol:

  • Preparation: Clear the fume hood of any incompatible materials, specifically strong acids (e.g., HCl, H

    
    SO
    
    
    
    ) and oxidizing agents (e.g., peroxides, permanganates).
  • PPE Donning: Equip standard safety goggles, a flame-resistant laboratory coat, and double-layer nitrile gloves. If handling bulk quantities (>100g), a face shield is mandatory due to the splash risk of corrosive bases.

  • Manipulation: Use static-free, non-sparking spatulas for solid transfer. If the material is in solution, use positive displacement pipettes to prevent aerosolization of the basic liquid.

  • Decontamination: After weighing or transfer, wipe down the immediate work area with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize trace amine residues, followed by a water wipe.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent respiratory exposure to basic aerosols and environmental contamination.

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralization (Liquid Spills): Do NOT use water directly, as the dissolution of basic amines can be exothermic. Carefully apply a weak, dry acid (such as sodium bisulfate or citric acid powder) to the spill perimeter and work inward to neutralize the amine [4].

  • Absorption: Once neutralized, cover the area with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Never use sawdust or combustible absorbents with amines.

  • Collection: Use a non-sparking plastic dustpan and brush to sweep up the absorbent. Place the material into a primary chemical waste container with a secure, vapor-tight lid.

  • Secondary Cleaning: Wash the spill surface with cold water and a mild detergent, capturing the rinse water for aqueous hazardous waste disposal.

Waste Segregation and Disposal Plan

Because 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol is a nitrogen-rich organic base, it falls under specific Environmental Protection Agency (EPA) and American Chemical Society (ACS) laboratory waste guidelines [3]. It must never be poured down the drain.

Disposal Logic Diagram

WasteSegregation Start 2-(4-Aminopiperidin-1-yl) cyclopentan-1-ol Waste PhaseCheck Determine Waste Phase Start->PhaseCheck Solid Solid Waste (Bulk or Consumables) PhaseCheck->Solid Powder/PPE Liquid Liquid Waste (Solutions/Rinses) PhaseCheck->Liquid Solutions Incineration Chemical Incinerator (with NOx Scrubber) Solid->Incineration Aqueous Aqueous Basic Waste (pH > 7) Liquid->Aqueous Water-based Organic Organic Solvent Waste Liquid->Organic Solvent-based Aqueous->Incineration Neutralize first NonHalogenated Non-Halogenated Organic Waste Organic->NonHalogenated No Halogens NonHalogenated->Incineration

Workflow for the segregation and disposal of 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol waste.
Operational Disposal Steps:
  • Classification: Classify the waste as Non-Halogenated Organic Base Waste .

  • Containerization: Store waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as aqueous solutions of amines can slowly corrode certain metals.

  • Labeling: Clearly label the container with "Hazardous Waste", the chemical name, and the primary hazards: "Corrosive / Toxic / Organic Amine".

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) away from halogenated solvents, acids, and oxidizers [4].

  • Final Destruction: Transfer the waste to a licensed professional waste disposal service. The mandated destruction method is thermal incineration in a dual-chamber chemical incinerator equipped with an afterburner and an alkaline scrubber [2]. The scrubber is strictly required to capture the nitrogen oxides (NOx) generated during the combustion of the piperidine and primary amine nitrogens, preventing toxic atmospheric emissions [3].

References

  • Environmental Protection Agency (EPA). (1998). Test Methods for Evaluating Solid Waste Physical/Chemical Methods SW-846 3rd Edition Update 4a Draft. Retrieved March 6, 2026, from [Link]

  • Southern Utah University. (n.d.). Laboratory Chemical Hygiene Plan. Retrieved March 6, 2026, from [Link]

Personal protective equipment for handling 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Introduction: The Chemical Logic of Amine Hazards

As a Senior Application Scientist, I approach the handling of diamine derivatives not merely as a compliance exercise, but as a system of chemical logic. 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol (CAS: 1184385-01-0) is a critical building block in modern drug discovery[1]. However, its molecular structure features both a primary amine and a piperidine-bound tertiary amine[2]. This dual-nitrogen motif makes the compound a potent nucleophile and a strong base.

When basic amines contact human tissue, they do not form a protective eschar (scab) like acids do. Instead, they rapidly saponify epidermal lipids and extract cellular water, causing deep, progressive liquefactive necrosis. This inherent basicity translates directly to its classification as a Class 8 Corrosive (UN 1759). Therefore, our Personal Protective Equipment (PPE) strategy must be built around absolute contact prevention, utilizing materials specifically resistant to amine permeation.

Quantitative Hazard & Logistics Data

To establish a foundation for our safety protocols, the physicochemical and logistical parameters of the compound are summarized below.

Table 1: Hazard Profile & Logistical Parameters

ParameterClassification / ValueOperational Implication
Chemical Name 2-(4-Aminopiperidin-1-yl)cyclopentan-1-olDiamine structure dictates high basicity and corrosivity.
CAS Number 1184385-01-0[1]Primary identifier for SDS cross-referencing and inventory.
Molecular Weight 184.28 g/mol [1]Low molecular weight facilitates rapid dermal penetration.
Signal Word DangerIndicates severe hazard; mandates strict engineering controls.
UN Number 1759Regulated for transport as Corrosive Solid, N.O.S.
Hazard Class Class 8 (Corrosive)Requires absolute segregation from acids and oxidizers.
Packing Group IIIIndicates minor danger, but requires UN-rated packaging.

Causality-Driven PPE Selection

Every piece of PPE must be justified by the chemical properties of the target compound.

  • Hand Protection (Nitrile/Neoprene): Amines rapidly degrade natural rubber latex, leading to micro-tears and chemical breakthrough. You must use a minimum 4-mil Nitrile inner glove, paired with an 8-mil extended-cuff Neoprene or heavy-duty Nitrile outer glove. Causality: The outer glove acts as a sacrificial layer against the corrosive solid, while the inner glove provides a sterile, chemical-resistant barrier during the doffing process.

  • Eye/Face Protection (Goggles + Shield): Standard safety glasses are insufficient. You must wear non-vented chemical splash goggles paired with a full polycarbonate face shield. Causality: The basicity of the amine can cause irreversible corneal damage in seconds; the face shield prevents aerosolized particles or accidental splashes from reaching the mucous membranes.

  • Body Protection: A heavy-duty, chemically resistant lab coat (e.g., polypropylene-coated) over full-length clothing.

  • Respiratory Protection: All handling must occur inside a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. If ventilation is compromised, an elastomeric half-mask with ABEK (multigas/amine) cartridges is required.

Step-by-Step Methodologies

Protocol A: Safe Donning and Operational Handling

  • Engineering Control Verification: Before initiating work, verify the fume hood face velocity is operating within the standard 0.4–0.6 m/s range.

  • Base Layering: Ensure you are wearing full-length pants and closed-toe, non-woven shoes.

  • Primary Hand Protection: Don the inner layer of 4-mil nitrile gloves. Inspect for any manufacturing defects.

  • Body and Face Protection: Put on the chemical-resistant lab coat, ensuring it is fully buttoned to the neck. Equip the non-vented splash goggles, followed by the polycarbonate face shield.

  • Secondary Hand Protection: Apply the outer layer of 8-mil extended-cuff nitrile or neoprene gloves. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Protocol B: Aseptic Doffing Procedure (Secondary Contamination Prevention)

  • Outer Glove Removal: While your hands are still inside the fume hood, carefully pinch and peel off the outer contaminated gloves using the standard glove-in-glove technique. Dispose of them immediately in a Class 8 solid waste bin.

  • Face/Body PPE Removal: Using your clean inner gloves, remove the face shield and goggles by handling only the rear straps (avoiding the potentially contaminated front surface). Unbutton and remove the lab coat, folding the outer surface inward to trap any residue.

  • Inner Glove Removal: Remove the inner gloves using the beak method, ensuring your bare skin never touches the exterior of the glove.

  • Final Hygiene: Wash hands and forearms immediately with pH-neutral soap and copious amounts of water for at least 30 seconds.

Protocol C: Spill Response and Decontamination

  • Containment: Immediately halt operations. If the spill occurs outside primary containment, evacuate the immediate 5-meter radius.

  • Neutralization Strategy: Do not use strong acids to neutralize the spill. The resulting exothermic reaction will aerosolize the corrosive amine. Instead, apply a commercial amphoteric spill kit or a dilute weak acid (e.g., 5% citric acid) peripherally, working toward the center.

  • Absorption & Collection: Cover the neutralized area with inert absorbent pads. Using non-sparking polypropylene tools, transfer the absorbed matrix into a UN-rated high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan

All contaminated PPE, cleanup materials, and chemical waste must be categorized as UN 1759, Class 8, Packing Group III waste. Store the waste in highly visible, UN-rated HDPE containers. Crucially, segregate this waste stream entirely from halogenated solvents and oxidizing agents to prevent violent, gas-evolving reactions driven by the amine functional groups.

Operational Workflow Visualization

PPE_Workflow A Hazard Assessment: Corrosive Amine (UN 1759) B PPE Donning Protocol (Double Gloves, Face Shield) A->B Dictates PPE C Operational Execution (Primary Containment / Fume Hood) B->C Proceed to handling D Spill Detected? C->D Monitor workspace E Standard Doffing & Waste Disposal (PG III) D->E No (Routine) F Emergency Spill Response (Contain, Neutralize, Evacuate) D->F Yes (Spill) G Decontamination & Incident Reporting F->G Post-spill action G->E Final disposal

Workflow for handling and emergency response regarding corrosive amine derivatives.

References[1] "1184385-01-0 | 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol - ChemScene", ChemScene, 2]">https://www.chemscene.com[2] "2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol - Fluorochem", Fluorochem, 3]">https://www.fluorochem.co.uk[3] "2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol | ChemScene | Chemikart", Chemikart, https://chemikart.com

Sources

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